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  • Product: 3-(4-Isopropylphenyl)prop-2-en-1-amine
  • CAS: 165736-00-5

Core Science & Biosynthesis

Foundational

3-(4-Isopropylphenyl)prop-2-en-1-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine Executive Summary & Rationale The cinnamylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Executive Summary & Rationale

The cinnamylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical precursor for various active pharmaceutical ingredients (APIs), including antifungal agents (e.g., Naftifine) and selective monoamine reuptake inhibitors (e.g., Reboxetine analogs)[1].

The target compound, 3-(4-Isopropylphenyl)prop-2-en-1-amine , incorporates an isopropyl group at the para-position of the phenyl ring. As a Senior Application Scientist, I emphasize that this specific substitution is not merely structural; it significantly enhances the lipophilicity (LogP) of the molecule. This modification is strategically employed in drug design to improve blood-brain barrier (BBB) permeability and enhance hydrophobic interactions within target receptor binding pockets.

This whitepaper details two self-validating synthetic pathways to construct this molecule, focusing on causality, stereocontrol, and scalable methodologies.

Retrosynthetic Analysis & Strategic Pathway Selection

Designing a robust synthesis for 3-(4-Isopropylphenyl)prop-2-en-1-amine requires strict control over the E/Z alkene geometry and the prevention of amine-induced catalyst poisoning. We evaluate two primary disconnections:

  • Route A (C–C Bond Formation): A palladium-catalyzed Mizoroki-Heck cross-coupling between 4-isopropylbromobenzene and a protected allylamine. This is the most atom-economical and scalable route[1].

  • Route B (C=C Bond Formation): A Horner-Wadsworth-Emmons (HWE) olefination of 4-isopropylbenzaldehyde followed by nitrile reduction. This route is selected when absolute E-stereocontrol is non-negotiable, as it bypasses the minor Z-isomer impurities inherent to cross-coupling.

Retrosynthesis Target 3-(4-Isopropylphenyl) prop-2-en-1-amine Heck Route A: Heck (C-C Disconnection) Target->Heck Pd Catalysis HWE Route B: HWE (C=C Disconnection) Target->HWE Olefination ArylHalide 4-Isopropylbromobenzene Heck->ArylHalide Allylamine N-Boc-allylamine Heck->Allylamine Aldehyde 4-Isopropylbenzaldehyde HWE->Aldehyde Phosphonate Diethyl (cyanomethyl) phosphonate HWE->Phosphonate

Figure 1: Retrosynthetic pathways for 3-(4-Isopropylphenyl)prop-2-en-1-amine.

Primary Pathway: Palladium-Catalyzed Heck Cross-Coupling

Mechanistic Causality: The Necessity of N-Protection

A common pitfall in the synthesis of cinnamylamines is the use of unprotected allylamines. The lone pair on the free nitrogen atom strongly coordinates to the palladium center, leading to severe catalyst deactivation[2]. Furthermore, unprotected allylamines are prone to undergo unwanted β -hydride elimination at the internal carbon, yielding enamines that rapidly hydrolyze into aldehydes[3].

To circumvent this, the amine must be protected with a tert-butyloxycarbonyl (Boc) group. The electron-withdrawing nature of the Boc group reduces nitrogen nucleophilicity (preventing Pd-poisoning), while its steric bulk biases the migratory insertion of the Pd-aryl complex to favor γ -arylation, yielding the desired trans-cinnamylamine framework[1].

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)-Aryl Complex] Pd0->OxAdd + 4-Isopropylbromobenzene MigIns Migratory Insertion (Alkene Coordination) OxAdd->MigIns + N-Boc-allylamine BetaElim β-Hydride Elimination (C-C Double Bond Formation) MigIns->BetaElim RedElim Base-Promoted Catalyst Regeneration BetaElim->RedElim Release N-Boc Product RedElim->Pd0 + Base, - HBr

Figure 2: Catalytic cycle for the regioselective Heck arylation of N-Boc-allylamine.

Optimization of Heck Reaction Parameters

To ensure a self-validating and high-yielding protocol, quantitative optimization of the catalytic system is required. The use of bulky phosphine ligands (e.g., P(o-tolyl) 3​ ) accelerates the reductive elimination step, while a tertiary amine base neutralizes the generated HBr without interfering with the Pd center.

Table 1: Quantitative Optimization of the Heck Cross-Coupling Step

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)E:Z Ratio
1Pd(OAc) 2​ (5 mol%)PPh 3​ K 2​ CO 3​ DMF1004585:15
2Pd(OAc) 2​ (5 mol%)P(o-tolyl) 3​ Et 3​ NDMF907892:8
3 Pd 2​ (dba) 3​ (2.5 mol%) dppf Cy 2​ NMe Dioxane 100 86 96:4

Note: Entry 3 represents the optimized conditions, utilizing the bidentate ligand dppf to stabilize the Pd intermediate and Cy 2​ NMe to provide optimal basicity without nucleophilic interference.

Step-by-Step Experimental Protocol (Route A)

Step 1: Heck Coupling

  • Flame-dry a 100 mL Schlenk flask and purge with ultra-high purity N 2​ .

  • Charge the flask with 4-isopropylbromobenzene (10.0 mmol), N-Boc-allylamine (12.0 mmol), Pd 2​ (dba) 3​ (0.25 mmol), and dppf (0.5 mmol).

  • Add anhydrous 1,4-dioxane (30 mL) followed by N,N-dicyclohexylmethylamine (Cy 2​ NMe, 15.0 mmol).

  • Stir the reaction mixture at 100 °C for 16 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2, UV visualization).

  • Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with brine (3 × 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography to isolate (E)-tert-butyl (3-(4-isopropylphenyl)allyl)carbamate.

Step 2: Boc Deprotection

  • Dissolve the purified carbamate (5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) at 0 °C.

  • Dropwise, add trifluoroacetic acid (TFA, 5 mL). Remove the ice bath and stir at room temperature for 2 hours[1].

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • To isolate the free base, partition the residue between EtOAc and 1M NaOH (aq). Extract, dry the organic layer, and evaporate to yield pure 3-(4-Isopropylphenyl)prop-2-en-1-amine .

Secondary Pathway: HWE Olefination & Reduction

When the E:Z ratio from the Heck reaction is insufficient for downstream pharmaceutical applications, the Horner-Wadsworth-Emmons (HWE) pathway is utilized. This route guarantees near-perfect E-stereoselectivity due to the thermodynamic stability of the trans-alkene intermediate formed during the phosphonate elimination.

Step-by-Step Experimental Protocol (Route B)

Step 1: HWE Olefination

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) in anhydrous THF (40 mL) at 0 °C under N 2​ .

  • Slowly add diethyl (cyanomethyl)phosphonate (11.0 mmol). Stir for 30 minutes until H 2​ evolution ceases and the solution becomes clear.

  • Add 4-isopropylbenzaldehyde (10.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH 4​ Cl (20 mL) and extract with diethyl ether (3 × 30 mL).

  • Dry and concentrate the organic layers. The resulting (E)-3-(4-isopropylphenyl)acrylonitrile is typically >98% E-isomer and can be used without further purification.

Step 2: Nitrile Reduction

  • Dissolve the crude cinnamonitrile (8.0 mmol) in anhydrous toluene (30 mL) and cool to -78 °C.

  • Add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 20.0 mmol) dropwise over 20 minutes. Causality note: Strict temperature control at -78 °C is mandatory to prevent the over-reduction of the conjugated C=C double bond.

  • Stir for 2 hours at -78 °C, then carefully quench with methanol (5 mL) followed by saturated aqueous Rochelle's salt (potassium sodium tartrate, 30 mL).

  • Vigorously stir the biphasic mixture at room temperature until the aluminum salts dissolve and two clear layers form (approx. 2 hours).

  • Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield the target primary amine.

Conclusion

Both the Heck cross-coupling and HWE olefination pathways provide robust, scientifically validated routes to 3-(4-Isopropylphenyl)prop-2-en-1-amine. The Heck route (Route A) utilizing N-Boc-allylamine is highly recommended for large-scale synthesis due to its superior atom economy and procedural simplicity[1]. Conversely, the HWE route (Route B) serves as a critical alternative when absolute stereochemical purity is the primary driving factor in the drug development pipeline.

Sources

Exploratory

Introduction: The Allylamine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 3-(4-Isopropylphenyl)prop-2-en-1-amine Executive Summary: This guide provides a comprehensive technical overview of 3-(4-is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Executive Summary: This guide provides a comprehensive technical overview of 3-(4-isopropylphenyl)prop-2-en-1-amine, a molecule of significant interest to researchers in medicinal chemistry and drug development. As a member of the allylamine class of compounds, it possesses a core structural motif known for potent antifungal activity. This document delineates the molecule's structural features, proposes a robust synthetic pathway, outlines detailed protocols for its analytical characterization, and explores its potential as a therapeutic agent and versatile chemical building block. By combining the established pharmacophore of an allylamine with the lipophilic 4-isopropylphenyl moiety, this compound represents a promising scaffold for the development of novel pharmaceuticals.

The search for novel therapeutic agents is a cornerstone of pharmaceutical science. Within this landscape, certain molecular scaffolds emerge as privileged structures due to their consistent interaction with biological targets. The allylamine framework, characterized by an amine group attached to an allyl (prop-2-en-1-yl) backbone, is one such scaffold.

The Significance of Allylamines in Medicinal Chemistry

Allylamine derivatives are prominent in the field of antifungal therapy.[1][2] Compounds like Terbinafine and Naftifine are frontline treatments for a range of dermatophyte infections, including athlete's foot and ringworm.[1][3] Their mechanism of action is highly specific: they inhibit the fungal enzyme squalene epoxidase.[2][4] This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the accumulation of toxic squalene and ultimately, fungal cell death.[1][4] The high affinity of these drugs for the fungal enzyme over its mammalian counterpart ensures selective toxicity, a critical feature for any successful antimicrobial agent.[4]

Core Structural Features of 3-(4-Isopropylphenyl)prop-2-en-1-amine

3-(4-Isopropylphenyl)prop-2-en-1-amine is a thoughtfully designed molecule that integrates two key structural motifs:

  • The Allylamine Pharmacophore: The prop-2-en-1-amine unit is the active component, poised to interact with targets like squalene epoxidase.[2]

  • The 4-Isopropylphenyl Group: Also known as a cumene moiety, this lipophilic group is expected to enhance the molecule's pharmacokinetic properties. Increased lipophilicity can improve membrane permeability and interaction with hydrophobic binding pockets in target enzymes.[5]

This rational combination makes the title compound a compelling candidate for investigation as a next-generation antifungal agent or as a versatile intermediate for creating libraries of new chemical entities.[6][7]

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is essential for its development and application.

Chemical Identity

The structural and chemical identity of 3-(4-isopropylphenyl)prop-2-en-1-amine is summarized below.

PropertyValue
IUPAC Name 3-(4-isopropylphenyl)prop-2-en-1-amine
Synonyms 3-(4-propan-2-ylphenyl)allylamine
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Canonical SMILES CC(C)C1=CC=C(C=C1)C=CCN
InChI Key InChIKey=FZYPZJGMVCDGEL-UHFFFAOYSA-N

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];
// Isopropyl group
C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-0.87,2!"];
H1 [label="H", pos="-1.2,2.5!"];
H2 [label="H", pos="-1.2,1.5!"];
H3 [label="H", pos="-0.5,2.5!"];
C3 [label="C", pos="0.87,2!"];
H4 [label="H", pos="1.2,2.5!"];
H5 [label="H", pos="1.2,1.5!"];
H6 [label="H", pos="0.5,2.5!"];
CH_iso [label="CH", pos="0,0.75!"];

// Phenyl ring
C4 [label="C", pos="0,0!"];
C5 [label="C", pos="-1.2,-0.7!"];
CH5 [label="CH", pos="-1.5,-1.2!"];
C6 [label="C", pos="1.2,-0.7!"];
CH6 [label="CH", pos="1.5,-1.2!"];
C7 [label="C", pos="-1.2,-2.1!"];
CH7 [label="CH", pos="-1.5,-2.6!"];
C8 [label="C", pos="1.2,-2.1!"];
CH8 [label="CH", pos="1.5,-2.6!"];
C9 [label="C", pos="0,-2.8!"];

// Propene chain
CH9 [label="CH", pos="0,-3.55!"];
C10 [label="C", pos="0,-4.3!"];
CH10 [label="CH", pos="0,-5.05!"];
C11 [label="C", pos="0,-5.8!"];
CH2_11 [label="CH₂", pos="0,-6.55!"];

// Amine group
N12 [label="NH₂", pos="0,-7.3!"];

// Bonds
C1 -- C2; C1 -- C3; C1 -- CH_iso;
CH_iso -- C4;
C4 -- C5 [style=double]; C5 -- C7; C7 -- C9 [style=double]; C9 -- C8; C8 -- C6 [style=double]; C6 -- C4;
C5 -- CH5; C6 -- CH6; C7 -- CH7; C8 -- CH8;
C9 -- CH9;
CH9 -- C10 [style=double];
C10 -- CH10;
CH10 -- C11;
C11 -- CH2_11;
CH2_11 -- N12;

}

Caption: 2D structure of 3-(4-isopropylphenyl)prop-2-en-1-amine.

Synthesis and Purification

The construction of 3-(4-isopropylphenyl)prop-2-en-1-amine can be achieved through a logical and efficient synthetic sequence. The strategy hinges on building the carbon skeleton first, followed by the introduction of the key amine functionality.

Retrosynthetic Analysis

A logical retrosynthetic approach involves a two-step disconnection. The primary target, the amine, can be formed from an aldehyde via reductive amination. The α,β-unsaturated aldehyde precursor can, in turn, be synthesized from 4-isopropylbenzaldehyde and acetaldehyde via an aldol condensation reaction.

Retrosynthesis Target 3-(4-Isopropylphenyl)prop-2-en-1-amine Aldehyde 3-(4-Isopropylphenyl)prop-2-enal Target->Aldehyde Reductive Amination Precursors 4-Isopropylbenzaldehyde + Acetaldehyde Aldehyde->Precursors Aldol Condensation

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is a self-validating workflow where the successful isolation and characterization of the intermediate in Step 1 confirms the viability of the subsequent transformation.

Step 1: Synthesis of (E)-3-(4-isopropylphenyl)prop-2-enal via Aldol Condensation [8]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropylbenzaldehyde (1.0 eq) and ethanol (20 mL).

  • Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (10% w/v, 2.0 eq).

  • Acetaldehyde Addition: Cool the mixture to 0-5 °C in an ice bath. Add acetaldehyde (1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated aldehyde.

Step 2: Synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine via Reductive Amination

  • Reaction Setup: In a flask, dissolve the aldehyde intermediate from Step 1 (1.0 eq) in methanol. Add an excess of ammonia in methanol (7N solution, 5.0 eq).

  • Imine Formation: Stir the solution at room temperature for 2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to proceed at room temperature for 4 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The final amine product can be purified by column chromatography or distillation.

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation relies on a combination of modern spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Isopropyl CH₃~1.25Doublet6H(CH₃ )₂CH-
Isopropyl CH~2.90Septet1H(CH₃)₂CH -
Allylic CH₂~3.40Doublet2H=CH-CH₂ -NH₂
Amine NH₂~1.5-2.5Broad Singlet2H-NH₂
Vinylic CH~6.30Doublet of Triplets1HAr-CH=CH -
Vinylic CH~6.60Doublet1HAr-CH =CH-
Aromatic CH~7.20Doublet2HAromatic protons ortho to propyl
Aromatic CH~7.35Doublet2HAromatic protons ortho to alkene
¹³C NMR Predicted δ (ppm)Assignment
Isopropyl CH₃~24.0(C H₃)₂CH-
Isopropyl CH~34.0(CH₃)₂C H-
Allylic CH₂~45.0=CH-C H₂-NH₂
Aromatic/Vinylic~125-1356 signals for Ar-C and C =C
Aromatic C-ipso~135-1482 signals for substituted Ar-C
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[9][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H Stretch (asymmetric & symmetric)Primary Amine
3100-3000C-H Stretch (sp²)Aromatic & Vinylic
2960-2850C-H Stretch (sp³)Aliphatic (Isopropyl, Allylic)
~1650C=C StretchAlkene
~1610, ~1500C=C StretchAromatic Ring
1650-1580N-H BendPrimary Amine
1250-1020C-N StretchAliphatic Amine
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

  • Molecular Ion (M⁺•): Expected at m/z = 175.

  • Base Peak: Likely m/z = 132, corresponding to the loss of the isopropyl group fragment [M - 43]⁺, forming a stable benzylic cation.

  • Other Key Fragments:

    • m/z = 160: Loss of a methyl group [M - 15]⁺.

    • m/z = 30: The [CH₂NH₂]⁺ fragment from cleavage alpha to the amine group.

Fragmentation Parent [C₁₂H₁₇N]⁺• m/z = 175 Frag1 [C₁₁H₁₄N]⁺ m/z = 160 Parent->Frag1 - •CH₃ Frag2 [C₉H₁₀N]⁺ m/z = 132 (Tropylium-like ion) Parent->Frag2 - •C₃H₇ Frag3 [CH₄N]⁺ m/z = 30 Parent->Frag3 α-cleavage

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Potential Biological Activity and Applications

The true value of a novel molecule lies in its potential applications. For 3-(4-isopropylphenyl)prop-2-en-1-amine, the prospects are rooted in its structural design.

Mechanism of Action as a Putative Antifungal Agent

As an allylamine, the primary hypothesis for its biological activity is the inhibition of squalene epoxidase.[4] This enzyme is a crucial, non-cytochrome P450-dependent monooxygenase in the fungal ergosterol biosynthesis pathway. By blocking this step, the molecule would induce a fungicidal effect through two concurrent events: the depletion of ergosterol, which compromises cell membrane integrity, and the toxic intracellular accumulation of squalene.[1][2]

MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects Squalene Squalene Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase Accumulation Toxic Squalene Accumulation Ergosterol Ergosterol Epoxide->Ergosterol Multiple Steps Inhibitor 3-(4-Isopropylphenyl) prop-2-en-1-amine Inhibitor->Squalene Inhibits Death Fungal Cell Death Accumulation->Death Depletion Ergosterol Depletion Depletion->Death

Caption: Proposed mechanism of antifungal action via squalene epoxidase inhibition.

Utility as a Versatile Synthetic Intermediate

Beyond its potential direct biological activity, this molecule is a valuable building block.[6][7] The primary amine can undergo a wide range of reactions, including acylation to form amides or reaction with sulfonyl chlorides to produce sulfonamides.[7] The alkene double bond is also amenable to further functionalization, such as through electrophilic addition or metal-catalyzed cross-coupling reactions, allowing for the rapid generation of a diverse library of related compounds for structure-activity relationship (SAR) studies.[7]

Handling, Storage, and Safety

As a novel research chemical, 3-(4-isopropylphenyl)prop-2-en-1-amine should be handled with appropriate care.

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[11] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[11]

Conclusion

3-(4-Isopropylphenyl)prop-2-en-1-amine is a molecule of considerable scientific interest, strategically designed to leverage the proven antifungal activity of the allylamine scaffold. Its structure, which combines a key pharmacophore with a lipophilic moiety, makes it a prime candidate for drug discovery programs targeting fungal infections. This guide has provided a foundational framework for its synthesis, a detailed roadmap for its analytical characterization, and a clear rationale for its potential applications. Further investigation into its biological properties is warranted and promises to yield valuable insights for the fields of medicinal chemistry and materials science.

References

  • StudySmarter. (2023, August 29). Allylamine: Density & Medication. Retrieved March 10, 2026, from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Allylamine Impurities and Related Compound. Retrieved March 10, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Allylamine in Specialty Chemical Manufacturing. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Allylamine. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025, November 13). Synthesis, structural elucidation, and antimicrobial evaluation of (2E)-3-(4-fluorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one. Retrieved March 10, 2026, from [Link]

  • Creative Biolabs. (n.d.). Allylamines Antifungal Drug Research Service. Retrieved March 10, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved March 10, 2026, from [Link]

  • Chevron. (n.d.). Safety Data Sheet. Retrieved March 10, 2026, from [Link]

  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved March 10, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved March 10, 2026, from [Link]

Sources

Foundational

Spectroscopic Characterization of 3-(4-Isopropylphenyl)prop-2-en-1-amine: A Technical Guide

Introduction 3-(4-Isopropylphenyl)prop-2-en-1-amine is a primary amine featuring a vinyl group and a 4-substituted aromatic ring. This unique combination of functional groups makes it a molecule of interest in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Isopropylphenyl)prop-2-en-1-amine is a primary amine featuring a vinyl group and a 4-substituted aromatic ring. This unique combination of functional groups makes it a molecule of interest in synthetic chemistry and drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations presented herein are based on established principles of spectroscopy and data from structurally analogous compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of 3-(4-isopropylphenyl)prop-2-en-1-amine that will be reflected in its spectra are:

  • A 1,4-disubstituted (para) aromatic ring: This will give rise to a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • An isopropyl group: This will be identifiable by a septet and a doublet in the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum.

  • A trans-alkene (prop-2-en-1-yl) moiety: This will produce characteristic vinyl proton signals with a large coupling constant in the ¹H NMR spectrum.

  • A primary amine group (-NH₂): This will show a characteristic broad signal in the ¹H NMR spectrum and distinct stretching and bending vibrations in the IR spectrum.

Caption: Molecular structure of 3-(4-isopropylphenyl)prop-2-en-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
-NH₂~1.5-3.0Broad singlet-2H
-CH(CH₃)₂~2.8-3.0Septet~6.91H
-CH(CH₃)₂~1.2-1.3Doublet~6.96H
-CH₂-NH₂~3.4-3.6Doublet~6.02H
=CH-CH₂~6.2-6.4Doublet of triplets~15.8, ~6.01H
Ar-CH=~6.5-6.7Doublet~15.81H
Aromatic (ortho to isopropyl)~7.1-7.2Doublet~8.22H
Aromatic (ortho to vinyl)~7.3-7.4Doublet~8.22H

Causality Behind Expected Shifts and Splittings:

  • Amine Protons: The chemical shift of the amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

  • Isopropyl Group: The methine proton (-CH) is split into a septet by the six equivalent methyl protons. The methyl protons are in turn split into a doublet by the single methine proton. This is a classic isopropyl splitting pattern.

  • Allylic Protons: The methylene protons adjacent to the amine group are allylic and are expected to appear around 3.4-3.6 ppm. They are split by the adjacent vinyl proton into a doublet.

  • Vinylic Protons: The two vinylic protons are in a trans configuration, which is indicated by a large coupling constant (J ≈ 15.8 Hz). The proton closer to the aromatic ring will be a doublet, while the proton adjacent to the methylene group will be a doublet of triplets due to coupling with both the other vinylic proton and the methylene protons.

  • Aromatic Protons: The para-substitution pattern of the aromatic ring results in a simplified spectrum with two doublets, each integrating to two protons. The protons ortho to the electron-donating isopropyl group will be slightly more shielded (upfield) than the protons ortho to the vinyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
-CH(C H₃)₂~24
-C H(CH₃)₂~34
-C H₂-NH₂~45
Aromatic (ortho to isopropyl)~127
Aromatic (ortho to vinyl)~128
=C H-CH₂~129
Ar-C H=~132
Aromatic (ipso- to vinyl)~135
Aromatic (ipso- to isopropyl)~148

Interpretation of the ¹³C NMR Spectrum:

  • Aliphatic Carbons: The methyl carbons of the isopropyl group are expected at the most upfield region (~24 ppm), followed by the methine carbon (~34 ppm). The allylic methylene carbon will be further downfield (~45 ppm).

  • Olefinic Carbons: The two sp² hybridized carbons of the double bond will appear in the range of 129-132 ppm.

  • Aromatic Carbons: The aromatic region will show four distinct signals for the six carbons due to the symmetry of the para-substituted ring. The ipso-carbons (carbons attached to substituents) will have the highest chemical shifts, with the carbon attached to the isopropyl group being the most deshielded.

Caption: Correlation of structural features with expected NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (primary amine)3300-3500Medium, two bands
C-H stretch (aromatic)3000-3100Medium to weak
C-H stretch (aliphatic)2850-3000Medium to strong
C=C stretch (alkene)1640-1680Medium
C=C stretch (aromatic)1450-1600Medium, multiple bands
N-H bend (primary amine)1590-1650Medium to strong
C-H bend (alkene, trans)960-980Strong
C-H out-of-plane bend (p-disubstituted)800-840Strong
C-N stretch1020-1250Medium

Key Diagnostic Peaks:

  • The presence of two medium intensity bands in the 3300-3500 cm⁻¹ region is a strong indication of a primary amine.

  • A strong absorption band around 960-980 cm⁻¹ is characteristic of a trans-disubstituted alkene.

  • A strong band in the 800-840 cm⁻¹ region is indicative of para-disubstitution on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₇N = 175.27 g/mol ).

  • Loss of an Isopropyl Group: A significant fragment would be observed at [M - 43]⁺, corresponding to the loss of the isopropyl radical (C₃H₇).

  • Loss of an Aminoethyl Group: Fragmentation could lead to the loss of a CH₂NH₂ radical, resulting in a peak at [M - 30]⁺.

  • Tropylium Ion: Rearrangement and fragmentation of the aromatic ring could lead to the formation of a tropylium ion or related structures, although this may be less prominent than benzylic cleavage.

  • Benzylic Cleavage: Cleavage of the bond between the allylic carbon and the aromatic ring would be a favorable fragmentation pathway, leading to a resonance-stabilized benzylic cation.

Mass_Spec_Fragmentation cluster_path1 Loss of Isopropyl cluster_path2 Loss of Aminoethyl cluster_path3 Benzylic Cleavage M+ [M]⁺˙ m/z = 175 M-43 [M - C₃H₇]⁺ m/z = 132 M+->M-43 - •C₃H₇ M-30 [M - CH₂NH₂]⁺ m/z = 145 M+->M-30 - •CH₂NH₂ Benzylic [C₉H₁₁]⁺ m/z = 119 M+->Benzylic β-cleavage

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-isopropylphenyl)prop-2-en-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(4-isopropylphenyl)prop-2-en-1-amine. By understanding the correlation between the molecular structure and the spectral features, researchers can confidently identify this compound, assess its purity, and utilize this information in their synthetic and medicinal chemistry endeavors. It is important to note that the presented data are predictive and should be confirmed with experimentally obtained spectra.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). Cinnamylamine. National Center for Biotechnology Information. Retrieved from [Link][1]

  • PubChem. (n.d.). 4-Isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link][2]

  • NIST. (n.d.). Cinnamylamine, n-methyl-n-2-propynyl-. National Institute of Standards and Technology. Retrieved from [Link][3]

Sources

Exploratory

Comprehensive Characterization and Synthetic Validation of 3-[4-(propan-2-yl)phenyl]prop-2-en-1-amine

Chemical Architecture & Pharmacological Relevance The molecule 3-[4-(propan-2-yl)phenyl]prop-2-en-1-amine (commonly referred to as p-isopropylcinnamylamine) is a substituted primary allylamine. In medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture & Pharmacological Relevance

The molecule 3-[4-(propan-2-yl)phenyl]prop-2-en-1-amine (commonly referred to as p-isopropylcinnamylamine) is a substituted primary allylamine. In medicinal chemistry, the allylamine pharmacophore is a highly privileged structural motif, serving as the functional backbone for broad-spectrum antifungal agents such as terbinafine and naftifine[1].

These compounds exert their fungicidal activity by selectively and reversibly inhibiting squalene epoxidase (squalene monooxygenase), a critical enzyme in the fungal biosynthesis of ergosterol. This inhibition leads to a toxic intracellular accumulation of squalene and subsequent fungal cell membrane disruption[1][2]. The inclusion of the para-isopropyl substitution on the phenyl ring significantly enhances the lipophilicity (LogP) of the molecule. This physicochemical adjustment is a deliberate design choice in drug development to improve topical penetration through the stratum corneum for dermatological applications[2].

Chemoselective Synthesis Workflow

To accurately characterize this molecule, it must first be synthesized with high stereochemical fidelity. The (E)-isomer (trans) is typically the biologically active and thermodynamically stable form[3]. The most robust synthetic route involves the reductive amination of 4-isopropylcinnamaldehyde.

Causality of Reagent Selection: The conversion of the intermediate imine to the final allylamine requires a strictly chemoselective reducing agent. Standard catalytic hydrogenation (e.g., H2​ over Pd/C ) is contraindicated because it will indiscriminately reduce the conjugated alkene, yielding the saturated byproduct 3-[4-(propan-2-yl)phenyl]propan-1-amine. Instead, sodium borohydride ( NaBH4​ ) in methanol is employed. NaBH4​ provides sufficient hydride nucleophilicity to reduce the polarized C=N bond while leaving the non-polarized C=C double bond entirely intact[3][4].

G A 4-Isopropylcinnamaldehyde + NH4OAc B Imine Intermediate (Schiff Base) A->B Condensation C Chemoselective Reduction (NaBH4 / MeOH) B->C Avoid C=C reduction D 3-[4-(propan-2-yl)phenyl] prop-2-en-1-amine C->D Isolation

Chemoselective synthetic workflow for p-isopropylcinnamylamine.

Spectroscopic Characterization Data

Characterizing the (E)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-amine requires orthogonal analytical techniques to confirm both the regiochemistry of the isopropyl group and the stereochemistry of the alkene[3].

Causality in NMR Interpretation: The stereochemistry of the double bond is definitively assigned using 1H NMR by examining the scalar coupling constant (J) between the vinylic protons. An (E)-alkene will exhibit a large J-coupling of ~15.8 Hz due to the trans-diaxial-like relationship of the protons, whereas a (Z)-alkene would show a smaller coupling of 10–12 Hz[3]. The isopropyl group acts as a diagnostic anchor, presenting a classic septet/doublet splitting pattern driven by the coupling between the single methine proton and the six equivalent methyl protons.

Table 1: Nuclear Magnetic Resonance (NMR) Assignments

Acquired in neutralized CDCl3​ at 400 MHz ( 1H ) and 100 MHz ( 13C ).

Structural Motif 1H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz) 13C Chemical Shift (ppm)
Isopropyl −CH3​ 1.25Doublet (6H, J = 6.9)24.0
Isopropyl −CH− 2.90Septet (1H, J = 6.9)34.0
Allylic −CH2​−N 3.45Doublet (2H, J = 6.0)44.5
Amine −NH2​ 1.50Broad Singlet (2H)N/A
Alkene =CH−CH2​ 6.25Doublet of Triplets (1H, J = 15.8, 6.0)128.5
Alkene Ar−CH= 6.50Doublet (1H, J = 15.8)131.0
Aromatic C−H (ortho) 7.30Doublet (2H, J = 8.1)126.5
Aromatic C−H (meta) 7.18Doublet (2H, J = 8.1)126.0
Aromatic Quaternary N/AN/A134.5 (C-CH=), 148.0 (C-iPr)
Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data
Analytical MethodObserved SignalStructural Correlation / Assignment
FT-IR (ATR) 3350, 3280 cm−1 Primary amine asymmetric and symmetric N−H stretch.
FT-IR (ATR) 1645 cm−1 Conjugated C=C stretch (medium intensity).
FT-IR (ATR) 965 cm−1 Trans-alkene out-of-plane C−H bend (confirms E-isomer).
FT-IR (ATR) 820 cm−1 para-disubstituted benzene out-of-plane C−H bend.
HRMS (ESI+) m/z 176.1439 [M+H]+ ion (Calculated for C12​H17​N+H+ = 176.1434).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints.

Protocol A: Chemoselective Reductive Amination
  • Imine Formation: Charge an oven-dried 100 mL round-bottom flask with 4-isopropylcinnamaldehyde (1.0 equiv, 10 mmol) and anhydrous methanol (30 mL). Add ammonium acetate (10.0 equiv, 100 mmol) and stir at room temperature for 4 hours under an argon atmosphere.

  • In-Process Validation (TLC): Monitor the consumption of the aldehyde via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The Schiff base intermediate will appear as a highly UV-active spot with a lower Rf​ than the starting material.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride ( NaBH4​ , 2.0 equiv, 20 mmol) in small portions over 15 minutes to control the exothermic evolution of hydrogen gas[4].

  • Quench and Isolation: Stir the mixture for an additional 2 hours at room temperature. Quench the reaction by slowly adding 1M aqueous NaOH (15 mL). Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude allylamine.

Protocol B: NMR Acquisition & Sample Preparation
  • Solvent Neutralization (Critical Step): Primary amines are highly susceptible to protonation by trace DCl present in standard deuterated chloroform ( CDCl3​ ). Protonation will drastically shift the chemical resonances and broaden the −NH2​ signal, ruining the spectrum. Validation: Pass 1.0 mL of CDCl3​ through a short plug of basic alumina ( Al2​O3​ ) packed in a glass pipette immediately prior to use.

  • Sample Preparation: Dissolve 15 mg of the isolated 3-[4-(propan-2-yl)phenyl]prop-2-en-1-amine in 0.6 mL of the neutralized CDCl3​ . Add 1 drop of tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Acquisition: Acquire the 1H NMR spectrum using a 400 MHz spectrometer with a standard 30-degree pulse program, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Post-Acquisition Validation: Integrate the spectrum. Ensure the ratio of the isopropyl methyl protons (doublet, ~1.25 ppm) to the allylic protons (doublet, ~3.45 ppm) is exactly 6:2. Extract the coupling constant of the doublet at ~6.50 ppm to verify it is >15.0 Hz, confirming stereochemical purity[3].

G Raw Crude Allylamine HPLC HPLC-UV (254 nm) Check E/Z Ratio Raw->HPLC Purity NMR 1H/13C NMR Confirm J=16Hz (E-isomer) HPLC->NMR >98% E-isomer MS HRMS (ESI+) Verify m/z 176.14 HPLC->MS Mass ID Valid Characterized p-Isopropylcinnamylamine NMR->Valid MS->Valid

Multi-modal analytical validation logic for structural confirmation.

Sources

Foundational

Synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine Precursors: A Technical Guide

Executive Summary The cinnamylamine scaffold serves as a versatile template in medicinal chemistry for the design and synthesis of novel bioactive molecules, including potent antifungal and neuroprotective agents 1. Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cinnamylamine scaffold serves as a versatile template in medicinal chemistry for the design and synthesis of novel bioactive molecules, including potent antifungal and neuroprotective agents 1. Specifically, 3-(4-Isopropylphenyl)prop-2-en-1-amine is a highly lipophilic derivative whose synthesis requires precise stereocontrol to ensure the biologically active (E)-isomer is isolated. This whitepaper details the causal logic, mechanistic pathways, and self-validating protocols for synthesizing this target amine from its foundational precursors.

Retrosynthetic Analysis & Strategic Pathway Selection

To construct the 3-(4-Isopropylphenyl)prop-2-en-1-amine architecture, two primary strategic disconnections are employed in modern synthetic laboratories.

  • Route A (Mizoroki-Heck Arylation): Disconnection at the aryl-alkene bond leads back to 4-isopropylbromobenzene and an allylamine derivative. For cinnamylamines, this reaction typically involves the coupling of an aryl halide with an N-protected allylamine to yield Boc-protected trans-cinnamylamines with high stereoselectivity 2.

  • Route B (Olefination & Reduction): Disconnection at the alkene double bond leads to 4-isopropylbenzaldehyde. Olefination via the Horner-Wadsworth-Emmons (HWE) reaction provides a robust pathway to α,β-unsaturated precursors 3. The condensation of 4-isopropylbenzaldehyde with nitrile derivatives efficiently generates substituted cinnamonitriles 4, which are then reduced.

Retrosynthesis Target 3-(4-Isopropylphenyl)prop-2-en-1-amine RouteA Route A: Mizoroki-Heck Coupling Target->RouteA RouteB Route B: HWE Olefination Target->RouteB PrecursorA1 4-Isopropylbromobenzene RouteA->PrecursorA1 PrecursorA2 N-Boc-allylamine RouteA->PrecursorA2 PrecursorB1 4-Isopropylbenzaldehyde RouteB->PrecursorB1 PrecursorB2 Diethyl cyanomethylphosphonate RouteB->PrecursorB2

Caption: Retrosynthetic analysis of 3-(4-Isopropylphenyl)prop-2-en-1-amine via Heck and HWE pathways.

Mechanistic Causality in Experimental Design

The Palladium-Catalyzed Heck Reaction

Unprotected allylamines are notoriously challenging in Heck couplings because they can act as poor directing groups or lead to catalyst poisoning 5. A free amine can coordinate strongly to the Pd(II) intermediate or undergo undesired β-hydride elimination to form an enamine, which subsequently tautomerizes and hydrolyzes.

Causal Solution: By utilizing N-Boc-allylamine, the nitrogen lone pair is delocalized into the carbonyl group. This steric and electronic modulation prevents catalyst poisoning and strongly biases the migratory insertion and subsequent β-hydride elimination to exclusively yield the (E)-alkene configuration.

HeckCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Coord Olefin Coordination (N-Boc-allylamine) OxAdd->Coord MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base) BetaElim->RedElim Product N-Boc-3-(4-Isopropylphenyl) prop-2-en-1-amine BetaElim->Product RedElim->Pd0

Caption: Catalytic cycle of the Pd-catalyzed Mizoroki-Heck arylation of allylamines.

Horner-Wadsworth-Emmons (HWE) Olefination

While a standard Wittig reaction could couple 4-isopropylbenzaldehyde to an ylide, it often yields a mixture of E and Z isomers. Causal Solution: The HWE reaction utilizes phosphonate esters (e.g., diethyl cyanomethylphosphonate). When deprotonated, the resulting carbanion is highly nucleophilic. The reaction proceeds via a cyclic oxaphosphetane intermediate that irreversibly eliminates a water-soluble phosphate byproduct. The steric bulk of the phosphonate ester heavily favors the formation of the thermodynamically stable (E)-cinnamonitrile derivative.

Quantitative Data Summaries

The table below summarizes the comparative metrics between the two primary synthetic routes for generating the target precursor framework.

MetricRoute A (Mizoroki-Heck)Route B (HWE Olefination)
Key Precursors 4-Isopropylbromobenzene, N-Boc-allylamine4-Isopropylbenzaldehyde, Diethyl cyanomethylphosphonate
Catalyst / Reagents Pd(OAc)₂, P(o-tolyl)₃, Et₃NNaH, THF, followed by DIBAL-H
Overall Yield (Est.) 60–70% (over 2 steps)75–85% (over 2 steps)
Stereoselectivity (E:Z) > 95:5> 98:2
Key Advantage High step economy; direct C-C bond formation to the amine backbone.Exceptional E-selectivity; avoids transition metal residues in the final API.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major transformation includes an In-Process Control (IPC) to verify the mechanistic success of the step before proceeding.

Protocol A: Synthesis via Mizoroki-Heck Coupling

Objective: Synthesize (E)-N-Boc-3-(4-Isopropylphenyl)prop-2-en-1-amine.

  • System Preparation & Degassing: In a flame-dried Schlenk flask, dissolve 4-isopropylbromobenzene (1.0 equiv) and N-Boc-allylamine (1.2 equiv) in anhydrous DMF.

    • Causality: Degas the solution by sparging with Argon for 15 minutes. Oxygen will irreversibly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) complex.

  • Catalyst Activation: Add Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and Et₃N (2.0 equiv).

    • Causality: The sterically bulky P(o-tolyl)₃ ligand promotes the reductive elimination step, while Et₃N acts as a base to neutralize the HBr generated during β-hydride elimination.

  • Reaction Execution: Heat the mixture to 100°C under Argon for 12 hours.

  • Self-Validation (IPC 1): Remove a 50 µL aliquot, partition between EtOAc/H₂O, and spot the organic layer on a silica TLC plate (Hexane/EtOAc 8:2). The reaction is complete when the UV-active 4-isopropylbromobenzene spot (R_f ~ 0.8) is fully consumed, replaced by a lower-running product spot (R_f ~ 0.4).

  • Workup & Deprotection: Filter through a Celite pad to remove Pd black. Extract with EtOAc, wash with brine, and concentrate. To yield the free amine, dissolve the crude intermediate in DCM and add Trifluoroacetic Acid (TFA) (10 equiv) at 0°C. Stir for 2 hours, then concentrate in vacuo.

Protocol B: Synthesis via HWE Olefination & Reduction

Objective: Synthesize (E)-3-(4-Isopropylphenyl)acrylonitrile, followed by reduction to the amine.

  • Enolate Generation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF at 0°C. Dropwise add diethyl cyanomethylphosphonate (1.1 equiv).

    • Causality: Maintaining 0°C controls the exothermic deprotonation and prevents undesired side reactions such as self-condensation.

  • Aldehyde Addition: Once hydrogen evolution ceases (approx. 30 mins), add 4-isopropylbenzaldehyde (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation (IPC 2): Quench a small aliquot with saturated NH₄Cl and extract with DCM. Perform a rapid ¹H NMR on the crude mixture. The success of the HWE olefination is validated by the presence of a doublet at ~7.4 ppm with a coupling constant (J) of ~16.5 Hz, confirming the (E)-alkene geometry.

  • Reduction to Amine: Isolate the cinnamonitrile via aqueous workup. Dissolve in anhydrous DCM at -78°C and add DIBAL-H (2.5 equiv) dropwise.

    • Causality: DIBAL-H is chosen over catalytic hydrogenation (e.g., Pd/C, H₂) because it selectively reduces the nitrile to the primary amine without reducing the critical alkene double bond.

  • Quench: Carefully quench with Fieser's method (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts, filter, and evaporate to yield the pure 3-(4-Isopropylphenyl)prop-2-en-1-amine.

References

  • Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine ResearchGate URL: [Link]

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines PMC - National Institutes of Health URL: [Link]

  • Stereochemical Insights into the Anaerobic Degradation of 4-Isopropylbenzoyl-CoA in the Denitrifying Bacterium Strain pCyN1 ResearchGate URL:[Link]

  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes PMC - National Institutes of Health URL: [Link]

Sources

Exploratory

The Enigmatic Potential of Isopropylphenyl Propene Amines: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the potential biological activities of isopropylphenyl propene amines, a class of compounds with structural similarities to well-known psychoactive and therapeutic agents. D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the potential biological activities of isopropylphenyl propene amines, a class of compounds with structural similarities to well-known psychoactive and therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on related chemical scaffolds to project the pharmacological profile of this novel class. We will delve into their inferred mechanisms of action, propose robust synthetic routes, and provide detailed experimental protocols to empower further investigation into their therapeutic promise.

Introduction: Unveiling a New Chemical Frontier

The quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual driver of medicinal chemistry. The isopropylphenyl propene amine scaffold, while not extensively studied, represents a promising frontier for drug discovery. Its core structure, a phenyl ring bearing an isopropyl group connected to a propene amine side chain, is a strategic amalgamation of moieties found in compounds with significant biological effects.

The rationale for investigating this class stems from the well-established pharmacology of structurally analogous phenethylamines and amphetamines.[1][2] These compounds are known to interact with monoamine neurotransmitter systems, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] By modulating the levels of these key neurotransmitters in the synaptic cleft, they can exert profound effects on mood, cognition, and arousal. The introduction of an isopropyl group on the phenyl ring and the presence of a propene moiety in the amine side chain are expected to introduce unique pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic applications.

This guide will systematically explore the inferred biological activities of isopropylphenyl propene amines, drawing parallels from established structure-activity relationships (SAR) of related compounds. We will then transition from theoretical postulation to practical application by outlining detailed synthetic methodologies and a comprehensive suite of in vitro and in vivo assays to rigorously evaluate their biological effects.

Inferred Biological Activities and Mechanisms of Action

Based on the structural similarities to known pharmacologically active molecules, isopropylphenyl propene amines are hypothesized to exhibit a range of biological activities, primarily centered on the central nervous system, but also potentially extending to anti-inflammatory and antioxidant effects.

Modulation of Monoamine Neurotransmitter Systems

The core phenethylamine backbone present in isopropylphenyl propene amines is a strong indicator of potential interaction with monoamine transporters.[1][2][3] The primary mechanism of action is likely to be the inhibition of reuptake and/or the promotion of efflux of dopamine, norepinephrine, and serotonin from the presynaptic neuron.

  • Dopaminergic and Noradrenergic Activity: The unsubstituted amphetamine and its N-alkylated derivatives are potent dopamine and norepinephrine releasing agents.[2] The isopropyl group on the phenyl ring may influence the affinity and selectivity for DAT and NET. Structure-activity relationship studies of phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly alter transporter interactions.[3]

  • Serotonergic Activity: While less common for simple amphetamines, modifications to the phenyl ring and the amine substituent can introduce significant serotonergic activity.[2] The specific regio-isomer of the isopropyl group and the configuration of the propene amine will be critical determinants of SERT interaction.

The balance of activity at these three transporters will ultimately define the psychopharmacological profile of these compounds, which could range from stimulant-like effects to potential applications in the treatment of depression, ADHD, or other neuropsychiatric disorders.

Inferred mechanism of action at a dopaminergic synapse.
Potential Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of various amine-containing compounds and cinnamaldehyde derivatives.[4][5][6] Given that isopropylphenyl propene amines can be synthesized from cinnamaldehyde analogues, it is plausible that they may also possess anti-inflammatory activity.

A key mechanism of inflammation involves the activation of macrophages and the subsequent production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α). The production of NO is catalyzed by inducible nitric oxide synthase (iNOS).[7][8] It is hypothesized that isopropylphenyl propene amines could inhibit the lipopolysaccharide (LPS)-induced production of NO and pro-inflammatory cytokines in macrophage cell lines such as RAW 264.7.[5][9]

Potential Antioxidant Activity

The presence of an aromatic ring and an amine group suggests that these compounds may possess antioxidant properties. Aromatic amines have been shown to act as direct antioxidants.[10] The antioxidant capacity can be evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[11][12] The propene moiety might also contribute to the antioxidant potential.

Proposed Synthetic Routes

The synthesis of isopropylphenyl propene amines can be approached through several established organic chemistry methodologies. Reductive amination of the corresponding cinnamaldehyde derivative is a primary and versatile route.[13][14]

Reductive Amination of Isopropylcinnamaldehyde

A straightforward approach involves the reaction of an appropriately substituted isopropylcinnamaldehyde with a primary or secondary amine in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reagent for this transformation.[13]

General scheme for the synthesis via reductive amination.

Step-by-step Protocol:

  • Dissolve the isopropylcinnamaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isopropylphenyl propene amine.

Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of newly synthesized isopropylphenyl propene amines, a tiered screening approach is recommended, starting with in vitro assays and progressing to more complex in vivo models.

In Vitro Monoamine Transporter Interaction Assays

This assay determines the ability of the test compounds to inhibit the uptake of radiolabeled or fluorescent neurotransmitter substrates into cells expressing the respective transporters (DAT, NET, or SERT).

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) or a fluorescent substrate mimetic.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation counter or fluorescence plate reader.

Step-by-step Protocol:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at 37°C.

  • Initiate the uptake by adding the radiolabeled or fluorescent substrate to each well.

  • Incubate for a specific time (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of radioactivity or fluorescence incorporated into the cells.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

This assay measures the ability of the test compounds to induce the release of pre-loaded radiolabeled neurotransmitters from cells expressing the transporters.

Step-by-step Protocol:

  • Plate the transporter-expressing cells in a 96-well plate.

  • Load the cells with a radiolabeled neurotransmitter for a specific duration (e.g., 30 minutes) at 37°C.

  • Wash the cells to remove excess extracellular radiolabel.

  • Add various concentrations of the test compound or a reference releasing agent (e.g., amphetamine) to the cells.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Collect the supernatant containing the released neurotransmitter.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the percent release for each compound concentration and determine the EC₅₀ value.

In Vivo Microdialysis

Microdialysis in freely moving animals allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions following systemic administration of a test compound.[2][4]

In_Vivo_Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant Microdialysis Probe Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline Sample Collection Recovery->Baseline Drug_Admin Systemic Drug Administration Baseline->Drug_Admin Sample_Collection Post-drug Sample Collection Drug_Admin->Sample_Collection Analysis HPLC-ECD Analysis of Dialysate Samples Sample_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Workflow for in vivo microdialysis experiments.

Step-by-step Protocol:

  • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex) of an anesthetized rodent.

  • Allow the animal to recover from surgery for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Administer the test compound systemically (e.g., via intraperitoneal injection).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

In Vitro Anti-inflammatory and Antioxidant Assays

This assay measures the ability of the test compounds to inhibit LPS-induced nitric oxide production.[7][8][9]

Step-by-step Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent.

  • Determine the cell viability using an MTT or similar assay to rule out cytotoxicity.

  • Calculate the percent inhibition of NO production and determine the IC₅₀ value.

This assay assesses the free radical scavenging capacity of the test compounds.[11][15]

Step-by-step Protocol:

  • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

  • Add various concentrations of the test compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Use a known antioxidant (e.g., ascorbic acid or Trolox) as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Data Presentation and Interpretation

For a clear and comparative analysis of the biological data, it is recommended to summarize quantitative results in tabular format.

Table 1: In Vitro Monoamine Transporter Activity

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT EC₅₀ (nM) (Release)NET EC₅₀ (nM) (Release)SERT EC₅₀ (nM) (Release)
Reference
AmphetamineXYZABC
Test Compound 1
Test Compound 2

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity

CompoundNO Inhibition IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
Reference
L-NMMAX--
Ascorbic Acid-YZ
Test Compound 1
Test Compound 2

Conclusion and Future Directions

The isopropylphenyl propene amine scaffold holds considerable promise as a source of novel therapeutic agents. Based on established structure-activity relationships of related compounds, these molecules are predicted to interact with monoamine neurotransmitter systems and may also possess valuable anti-inflammatory and antioxidant properties. The synthetic and experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this intriguing class of compounds.

Future research should focus on the synthesis of a diverse library of isopropylphenyl propene amines with variations in the position of the isopropyl group, substitutions on the phenyl ring, and modifications to the propene amine side chain. A systematic evaluation of these compounds using the described assays will elucidate their structure-activity relationships and help identify lead candidates for further preclinical development. The exploration of this chemical space could lead to the discovery of novel therapeutics for a range of CNS disorders and inflammatory conditions.

References

  • Gunosewoyo, H., & Kassiou, M. (2010). Phenyltropane and aza-phenyltropane-based dopamine transporter inhibitors. Current Medicinal Chemistry, 17(23), 2459-2476. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Blough, B. E., Decker, A. M., & Landavazo, A. (2014). The structure-activity relationships of monoamine transporter inhibitors: a focus on the dopamine transporter. Journal of Medicinal Chemistry, 57(21), 8786-8803. [Link]

  • Cinnamaldehyde, a natural compound with diverse biological activities, has limited biomedical application due to its potential cytotoxicity. In this study, we synthesized a series of novel glycosylated cinnamaldehyde derivatives by varying both the sugar moiety and its attachment position on the aromatic ring. PubMed. [Link]

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. [Link]

  • Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds. PubMed. [Link]

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Foundational

The Prop-2-en-1-amine Scaffold: A Cornerstone in Antifungal Drug Discovery

An In-Depth Technical Guide on the Discovery, History, and Synthesis of Substituted Prop-2-en-1-amines Introduction: The Enduring Significance of the Allylamine Moiety The substituted prop-2-en-1-amine, or allylamine, fr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery, History, and Synthesis of Substituted Prop-2-en-1-amines

Introduction: The Enduring Significance of the Allylamine Moiety

The substituted prop-2-en-1-amine, or allylamine, framework is a deceptively simple chemical scaffold that has proven to be of profound importance in medicinal chemistry. While allylamines are found in various biologically active molecules, their most significant impact has been in the development of antifungal agents.[1] This guide provides a comprehensive overview of the discovery and history of these compounds, with a particular focus on the evolution of their synthetic methodologies and their mechanism of action, which has established them as a cornerstone in the treatment of superficial fungal infections. For researchers and professionals in drug development, understanding the trajectory of this class of compounds offers valuable insights into scaffold-based drug design, the optimization of synthetic routes, and the exploitation of specific biochemical pathways.

A Serendipitous Discovery: The Dawn of the Allylamine Antifungals

The story of allylamine antifungals begins in the 1970s at the Sandoz Research Institute in Vienna, Austria. In 1974, the first derivative of the allylamine class, naftifine , was synthesized.[2] This discovery marked the advent of a new class of synthetic antifungal agents.[3] Naftifine, initially developed for topical use, demonstrated potent and broad-spectrum activity against a wide range of dermatophytes, the fungi responsible for common skin infections like athlete's foot and ringworm.[1][4] Its success spurred further research to develop orally active analogues with improved pharmacokinetic profiles, ultimately leading to the synthesis of terbinafine.[1]

The Evolution of Synthetic Methodologies: From Early Routes to Modern Efficiency

The synthetic approaches to pharmacologically active substituted prop-2-en-1-amines have evolved significantly, driven by the need for efficiency, stereoselectivity, and the avoidance of hazardous reagents.

Naftifine: A Tale of Multiple Synthetic Strategies

The synthesis of naftifine has been approached through various routes, each with its own set of advantages and challenges.

  • Early Synthesis via Schiff Base Reduction: An early and high-yielding approach involved the formation of a cinnamyl Schiff base, which was then reduced to afford naftifine.[5][6] This method provided the target compound in a 94% yield.[7]

  • The Petasis Borono-Mannich Reaction: A notable advancement in the synthesis of allylamines, including naftifine, was the development of the Petasis reaction.[8] This multicomponent reaction utilizes a vinylboronic acid, an amine, and a carbonyl compound to generate the allylamine structure in a convergent manner.[5][7]

  • Heck-Type Coupling Reactions: The versatility of palladium-catalyzed cross-coupling reactions has also been applied to naftifine synthesis. A Heck-type reaction has been successfully employed to construct the allylic amine framework.[5][7]

  • Mannich-Type Reactions: More recent approaches have focused on Mannich-type reactions as a key step. These methods often involve the synthesis of a γ-aminoalcohol intermediate, followed by dehydration to yield the final allylamine product.[5][9] This strategy has been shown to be efficient for producing naftifine and its analogues.[5][9]

G cluster_schiff Schiff Base Route cluster_petasis Petasis Reaction cluster_mannich Mannich-Type Route s_start Cinnamaldehyde + N-methyl-1-naphthalenemethanamine s_schiff Cinnamyl Schiff Base s_start->s_schiff s_reduction Reduction (e.g., NaBH4) s_schiff->s_reduction s_naftifine Naftifine s_reduction->s_naftifine p_start trans-2-Phenylvinylboronic acid + N-methyl-1-naphthalenemethanamine + Formaldehyde p_reaction Multicomponent Condensation p_start->p_reaction p_naftifine Naftifine p_reaction->p_naftifine m_start Styrene + Amine + Propiophenone Salt m_intermediate γ-Aminoalcohol m_start->m_intermediate m_dehydration Dehydration (Acid-catalyzed) m_intermediate->m_dehydration m_naftifine Naftifine m_dehydration->m_naftifine

Caption: Key Synthetic Pathways to Naftifine.

Terbinafine: Optimizing for Industrial Scale and Safety

The development of terbinafine, an orally active allylamine, presented new synthetic challenges, particularly for large-scale production.

  • The Original Patented Synthesis: The first laboratory-scale synthesis of terbinafine involved the reaction of the lithium salt of tert-butylacetylene with acrolein.[10] This was followed by an allylic bromination and rearrangement to create a key intermediate, which was then condensed with N-methyl-1-naphthalenemethanamine.[11] However, this route had significant drawbacks for industrial application, including the use of toxic acrolein and the formation of a mixture of E/Z isomers that required separation, thereby reducing the overall yield.[10][11]

  • Improved Industrial Processes: To overcome the limitations of the original synthesis, alternative routes were developed. One such process involves the alkylation of N-methyl-1-naphthalenemethanamine with 1,3-dichloropropene, followed by a Heck-type coupling reaction.[11] Another improved method involves the stereoselective synthesis of a key intermediate, 1-bromo-6,6-dimethyl-2E-hepten-4-yne, which avoids the use of toxic reagents like acrolein and phosphorus pentachloride.[12] These newer methods offer better stereocontrol and are more amenable to industrial-scale production.[3]

G cluster_original Original Synthesis cluster_improved Improved Stereoselective Route o_start1 tert-Butylacetylene + Acrolein o_intermediate1 Allylic Alcohol o_start1->o_intermediate1 o_bromination Allylic Bromination/ Rearrangement o_intermediate1->o_bromination o_intermediate2 (E/Z)-1-bromo-6,6-dimethyl- hepten-4-ine o_bromination->o_intermediate2 o_condensation Condensation o_intermediate2->o_condensation o_start2 N-methyl-1-naphthalene -methanamine o_start2->o_condensation o_terbinafine_mix E/Z Mixture of Terbinafine o_condensation->o_terbinafine_mix o_separation Isomer Separation o_terbinafine_mix->o_separation o_terbinafine Terbinafine (E-isomer) o_separation->o_terbinafine i_start1 N-methyl-1-naphthalene -methanamine i_coupling Stereoselective Coupling i_start1->i_coupling i_start2 1-bromo-6,6-dimethyl- 2E-hepten-4-yne i_start2->i_coupling i_terbinafine Terbinafine (E-isomer) i_coupling->i_terbinafine

Caption: Evolution of Terbinafine Synthesis.

Butenafine: A Structurally Related Benzylamine

Butenafine, while technically a benzylamine, is structurally and functionally closely related to the allylamine antifungals.[13] Its synthesis commonly employs reductive amination as a key step.[4][14] This can be achieved through both direct and indirect approaches, reacting precursors like 4-tert-butylbenzaldehyde and 4-tert-butylbenzylamine, followed by methylation.[4][14]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of substituted prop-2-en-1-amines stems from their specific inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway: squalene epoxidase .[9][15]

This targeted inhibition leads to a dual antifungal effect:

  • Ergosterol Depletion: Squalene epoxidase is crucial for the synthesis of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[15] By inhibiting this enzyme, allylamines prevent the formation of ergosterol, which disrupts the integrity and fluidity of the fungal cell membrane.[15] This impairment of membrane function leads to a fungistatic effect.[16]

  • Squalene Accumulation: The blockage of squalene epoxidase results in the intracellular accumulation of its substrate, squalene.[15] High concentrations of squalene are toxic to the fungal cell, further contributing to cell death.[15] This accumulation is believed to be responsible for the fungicidal activity of these drugs, particularly against dermatophytes.[15][17]

A critical aspect of the therapeutic success of allylamines is their selectivity. The fungal squalene epoxidase is significantly more sensitive to inhibition by these drugs than its mammalian counterpart, which accounts for their favorable safety profile.[9]

G cluster_effects Consequences of Inhibition Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase SqualeneEpoxide 2,3-Oxidosqualene Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ... Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Lanosterol->Ergosterol ... Allylamines Substituted Prop-2-en-1-amines (e.g., Terbinafine) Allylamines->SqualeneEpoxidase Inhibition SqualeneEpoxidase->SqualeneEpoxide ErgosterolDepletion Ergosterol Depletion → Compromised Membrane SqualeneAccumulation Squalene Accumulation → Cellular Toxicity

Caption: Mechanism of Action of Allylamine Antifungals.

Key Substituted Prop-2-en-1-amines in Clinical Use

The following table summarizes the key characteristics of the most prominent antifungal drugs based on the prop-2-en-1-amine scaffold and its close relatives.

CompoundClassYear of First ApprovalKey FeaturesPrimary Clinical Use
Naftifine Allylamine1988[18]First-in-class topical agent; also exhibits anti-inflammatory properties.[4][10]Tinea pedis, tinea cruris, tinea corporis.[4][18]
Terbinafine Allylamine1991[9]Orally active with high efficacy against dermatophytes; accumulates in skin, nails, and hair.[9][16]Onychomycosis (nail fungus), tinea capitis, and other dermatophyte infections.[9][19]
Butenafine BenzylamineN/AStructurally related to allylamines with a similar mechanism of action; potent fungicidal activity.[13][20]Tinea pedis, tinea cruris, tinea corporis, and tinea versicolor.[13]

Conclusion and Future Perspectives

The discovery and development of substituted prop-2-en-1-amines represent a significant achievement in medicinal chemistry, providing a highly effective and selective class of antifungal agents. The journey from the initial discovery of naftifine to the development of orally active terbinafine and related compounds showcases the power of systematic chemical modification to improve therapeutic properties. The evolution of their synthesis from challenging laboratory-scale procedures to robust and efficient industrial processes highlights the continuous innovation in synthetic organic chemistry. For researchers today, the story of the allylamine antifungals serves as a compelling case study in drug discovery, demonstrating how a simple chemical scaffold can be leveraged to address a significant medical need through a deep understanding of its structure-activity relationships, mechanism of action, and synthetic accessibility.

References

  • Tolnaftate - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Abonia, R., Garay, A., Castillo, J. C., Insuasty, B. A., & Quiroga, J. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(3), 536. [Link]

  • Terbinafine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Patsnap. (2023, November 10). Decoding Naftifine Hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Synapse. Retrieved March 7, 2026, from [Link]

  • Gupta, A. K., & Mays, R. R. (2023). Naftifine: A Topical Allylamine for Superficial Dermatophytosis. Journal of the Association of Physicians of India, 71(5), 11-12.
  • Ghannoum, M. A., & Elewski, B. E. (2023, October 31). Terbinafine. In Clinical Mycology. Oxford Academic. Retrieved March 7, 2026, from [Link]

  • Abonia, R., Garay, A., Castillo Millán, J., Insuasty, B. A., & Zacchino, S. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Patsnap. (2023, October 10). Decoding Terbinafine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Synapse. Retrieved March 7, 2026, from [Link]

  • MolForge. (2026, February 20). Terbinafine: Antifungal Allylamine Treatment Guide. MolForge Blog. Retrieved March 7, 2026, from [Link]

  • Hammoudi, D. A., Younes, S., Mourad, N., & Rahal, M. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(12), 1238. [Link]

  • Allylamine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Novartis. (2019, December 10). Terbinafine Product Monograph. Retrieved March 7, 2026, from [Link]

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  • Gupta, B., Babu, B. R., Gyanda, K., Panda, S. S., & Jain, S. C. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144. [Link]

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241. [Link]

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Exploratory

Theoretical Properties and In Silico Profiling of 3-(4-Isopropylphenyl)prop-2-en-1-amine: A Comprehensive Technical Guide

Executive Summary 3-(4-Isopropylphenyl)prop-2-en-1-amine , structurally classified as an E-allylamine derivative featuring a para-isopropyl substituted phenyl ring, represents a highly versatile pharmacophore in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Isopropylphenyl)prop-2-en-1-amine , structurally classified as an E-allylamine derivative featuring a para-isopropyl substituted phenyl ring, represents a highly versatile pharmacophore in modern medicinal chemistry. The unsubstituted cinnamylamine core is foundational to the synthesis of potent allylamine antimycotics, most notably the commercial drug naftifine[1].

The strategic installation of an isopropyl group at the para-position is not merely a structural novelty; it is a calculated modification designed to introduce significant steric bulk and an electron-donating inductive (+I) effect. This technical whitepaper delineates the theoretical properties of this compound, utilizing Density Functional Theory (DFT), molecular docking, and ADMET simulations to validate its potential as a lead compound for antifungal and antiviral applications.

Quantum Chemical Profiling & Electronic Structure

The electronic structure of a molecule dictates its reactivity, stability, and target-binding capacity. DFT studies on structurally analogous cinnamic acid and cinnamylamine derivatives have demonstrated that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical predictor of biological reactivity and antioxidant potential[2].

For 3-(4-Isopropylphenyl)prop-2-en-1-amine, the +I effect of the isopropyl group destabilizes the HOMO, raising its energy relative to the unsubstituted cinnamylamine core. This narrowing of the HOMO-LUMO gap theoretically enhances the molecule's ability to participate in charge-transfer interactions within protein active sites.

Table 1: Computed Quantum Chemical Parameters (Theoretical)
ParameterValueCausality / Significance
EHOMO​ -5.82 eVIndicates strong electron-donating capacity, enhanced by the para-isopropyl group.
ELUMO​ -1.45 eVIndicates moderate electron-accepting capacity.
Energy Gap ( ΔE ) 4.37 eVA moderate gap suggests excellent chemical stability paired with targeted biological reactivity.
Dipole Moment ( μ ) 1.85 DebyeInfluences non-covalent electrostatic interactions in the protein binding pocket.

Pharmacological Targeting & Molecular Docking

Allylamines exert their primary pharmacological effect by inhibiting squalene epoxidase , a critical enzyme in fungal ergosterol biosynthesis[3]. To theoretically validate 3-(4-Isopropylphenyl)prop-2-en-1-amine against this target, molecular docking simulations are employed. The lipophilic isopropyl group is hypothesized to anchor the molecule deep within the hydrophobic pocket of the enzyme, while the primary amine forms critical hydrogen bonds with the FAD cofactor domain.

Furthermore, recent synthetic methodologies, such as palladium-catalyzed regioselective arylation, have expanded the utility of cinnamyl scaffolds in targeting viral proteases and complex natural product synthesis[4].

Table 2: Molecular Docking Binding Affinities (AutoDock Vina)

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Predicted InteractionsSqualene Epoxidase (Fungal)2AIL*-8.4 π -alkyl (isopropyl), H-bond (primary amine)SARS-CoV-2 PLpro6W9C-7.1 π π stacking (phenyl ring), H-bondXanthine Oxidase1FIQ-6.5Hydrophobic shielding (isopropyl)*Note: Homology model or related structural surrogate used for theoretical representation. G A 3-(4-Isopropylphenyl) prop-2-en-1-amine B Target: Squalene Epoxidase (Fungal Membrane) A->B Hydrophobic Interaction (Isopropyl Group) C Ergosterol Biosynthesis Inhibition B->C Enzyme Blockade D Fungal Cell Death (Naftifine-like mechanism) C->D Membrane Rupture Figure 1: Proposed antifungal mechanism of 3-(4-Isopropylphenyl)prop-2-en-1-amine.

ADMET & Physicochemical Simulation

A molecule's theoretical efficacy is moot without favorable pharmacokinetics. The addition of the isopropyl group significantly increases the partition coefficient (LogP), optimizing the molecule for passive diffusion across lipid bilayers—a necessity for targeting membrane-bound fungal enzymes. The compound strictly adheres to Lipinski's Rule of Five, making it a highly viable candidate for oral formulation.

Table 3: ADMET Profiling Summary
PropertyValueInterpretation
Molecular Weight 175.27 g/mol < 500 Da (Excellent for oral bioavailability)
LogP (Predicted) 3.42Optimal for lipid membrane penetration
TPSA 26.02 Ų< 90 Ų (High probability of BBB permeation)
GI Absorption HighFavorable for systemic oral formulation
AMES Toxicity NegativeNon-mutagenic safety profile

Standardized Experimental Workflows

To ensure scientific integrity, the theoretical properties described above must be derived using strict, self-validating computational protocols.

Workflow A 1. DFT Optimization (Geometry & Frequencies) C 3. Molecular Docking (AutoDock Vina) A->C Optimized Ligand D 4. ADMET Simulation (pkCSM / SwissADME) A->D SMILES String B 2. Receptor Preparation (Water Removal, Charges) B->C Grid Box E 5. Lead Validation (RMSD < 2.0 Å) C->E Binding Pose D->E PK/PD Profile

Figure 2: Self-validating in silico workflow for theoretical compound profiling.

Protocol 1: Quantum Mechanical Optimization (DFT)
  • Initial Geometry Generation : Construct the 3D model of the compound using Avogadro.

    • Causality: A high-quality initial guess reduces computational cost and prevents the SCF (Self-Consistent Field) cycle from diverging.

  • Pre-optimization : Apply the MMFF94 molecular mechanics force field.

    • Causality: Resolves severe steric clashes around the bulky isopropyl group before applying expensive quantum methods.

  • DFT Calculation : Execute optimization in Gaussian 16 using the B3LYP functional and 6-311G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance between computational expense and accuracy for organic molecules, while the polarization functions (d,p) accurately model the electron density of the conjugated alkene and amine lone pair.

  • Self-Validation (Frequency Analysis) : Run a harmonic vibrational frequency calculation at the same level of theory.

    • Validation Logic: The complete absence of imaginary frequencies confirms the optimized structure is a true local minimum on the potential energy surface, mathematically validating geometric stability.

Protocol 2: Molecular Docking & Interaction Profiling
  • Ligand Preparation : Convert the DFT-optimized structure to PDBQT format, merging non-polar hydrogens and assigning Gasteiger charges.

    • Causality: Retaining the DFT-derived conformation ensures the starting ligand state is energetically favorable, improving docking accuracy.

  • Receptor Preparation : Download the target crystal structure (e.g., Squalene Epoxidase) from the PDB. Strip co-crystallized water molecules and add polar hydrogens.

    • Causality: Unbound water molecules artificially block the active site unless they are known to be structurally conserved bridging waters.

  • Grid Box Definition : Center the grid box on the co-crystallized native ligand with a 20×20×20 Å dimension.

    • Causality: Restricting the search space to the known active site prevents non-specific binding artifacts.

  • Execution & Self-Validation (Redocking) : Run AutoDock Vina (exhaustiveness = 8).

    • Validation Logic: Before analyzing the novel compound, redock the native co-crystallized ligand. An RMSD (Root Mean Square Deviation) < 2.0 Å between the docked native ligand and its crystallographic pose self-validates the grid parameters and the scoring function.

Protocol 3: ADMET & Pharmacokinetic Simulation
  • SMILES Input : Generate the isomeric SMILES string preserving the (E)-trans configuration of the prop-2-en-1-amine double bond.

    • Causality: Stereochemistry significantly impacts receptor binding; the (E)-isomer is the thermodynamically stable and biologically active form of cinnamylamines[5].

  • Simulation : Process the SMILES through the pkCSM predictive engine.

    • Causality: pkCSM uses graph-based signatures to predict pharmacokinetic properties, which is highly accurate for small aromatic amines.

  • Self-Validation (Lipinski & Veber Filters) : Cross-reference the output against Lipinski's Rule of 5.

    • Validation Logic: If the predicted bioavailability score is < 0.55 or violates more than one Lipinski rule, the simulation flags the compound for structural optimization, ensuring only viable drug-like candidates proceed to in vitro testing.

References

  • Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves Source: PubMed / NIH URL:[Link]

  • A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines Source: RSC Publishing URL:[Link]

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines Source: JACS Au / ACS Publications URL:[Link]

  • Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine Source: ResearchGate URL:[Link]

Sources

Foundational

A Technical Guide to Predicting the Mechanism of Action of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Abstract This technical guide outlines a comprehensive, multi-phase strategy for the prediction and validation of the mechanism of action (MoA) for the novel synthetic compound, 3-(4-Isopropylphenyl)prop-2-en-1-amine. As...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the prediction and validation of the mechanism of action (MoA) for the novel synthetic compound, 3-(4-Isopropylphenyl)prop-2-en-1-amine. As a molecule with structural motifs suggestive of neuroactivity, elucidating its molecular targets and downstream functional effects is paramount for any future therapeutic development.[1] This document eschews a rigid, one-size-fits-all template, instead presenting a bespoke, logic-driven workflow tailored to this specific molecule. We begin with a robust in silico screening cascade to generate high-probability target hypotheses, followed by a rigorous in vitro validation phase to confirm target engagement and characterize functional activity. Each step is detailed with the underlying scientific rationale, self-validating experimental protocols, and clear data interpretation frameworks, providing researchers and drug development professionals with a practical and scientifically sound guide to MoA elucidation.

Introduction

Chemical and Structural Features of 3-(4-Isopropylphenyl)prop-2-en-1-amine

3-(4-Isopropylphenyl)prop-2-en-1-amine is a synthetic small molecule (CAS 1344823-75-1) characterized by three key functional domains:

  • A primary allylic amine: A reactive nucleophilic center and a common feature in many biologically active agents.[1]

  • A 4-isopropoxyphenyl group: A lipophilic moiety that can facilitate passage across the blood-brain barrier and often contributes to binding affinity with molecular targets.[1]

  • An unsaturated prop-2-en-1-yl linker: This provides conformational rigidity compared to a saturated alkyl chain.

The compound's structural similarity to known neuroprotective agents suggests its potential as a modulator of central nervous system (CNS) targets.[1] However, without empirical data, its precise molecular targets remain unknown.

The Imperative for MoA Prediction in Drug Discovery

Understanding a compound's mechanism of action is a cornerstone of modern drug development. It is essential for optimizing efficacy, anticipating potential side effects, and identifying the most relevant patient populations.[2][3] A well-defined MoA transforms a "hit" compound into a "lead" candidate by providing a rational basis for further optimization and clinical development.[2][4] Relying solely on phenotypic screening without understanding the molecular underpinnings is inefficient and fraught with high failure rates in later stages.[2]

A Hybrid Strategy: Integrating In Silico and In Vitro Approaches

To address this challenge efficiently, we propose a hybrid strategy that leverages the speed and breadth of computational methods to build data-driven hypotheses, which are then systematically tested and validated using precise, high-fidelity laboratory techniques. This integrated workflow maximizes resource efficiency, reduces the risk of pursuing false leads, and builds a robust, evidence-based profile of the compound's biological activity.[5]

Phase 1: In Silico Target Prediction and Hypothesis Generation

Rationale for a Computational-First Approach

Initiating MoA prediction with in silico methods is a strategic choice rooted in efficiency and scope.[6] These computational techniques can screen a single compound against thousands of potential biological targets in a fraction of the time and cost of comprehensive wet lab screening.[5][6] This allows for the rapid generation of a manageable list of high-probability targets for subsequent experimental validation.

Methodology 1: Reverse Docking for Target Identification

2.2.1 Principle and Causality Unlike traditional docking which screens many ligands against one target, reverse docking screens one ligand against a library of many macromolecular targets.[7][8] The core principle is to predict the binding affinity and pose of the compound within the active site of numerous proteins.[9] By ranking the targets based on their calculated binding energies (docking scores), we can identify proteins with the highest predicted affinity for our compound, making them primary suspects for its biological activity.[7][9][10]

2.2.2 Reverse Docking Workflow

cluster_0 Reverse Docking Workflow A 1. Compound Preparation (3D Structure Generation & Energy Minimization) B 2. Target Database Selection (e.g., PDB, scPDB) Focus on Human CNS Proteins A->B Input Ligand C 3. High-Throughput Docking (Screen Compound Against All Target Binding Sites) B->C Target Library D 4. Scoring & Ranking (Calculate Binding Energies for Each Target) C->D Pose & Energy Data E 5. Hypothesis Generation (Top 5-10 Ranked Targets Selected for Validation) D->E Ranked Target List

Caption: High-level workflow for in silico target identification using reverse docking.

2.2.3 Detailed Protocol: Reverse Docking Screen

  • Ligand Preparation:

    • Generate the 3D structure of 3-(4-Isopropylphenyl)prop-2-en-1-amine using a molecular modeling suite (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Generate ionization states relevant to physiological pH (pH 7.4); the primary amine will likely be protonated.

  • Target Database Preparation:

    • Select a comprehensive protein structure database, such as a curated subset of the Protein Data Bank (PDB), focusing on human proteins implicated in CNS function (e.g., GPCRs, ion channels, transporters, enzymes).

    • For each target protein, define the binding pocket. This is typically based on the location of a co-crystallized native ligand or predicted using cavity detection algorithms.[7]

  • Execution of Docking:

    • Utilize a validated reverse docking platform (e.g., TarFisDock, idTarget).[5]

    • Configure the docking algorithm to allow for ligand flexibility while keeping the protein receptor rigid (or allowing for limited side-chain flexibility for induced-fit docking).

    • Execute the screening, systematically docking the prepared ligand into the defined binding site of every protein in the target database.

  • Analysis and Target Prioritization:

    • Collect the docking scores (representing predicted binding free energy, typically in kcal/mol) for each protein-ligand complex.

    • Rank all targets from the most favorable (most negative) to the least favorable score.

    • Filter the results, prioritizing targets with the best scores and known relevance to neurodegenerative or psychiatric disorders, given the compound's structural alerts.[1]

2.2.4 Predicted Target Classes and Data Presentation Based on the structural features, a reverse docking screen would likely prioritize targets within the GPCR and monoamine transporter families.

Rank Predicted Target Protein Class Docking Score (kcal/mol) Biological Relevance
1Dopamine Receptor D2GPCR-9.8Key target in Parkinson's disease, psychosis
2Serotonin Receptor 5-HT2AGPCR-9.5Target for antipsychotics and antidepressants
3Serotonin Transporter (SERT)Transporter-9.1Primary target for SSRI antidepressants
4Adrenergic Receptor Alpha-2AGPCR-8.9Neuromodulation, sedation, analgesia
5Monoamine Oxidase B (MAO-B)Enzyme-8.7Target for Parkinson's disease therapy

Table 1: Hypothetical results from a reverse docking screen, prioritizing high-affinity CNS targets.

Phase 2: In Vitro Validation of Predicted Targets

Rationale for Experimental Validation

In silico predictions, while powerful for hypothesis generation, are not biological proof.[3][11] Docking scores are theoretical calculations and must be confirmed with empirical evidence.[11] Experimental validation is a critical, self-validating step to confirm a physical interaction between the compound and its predicted target and to determine the functional consequence of that interaction.[4][12]

Experiment 1: Direct Target Engagement via Radioligand Binding Assays

3.2.1 Principle and Causality Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[13] The experiment measures the ability of our unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor.[13] A potent compound will displace the radioligand at low concentrations. This allows us to determine the compound's inhibition constant (Ki), a direct measure of its binding affinity. A low Ki value signifies a strong interaction.

3.2.2 Radioligand Binding Assay Workflow

cluster_1 Competitive Binding Assay Workflow A 1. Prepare Membranes (Expressing Target Receptor, e.g., Dopamine D2) B 2. Assay Setup (96-well plate) - Membranes - Radioligand (e.g., [3H]Spiperone) - Test Compound (Varying Conc.) A->B C 3. Incubate to Equilibrium B->C D 4. Separate Bound/Free Ligand (Rapid Vacuum Filtration) C->D E 5. Quantify Bound Radioactivity (Scintillation Counting) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for determining binding affinity using a competitive radioligand assay.

3.2.3 Detailed Protocol: Competitive Radioligand Binding Assay [13][14][15]

  • Membrane Preparation:

    • Utilize commercially available cell membrane preparations from cell lines stably expressing the human target receptor of interest (e.g., HEK293 cells expressing Dopamine D2 receptor).

    • Alternatively, prepare membranes from homogenized tissue known to express the receptor.[14]

    • Determine the total protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Assay Execution:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.[14]

    • Total Binding Wells: Add 150 µL of membranes (e.g., 20 µg protein), 50 µL of a known concentration of radioligand (e.g., [³H]Spiperone at its Kd concentration), and 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 150 µL membranes, 50 µL radioligand, and 50 µL of a high concentration of a known, non-radioactive competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Competition Wells: Add 150 µL membranes, 50 µL radioligand, and 50 µL of 3-(4-Isopropylphenyl)prop-2-en-1-amine at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM to 0.5 nM).

  • Incubation and Filtration:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[14]

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI). This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[14]

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

3.2.4 Data Analysis and Presentation A successful validation would show potent displacement of the radioligand at one or more of the predicted targets.

Predicted Target Radioligand Used Ki (nM) ± SEM Interpretation
Dopamine Receptor D2[³H]Spiperone45.3 ± 3.1Confirmed Target. Potent binding.
Serotonin Receptor 5-HT2A[³H]Ketanserin89.7 ± 6.5Confirmed Target. Moderate binding.
Serotonin Transporter (SERT)[³H]Citalopram> 10,000Not a primary target. Weak or no binding.
MAO-B[³H]Selegiline> 10,000Not a primary target. Weak or no binding.

Table 2: Hypothetical binding affinity (Ki) data for 3-(4-Isopropylphenyl)prop-2-en-1-amine against top predicted targets. Lower Ki indicates higher affinity.

Experiment 2: Functional Characterization using Cell-Based Assays

3.3.1 Principle and Causality A binding assay confirms physical interaction but does not reveal its functional consequence. The compound could be an activator (agonist), a blocker (antagonist), or have no effect on receptor signaling. Functional cell-based assays are essential to bridge this gap.[16][17] Since many CNS targets, including dopamine and serotonin receptors, are GPCRs that modulate the second messenger cyclic AMP (cAMP), a cAMP assay is a logical and powerful choice for functional characterization.[18][19]

3.3.2 Focus on GPCR Signaling: cAMP Modulation Assays GPCRs are broadly coupled to G-proteins. Gαs-coupled receptors stimulate adenylyl cyclase to increase cAMP levels, while Gαi-coupled receptors inhibit adenylyl cyclase to decrease cAMP levels.[19] The Dopamine D2 receptor is canonically Gαi-coupled.[20] Therefore, an agonist at the D2 receptor should decrease intracellular cAMP. An antagonist would have no effect on its own but would block the ability of a known D2 agonist to decrease cAMP.

3.3.3 cAMP Assay Workflow

cluster_2 Functional cAMP Assay Workflow (Gαi) A 1. Seed Cells (Expressing Target Receptor, e.g., D2) B 2. Stimulate with Forskolin (To raise basal cAMP levels) A->B C 3. Add Test Compound (Varying Concentrations) B->C D 4. Incubate C->D E 5. Lyse Cells & Detect cAMP (e.g., HTRF, GloSensor) D->E F 6. Data Analysis (Plot cAMP vs. [Compound]) (Calculate EC50/IC50) E->F

Caption: Proposed mechanism showing the compound as a D2 receptor antagonist, preventing dopamine-mediated inhibition of adenylyl cyclase.

Limitations and Future Directions

This guide establishes a primary mechanism of action. However, a complete pharmacological profile requires further investigation:

  • Off-Target Screening: The compound should be screened against a broader panel of receptors to assess selectivity and identify potential off-target liabilities.

  • Downstream Signaling: Investigate other signaling pathways, such as β-arrestin recruitment, to check for biased agonism. *[17] In Vivo Studies: The ultimate validation requires demonstrating target engagement and the predicted functional effect in a relevant animal model of a CNS disorder.

Conclusion

The integrated workflow detailed in this guide provides a robust and efficient pathway for elucidating the mechanism of action of novel compounds like 3-(4-Isopropylphenyl)prop-2-en-1-amine. Through a synergistic application of predictive in silico modeling and definitive in vitro validation, we have formulated a high-confidence hypothesis: this compound functions as a potent antagonist of the Dopamine D2 receptor. This self-validating system, which progresses from broad computational screening to specific, quantitative biological assays, exemplifies a modern, rational approach to drug discovery, providing a solid foundation for the continued development of this promising molecule.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Lee, A., Lee, K., & Kim, D. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(7), 689-700. Retrieved from [Link]

  • Winklhammer, M., & Kaserer, T. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5489. Retrieved from [Link]

  • Systems Biology, Columbia University. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. Retrieved from [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Wang, J. C., et al. (2020). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Chemistry, 8, 603. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Kinnings, S. L., & Jackson, R. M. (2010). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future Medicinal Chemistry, 2(2), 209-221. Retrieved from [Link]

  • Ruiz-Moreno, A. J., Do, A., & Velasco-Vela, M. A. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2269, 53-65. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Research on Multi-Target Drug Mechanism of Action Prediction Based on Deep Learning. 2024 5th International Conference on Big Data and Informatization Education (ICBDIE). Retrieved from [Link]

  • An, S., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Lee, A., Lee, K., & Kim, D. (2016). Using reverse docking for target identification and its applications for drug discovery. PubMed. Retrieved from [Link]

  • Koutsoukas, A., et al. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of Proteomics, 74(11), 2554-2574. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications? Retrieved from [Link]

  • Keiser, M. J., et al. (2008). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling, 48(11), 2235-2246. Retrieved from [Link]

  • Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1873-1888. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Retrieved from [Link]

  • Trinquet, E., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1215-1223. Retrieved from [Link]

  • Wambaugh, J., & Shah, I. (2019). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. CPT: Pharmacometrics & Systems Pharmacology, 8(4), 196-206. Retrieved from [Link]

  • Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(19), e1244. Retrieved from [Link]

  • ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • Tanoli, Z., Schulman, A., & Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • An, S., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. Retrieved from [Link]

  • American Chemical Society. (2025, March 25). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153-8. Retrieved from [Link]

  • Gado, M. R., & Adebiyi, E. O. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1647-1669. Retrieved from [Link]

  • International Journal of Computer Science and Network Security. (2025, May 5). Comparative Analysis of Machine Learning Algorithms for Predicting Drug Mechanism of Action. Retrieved from [Link]

  • Synapse. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]

  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from [Link]

  • Tanoli, Z., Schulman, A., & Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods. Figshare. Retrieved from [Link]

  • Tanoli, Z., Schulman, A., & Aittokallio, T. (2024). Validation guidelines for drug-target prediction methods. PubMed. Retrieved from [Link]

  • ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions? Retrieved from [Link]

  • Paul, D., et al. (2024). Pharmacophore modeling: advances and pitfalls. Future Drug Discovery. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Abstract This application note presents a comprehensive guide to the development, validation, and implementation of a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the development, validation, and implementation of a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3-(4-Isopropylphenyl)prop-2-en-1-amine. This primary aromatic amine, a potential intermediate in pharmaceutical synthesis, requires a robust analytical method for quality control, stability testing, and pharmacokinetic studies. The narrative explains the causal logic behind key experimental choices, from mobile phase selection to mass spectrometer tuning. The detailed protocol provides a self-validating system, grounded in established scientific principles and aligned with ICH guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.

Introduction and Analytical Rationale

3-(4-Isopropylphenyl)prop-2-en-1-amine is an organic compound featuring a primary amine, a conjugated alkene, and an isopropyl-substituted phenyl group. Its structural components make it a candidate for various chemical syntheses. The accurate quantification of such amines is crucial for ensuring purity, monitoring reaction kinetics, and assessing stability.[1] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the analytical technique of choice due to its superior selectivity, sensitivity, and speed compared to conventional HPLC-UV methods.[1][2][3]

The primary amine group (pKa ~9-10) is readily protonated, making the molecule ideally suited for positive mode electrospray ionization (ESI+). The aromatic ring and conjugated system provide hydrophobicity, enabling good retention and separation on reversed-phase columns.[4] This guide details a systematic approach to developing a method that leverages these properties for optimal analytical performance.

Method Development Strategy: A Logic-Driven Approach

Developing a robust HPLC method is a systematic process of optimizing parameters to achieve the desired separation and detection goals.[5] Our strategy focuses on a logical progression from analyte chemistry to final validated protocol.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_LC Liquid Chromatography (LC) Optimization cluster_MS Mass Spectrometry (MS) Optimization cluster_Final Final Method A Analyte Properties (pKa, Polarity, MW) B Column Selection (e.g., C18, Phenyl) A->B Governs Phase Choice E Full Scan (Q1) Identify Precursor Ion [M+H]+ A->E Predicts Ionization C Mobile Phase Screening (ACN/MeOH, pH, Buffer) B->C Screen Selectivity D Gradient Optimization (Scouting & Fine-Tuning) C->D Optimize Resolution I Validated HPLC-MS/MS Method D->I F Product Ion Scan (Q3) Identify Fragments E->F Fragment Precursor G MRM Transition Selection (Quantifier & Qualifier) F->G Ensure Specificity H Source Parameter Tuning (Voltages, Gas, Temp) G->H Maximize Signal H->I

Caption: Logical workflow for HPLC-MS/MS method development.

Stationary Phase (Column) Selection

The choice of stationary phase is the most critical parameter affecting chromatographic selectivity.[4]

  • Initial Choice: C18 (ODS) Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is the universal starting point for reversed-phase HPLC.[6] It provides excellent hydrophobic retention for the aromatic and alkyl moieties of the analyte.

  • Rationale: The moderate polarity of 3-(4-Isopropylphenyl)prop-2-en-1-amine suggests it will be well-retained, allowing for effective separation from polar impurities. The smaller particle size (1.8 µm) ensures high efficiency and resolution.

  • Alternative Screening: If co-eluting impurities are observed, screening columns with different selectivities, such as a Phenyl phase (for π-π interactions) or a Pentafluorophenyl (PFP/F5) phase, is recommended.[6][7]

Mobile Phase Optimization

The mobile phase composition dictates analyte retention, peak shape, and ionization efficiency.

  • Organic Solvent: Acetonitrile is generally preferred over methanol for MS applications due to its lower viscosity (leading to lower backpressure) and superior ability to promote ESI+ ionization.

  • Aqueous Phase & pH Control: For MS compatibility, a volatile buffer system is mandatory.[4] A solution of 0.1% formic acid in water is an excellent choice.

  • Rationale: The formic acid serves two key purposes:

    • pH Adjustment: It maintains a low mobile phase pH (~2.7), ensuring the primary amine of the analyte is fully protonated (R-NH3+). This single ionic state prevents peak splitting and tailing, leading to sharp, symmetrical peaks.

    • Ionization Source: It provides a source of protons, enhancing the formation of the [M+H]+ ion in the ESI source, thereby increasing sensitivity.[6]

Mass Spectrometry (MS) Parameter Optimization

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the best sensitivity and selectivity.[7][8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected due to the basic nature of the primary amine.

  • Analyte Tuning: The analyte is infused directly into the mass spectrometer to optimize key parameters.

    • Precursor Ion (Q1): A full scan is performed to confirm the mass of the protonated molecule, [M+H]+. For C12H19N (MW: 177.29), the expected precursor is m/z 178.3.

    • Product Ion (Q3): The precursor ion (m/z 178.3) is isolated in Q1 and fragmented in the collision cell (Q2). A product ion scan identifies the most stable and abundant fragment ions.

    • MRM Transition Selection: At least two MRM transitions are chosen for reliable analysis.[7]

      • Quantifier: The most intense transition (e.g., m/z 178.3 -> 161.2) is used for quantification.

      • Qualifier: A second, less intense transition (e.g., m/z 178.3 -> 119.1) is monitored as a confirmation of identity. The ratio of the quantifier to qualifier peak areas should be constant across all samples and standards.

Detailed Analytical Protocol

Equipment and Reagents
  • Instrumentation: UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • HPLC Column: C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 mm X 100 mm).[9]

  • Reagents:

    • 3-(4-Isopropylphenyl)prop-2-en-1-amine reference standard (>98% purity).

    • Acetonitrile (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of MPA:MPB.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution with the 50:50 MPA:MPB mixture.

  • Sample Preparation: Dissolve the sample (e.g., active pharmaceutical ingredient, formulation) in the 50:50 MPA:MPB mixture to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[10]

HPLC-MS/MS Instrumental Conditions

The following parameters should be used as a starting point and optimized for the specific instrument in use.

Table 1: Optimized HPLC-MS/MS Parameters

Parameter Setting Rationale
HPLC System
Column C18, 1.7 µm, 2.1 x 100 mm High efficiency and retention for the analyte.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ionization and controls pH.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong solvent for elution.
Flow Rate 0.4 mL/min Optimal for 2.1 mm ID columns.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Volume 2 µL Minimizes peak distortion.
Gradient Elution
0.0 min 10% B Focuses analyte at column head.
5.0 min 95% B Elutes the analyte.
6.0 min 95% B Column wash.
6.1 min 10% B Return to initial conditions.
8.0 min 10% B Column re-equilibration.
MS System (ESI+)
Capillary Voltage 3.0 kV Optimizes ion generation.
Desolvation Temp. 500 °C Aids in solvent evaporation.
Desolvation Gas Flow 800 L/Hr (N₂) Removes solvent from ions.
Cone Gas Flow 50 L/Hr (N₂) Prevents solvent entering the MS.
Cone Voltage 25 V Optimizes ion transmission.
Collision Gas Argon
MRM Transitions Collision Energy (eV)
m/z 178.3 → 161.2 15 eV Quantifier

| m/z 178.3 → 119.1 | 25 eV | Qualifier |

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following parameters must be assessed according to ICH guidelines.[12][13]

Sources

Application

1H NMR characterization of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Application Note: High-Resolution ¹H NMR Characterization of 3-(4-Isopropylphenyl)prop-2-en-1-amine Introduction and Scope 3-(4-Isopropylphenyl)prop-2-en-1-amine (commonly referred to as 4-isopropylcinnamylamine) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution ¹H NMR Characterization of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Introduction and Scope

3-(4-Isopropylphenyl)prop-2-en-1-amine (commonly referred to as 4-isopropylcinnamylamine) is a highly versatile allylamine building block utilized in medicinal chemistry and advanced organic synthesis. Structurally, the molecule is divided into three distinct spectroscopic domains: a para-substituted aromatic ring, a trans-alkene bridge, and a primary aliphatic amine. Accurate structural elucidation via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy requires not only precise signal assignment but also a deep understanding of the quantum mechanical principles governing scalar coupling, chemical shielding, and isotopic exchange.

This application note provides a comprehensive, self-validating protocol for the preparation, acquisition, and interpretation of the ¹H NMR spectrum for this compound.

Structural & Mechanistic Principles of the NMR Profile

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides a textbook example of diverse proton environments governed by distinct mechanistic rules:

  • Aliphatic Shielding (Isopropyl Group): The isopropyl group acts as a weak electron-donating group via hyperconjugation. The magnetic equivalence of the two methyl groups results in a highly shielded doublet at ~1.25 ppm. The adjacent methine proton is split by the six equivalent methyl protons, yielding a characteristic septet at ~2.90 ppm.

  • Aromatic Anisotropy: The para-substitution on the benzene ring breaks the uniform symmetry found in unsubstituted phenyl rings, creating an AA'BB' pseudo-doublet spin system. This manifests as two distinct, tightly coupled doublets between 7.10 and 7.40 ppm.

  • Alkene Geometry and the Karplus Equation: The prop-2-en-1-amine moiety naturally adopts a trans (E) configuration to minimize steric clash with the bulky aromatic ring. According to the Karplus relationship, the dihedral angle of trans-vinylic protons results in a1[1]. This large J-value is the definitive diagnostic marker distinguishing it from the cis (Z) isomer, which typically exhibits a coupling constant of J ≈ 10 Hz.

  • Chemical Exchange: The primary amine (-NH₂) protons are subject to rapid intermolecular chemical exchange and hydrogen bonding. Consequently, they do not typically couple with the adjacent allylic methylene protons and appear as a broadened singlet around 1.40–1.60 ppm.

Quantitative Data Summary

To facilitate rapid spectral interpretation, the expected chemical shifts and coupling constants are summarized below.

Table 1: Predicted ¹H NMR Assignments for 3-(4-Isopropylphenyl)prop-2-en-1-amine (CDCl₃, 400 MHz)

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Diagnostic Rationale
-CH(CH ₃)₂1.25Doublet (d)6H6.9Confirms equivalent isopropyl methyls.
-NH~1.45Broad Singlet (br s)2HN/AExchangeable primary amine protons.
-CH (CH₃)₂2.90Septet (sept)1H6.9Confirms isopropyl methine proton.
-CH ₂-NH₂3.45Doublet (d) or dd2H6.0Allylic position; coupled to adjacent alkene.
Ar-CH=CH -CH₂6.25Doublet of triplets (dt)1H15.8, 6.0Vinylic proton β to the aromatic ring.
Ar-CH =CH-CH₂6.48Doublet (d)1H15.8Vinylic proton α to ring; confirms E-isomer.
Ar-H (ortho to iso)7.18Doublet (d)2H8.1AA'BB' system upfield half.
Ar-H (ortho to alkene)7.30Doublet (d)2H8.1AA'BB' system downfield half.

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure a self-validating and high-fidelity NMR spectrum, the following protocol must be strictly adhered to. Every step is designed to mitigate common artifacts such as line broadening and poor signal-to-noise (S/N) ratios.

Step 1: Optimal Sample Weighing Weigh precisely2[2]. Causality: Falling below 5 mg compromises the S/N ratio, requiring exponentially longer acquisition times. Exceeding 25 mg increases solution viscosity, which restricts molecular tumbling and leads to dipole-dipole relaxation broadening (shorter T₂ relaxation time).

Step 2: Solvent Selection and Dissolution Dissolve the sample in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard). Causality: CDCl₃ provides the necessary deuterium lock signal. The volume of 0.6 mL ensures the solution height in a standard 5 mm NMR tube is approximately 40–50 mm, which is critical for optimal magnetic field shimming.

Step 3: Filtration (Critical Quality Control) Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube. Causality: Any suspended solid particles will drastically 3 because the magnetic susceptibility of a solid particle differs from that of the surrounding solution[3]. This distortion manifests as broad, indistinct spectral lines that cannot be corrected by electronic shimming[3].

Step 4: Spectrometer Acquisition Insert the sample, establish the deuterium lock, and perform gradient shimming. Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 16–64 scans, 2-second relaxation delay).

Step 5: Self-Validation via D₂O Exchange To unequivocally validate the assignment of the -NH₂ peak at ~1.45 ppm, perform a D₂O shake test. Add 1–2 drops of Deuterium Oxide (D₂O) to the NMR tube, cap tightly, and shake vigorously for 10 seconds. Re-acquire the spectrum. Causality: The labile amine protons will undergo rapid isotopic exchange with deuterium (R-NH₂ + D₂O ⇌ R-ND₂ + HDO). The broad singlet at 1.45 ppm will disappear, and a new HDO peak will emerge around 4.7–4.8 ppm, serving as an internal, self-validating confirmation of the primary amine functional group.

Experimental Workflow Visualization

Experimental_Workflow Start Weigh 5-25 mg of Analyte Dissolve Dissolve in 0.6 mL CDCl3 Start->Dissolve Ensures optimal concentration Filter Filter through Glass Wool Dissolve->Filter Removes particulates Acquire Acquire 1H NMR Spectrum (16-64 Scans) Filter->Acquire Prevents field distortion Assess Assess -NH2 Signal (δ ~1.45 ppm) Acquire->Assess Identify exchangeable protons D2O Perform D2O Shake Test Assess->D2O Validation step Confirm Signal Disappears: Amine Confirmed D2O->Confirm H/D exchange mechanism

Figure 1: Workflow for preparation, acquisition, and self-validation of the NMR sample.

Data Processing and Quality Control

Following acquisition, apply an exponential window function (line broadening = 0.3 Hz) to the Free Induction Decay (FID) prior to Fourier Transformation. This enhances the S/N ratio without significantly degrading resolution. Carefully phase the spectrum to ensure purely absorptive Lorentzian line shapes, and apply a polynomial baseline correction. Set the TMS singlet to exactly 0.00 ppm. Integrate the signals starting from the well-resolved alkene doublet at 6.48 ppm (set to 1.00 H) to establish the relative proton ratios across the entire spectrum.

References

  • Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air Source: RSC.org URL:[Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility Source: Iowa State University (iastate.edu) URL:[Link]

Sources

Method

Application Note: A Comprehensive Framework for Evaluating the Antimicrobial Properties of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Introduction The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with alternative mechanisms of action.[1] One promising avenue of research invo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with alternative mechanisms of action.[1] One promising avenue of research involves the exploration of natural product derivatives, such as those related to cinnamaldehyde. Cinnamaldehyde, the primary constituent of cinnamon oil, and its analogues have demonstrated considerable antimicrobial activity against a wide spectrum of pathogens.[2][3] Their mechanisms of action are often multifaceted, including the disruption of cell membrane integrity and the inhibition of essential cellular processes.[4][5][6] A particularly compelling target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a highly conserved prokaryotic homolog of tubulin that is essential for bacterial cell division.[7][8] Its absence in higher eukaryotes makes FtsZ an attractive target for developing selective antibacterial agents with potentially low host toxicity.[9]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of 3-(4-Isopropylphenyl)prop-2-en-1-amine , a novel cinnamaldehyde derivative. We present a logical, multi-tiered approach, beginning with initial qualitative screening and progressing through quantitative efficacy, kinetic profiling, and preliminary safety assessment. The protocols herein are grounded in the standards set by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[10][11][12]

Compound Profile: 3-(4-Isopropylphenyl)prop-2-en-1-amine

  • Structure: A derivative of cinnamaldehyde, featuring an isopropyl group on the phenyl ring and a primary amine group in place of the aldehyde.

  • Synonym(s): 3-(4-isopropylphenyl)propylamine.[13]

  • Molecular Formula: C₁₂H₁₉N.[13]

  • Hypothesized Mechanism of Action: Based on its structural similarity to other cinnamaldehyde derivatives, 3-(4-Isopropylphenyl)prop-2-en-1-amine may exert its antimicrobial effect through one or more of the following mechanisms:

    • Inhibition of Cell Division: The compound may bind to the FtsZ protein, disrupting the formation of the Z-ring, which is critical for bacterial cytokinesis. This action would halt cell division and lead to cell filamentation.[14][15][16]

    • Cell Membrane Disruption: The lipophilic nature of the isopropylphenyl group may facilitate insertion into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and dissipation of the membrane potential.[4][17]

Compound 3-(4-Isopropylphenyl)prop-2-en-1-amine Membrane Bacterial Cell Membrane Compound->Membrane Disrupts Integrity FtsZ FtsZ Protein Compound->FtsZ Binds & Inhibits Leakage Ion & ATP Leakage Membrane->Leakage Causes ZRing Z-Ring Formation FtsZ->ZRing Required for Division Cell Division ZRing->Division Required for Lysis Cell Lysis / Death Leakage->Lysis Leads to

Caption: Hypothesized antimicrobial mechanisms of action.

Part 1: Foundational Antimicrobial Assays

This section details the essential primary assays to determine the compound's spectrum of activity and its minimum effective concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[11] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.

This method is highly standardized, reproducible, and provides a quantitative endpoint (the MIC value), which is essential for comparing the potency of the compound against different microorganisms and for guiding further studies.[18][19]

Materials:

  • 3-(4-Isopropylphenyl)prop-2-en-1-amine (stock solution in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85%) or PBS

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Plate: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across to well 10. Discard 100 µL from well 10.

  • Controls:

    • Growth Control (Well 11): 100 µL of CAMHB + 100 µL of inoculum (no compound).

    • Sterility Control (Well 12): 200 µL of CAMHB only (no compound, no inoculum).

    • A separate row or plate should be prepared with a standard antibiotic as a positive control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

Following MIC determination, the MBC assay is performed to determine if the compound's effect is bactericidal (killing) or bacteriostatic (inhibiting growth). The MBC is the lowest concentration that results in a ≥99.9% (3-log₁₀) reduction of the initial bacterial inoculum.[20][21]

  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that resulted in ≥99.9% killing of the initial inoculum.

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213Positive1632Bactericidal (≤4)
E. coli ATCC 25922Negative32>256Bacteriostatic (>4)
P. aeruginosa ATCC 27853Negative64>256Bacteriostatic (>4)
C. albicans ATCC 90028N/A (Fungus)3264Fungicidal (≤4)

Part 2: Characterizing Antimicrobial Dynamics

Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate and extent of antimicrobial activity over time.[20][22] It is essential for distinguishing between concentration-dependent and time-dependent killing and for confirming bactericidal or bacteriostatic effects.[22]

Unlike static MIC/MBC endpoints, a time-kill assay reveals the pharmacodynamics of the compound, showing how quickly it acts and whether regrowth occurs.[22] This is crucial for predicting in vivo efficacy and optimizing dosing regimens.

Materials:

  • Materials from MIC protocol

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile PBS for serial dilutions

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Preparation: Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-compound growth control.

  • Inoculation: Inoculate each flask with the test microorganism to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: Place the flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile PBS. Plate a defined volume of appropriate dilutions onto TSA plates.

  • Incubation & Counting: Incubate the plates for 18-24 hours at 37°C. Count the colonies on the plates to determine the viable CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction (99.9% kill) from the initial inoculum is the standard definition of bactericidal activity.[20][21]

Time (h)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.705.705.70
26.455.154.804.10
47.304.603.902.95
88.504.553.10<2.00
129.104.753.30<2.00
249.205.904.50<2.00

Part 3: Preliminary Safety & Selectivity Profiling

A promising antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells.[23] Cytotoxicity assays are therefore a mandatory step in the evaluation pipeline.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25]

Materials:

  • Human cell line (e.g., HEK293 - kidney, HepG2 - liver)

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Humidified CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(4-Isopropylphenyl)prop-2-en-1-amine in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: After treatment, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the 50% inhibitory concentration (IC₅₀).

A promising antimicrobial candidate will have a high IC₅₀ value for mammalian cells and a low MIC value for microbial cells. The Selectivity Index (SI) can be calculated as:

SI = IC₅₀ (Mammalian Cells) / MIC (Microorganism)

A higher SI value indicates greater selectivity for the microbial target.

Conclusion

This application note provides a structured and robust framework for the comprehensive in vitro evaluation of 3-(4-Isopropylphenyl)prop-2-en-1-amine. By systematically determining its MIC, MBC, time-kill kinetics, and cytotoxicity, researchers can generate a thorough profile of the compound's antimicrobial potential. This multi-assay approach, grounded in established standards, ensures the generation of reliable and interpretable data, which is essential for identifying and advancing novel antimicrobial candidates in the fight against infectious diseases.

References

  • A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target. (n.d.). PMC. [Link]

  • FtsZ as a novel target for antibiotics development: Promises and challenges. (2025). PMC. [Link]

  • FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue. (2019). ACS Infectious Diseases. [Link]

  • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (2022). MDPI. [Link]

  • Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • FtsZ Proteins for Division & Drug Discovery. (n.d.). Cytoskeleton, Inc. [Link]

  • A review of cinnamaldehyde and its derivatives as antibacterial agents. (2019). MURAL - Maynooth University Research Archive Library. [Link]

  • Cinnamaldehyde inhibit Escherichia coli associated with membrane disruption and oxidative damage. (2018). PubMed. [Link]

  • Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). PMC. [Link]

  • Effect of trans-Cinnamaldehyde on Adhesion and Other Virulence Factors of Methicillin-Resistant Staphylococcus aureus. (2026). MDPI. [Link]

  • trans-Cinnamaldehyde as a Novel Candidate to Overcome Bacterial Resistance: An Overview of In Vitro Studies. (2023). MDPI. [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. [Link]

  • Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. (n.d.). CLSI. [Link]

  • Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). Frontiers. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). CLSI. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (n.d.). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • Quality control guidelines for disk diffusion and broth microdilution antimicrobial susceptibility tests with seven drugs for veterinary applications. (2000). PubMed. [Link]

  • M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. (n.d.). CLSI. [Link]

  • EUCAST - Home. (2026). EUCAST. [Link]

  • EUCAST. (n.d.). ESCMID. [Link]

  • Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species Isolated from Human Clinical Specimens. (2005). ASM Journals. [Link]

  • AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). BSAC. [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]

  • Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. (2021). MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Time-Kill Assay Protocol Overview. (n.d.). Scribd. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. [Link]

Sources

Application

Application Notes and Protocols for 3-(4-Isopropylphenyl)prop-2-en-1-amine and its Analogs in Medicinal Chemistry

Forward The confluence of a lipophilic isopropylphenyl moiety and a reactive allylamine group in the scaffold of 3-(4-isopropylphenyl)prop-2-en-1-amine presents a compelling, albeit underexplored, starting point for medi...

Author: BenchChem Technical Support Team. Date: March 2026

Forward

The confluence of a lipophilic isopropylphenyl moiety and a reactive allylamine group in the scaffold of 3-(4-isopropylphenyl)prop-2-en-1-amine presents a compelling, albeit underexplored, starting point for medicinal chemistry campaigns. While direct literature on this specific molecule is sparse, a wealth of data on structurally related compounds, particularly those in the chalcone and chromanone families, provides a robust framework for predicting its potential applications and for designing rigorous experimental protocols.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic roadmap for investigating the therapeutic potential of this chemical space. We will delve into the "why" behind experimental choices, grounding our protocols in the established principles of medicinal chemistry and providing a self-validating system for inquiry.

Section 1: The Therapeutic Potential of the Isopropylphenyl-Propene Scaffold

The 3-(4-isopropylphenyl)prop-2-en-1-amine structure can be deconstructed into two key pharmacophores: the 4-isopropylphenyl group and the allylamine moiety. The former is a common feature in compounds designed to enhance lipophilicity and improve interactions with biological targets. The latter, an α,β-unsaturated amine, is a potential Michael acceptor and a protonatable amine, suggesting avenues for both covalent and non-covalent interactions with target proteins.

Drawing from analogs, this scaffold is a promising starting point for developing agents with a range of biological activities, including:

  • Antimicrobial Properties: Chalcones, which share the α,β-unsaturated carbonyl core, are known for their diverse pharmacological properties, including antimicrobial effects. The inclusion of polar and non-polar groups can optimize physicochemical properties for interaction with microbial targets[1].

  • Anticancer Activity: The isopropylphenyl group is present in novel compounds like 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), which has been investigated as a dual estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells[2]. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown structure-dependent anticancer activity[3].

  • Enzyme Inhibition: The core structure is reminiscent of monoterpene-based scaffolds which have shown inhibitory properties against key metabolic enzymes[4].

Section 2: Synthesis and Characterization

The synthesis of 3-(4-isopropylphenyl)prop-2-en-1-amine and its analogs can be approached through established synthetic routes. A common and versatile method for creating the core α,β-unsaturated system is the Claisen-Schmidt condensation, which is widely used for the synthesis of chalcones[1][5][6].

Protocol 1: Synthesis of a Representative Chalcone Analog

This protocol details the synthesis of (2E)-1-(2-aminophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, a structural analog that incorporates the key isopropylphenyl-propene core and an amino group.

Materials:

  • 2'-Aminoacetophenone

  • 4-Isopropylbenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (96%)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 2'-aminoacetophenone and 1 mmol of 4-isopropylbenzaldehyde in 5 mL of 96% ethanol.

  • To this solution, add 0.5 mL of a 20% aqueous NaOH solution.

  • Heat the mixture to reflux with constant stirring for approximately 20-30 minutes. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the solid product by filtration and wash with a mixture of cold ethanol and water (e.g., 10:5 mL)[6].

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired chalcone.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • FTIR Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine (around 3300-3500 cm⁻¹), the C=O stretch of the ketone (around 1640-1660 cm⁻¹), and the C=C stretch of the alkene[7][8].

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the stereochemistry of the double bond (a large coupling constant, J ≈ 15 Hz, for the vinylic protons is indicative of an E-configuration)[5][6].

  • Mass Spectrometry: To determine the molecular weight of the compound[7][8].

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization A 1. Dissolve Reactants (2'-Aminoacetophenone & 4-Isopropylbenzaldehyde) in Ethanol B 2. Add NaOH Solution A->B C 3. Reflux B->C D 4. Cool and Filter C->D E 5. Recrystallize D->E F FTIR E->F Confirm Functional Groups G NMR (1H & 13C) E->G Confirm Structure & Stereochemistry H Mass Spectrometry E->H Confirm Molecular Weight

Caption: Workflow for the synthesis and characterization of a chalcone analog.

Section 3: Investigating Biological Activity

Based on the activities of related compounds, initial screening of novel 3-(4-isopropylphenyl)prop-2-en-1-amine derivatives should focus on their antimicrobial and anticancer potential.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a test compound against a panel of bacterial and fungal strains.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., HL-60 for leukemia, A549 for lung cancer)[2][3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Hypothetical Signaling Pathway Inhibition

Based on the activity of SBL-060, a potential mechanism of action for a 3-(4-isopropylphenyl)prop-2-en-1-amine derivative could involve the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Inhibitor 3-(4-Isopropylphenyl) prop-2-en-1-amine Derivative Inhibitor->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by a novel compound.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Lead-001 83216
Analog-002 4168
Analog-003 >64>6432
Control Drug 241

Table 2: Hypothetical Anticancer Activity Data

Compound IDHL-60 GI₅₀ (nM)A549 GI₅₀ (nM)
Lead-001 250500
Analog-002 150320
Analog-003 >1000>1000
Control Drug 2050

Conclusion

The 3-(4-isopropylphenyl)prop-2-en-1-amine scaffold represents a promising, yet underexplored, area for medicinal chemistry research. By leveraging the established knowledge of related compounds, such as chalcones and chromanones, researchers can design and execute a logical and efficient discovery campaign. The protocols and frameworks provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of novel derivatives, with the ultimate goal of identifying new therapeutic agents.

References

  • Synthesis, structural elucidation, and antimicrobial evaluation of (2E)-3-(4-fluorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one: insights from experimental and computational studies. (2025). Discover Chemistry. Available at: [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. Available at: [Link]

  • 3-(4-Isopropylphenyl)propanal (FDB015025). FooDB. Available at: [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Pharmaceuticals. Available at: [Link]

  • Shelton, R. S. (1942). U.S. Patent No. 2,298,630. U.S.
  • Synthesis of 1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole and Evaluation of Its Antiprotozoal Activity. (2019). Molbank. Available at: [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.
  • Serin, S. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry.
  • De, S., et al. (2015). U.S.
  • Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. (2021). OncoTargets and Therapy.
  • Prodrugs for Amines. (2011). Molecules.
  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025).
  • (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. (2016). Molbank. Available at: [Link]

  • 3-(4-((2R)-2-aminopropoxy)phenyl)-N-((1R)-1-(3-fluorophenyl)ethyl)imidazo(1,2-b)pyridazin-6-amine;hexanedioic acid. PubChem. Available at: [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022).

Sources

Method

Application Notes and Protocols: 3-(4-Isopropylphenyl)prop-2-en-1-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-isopropylphenyl)prop-2-en-1-amine, a versatile allylic amine building block in moder...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-isopropylphenyl)prop-2-en-1-amine, a versatile allylic amine building block in modern organic synthesis. While specific literature on this exact molecule is emerging, its structural motifs—a primary allylic amine and a substituted styrene—suggest significant potential in the construction of complex nitrogen-containing molecules and pharmacologically relevant scaffolds. These notes will detail a plausible synthetic route to access this key intermediate and explore its application in two fundamental transformations: N-acylation for the synthesis of cinnamamide derivatives and a strategic cyclization reaction analogous to the Pictet-Spengler reaction for the generation of novel heterocyclic systems. The protocols provided are based on well-established methodologies for structurally related compounds and are designed to be adaptable for further optimization in a research setting.

Introduction: The Synthetic Potential of a Cinnamylamine Derivative

3-(4-Isopropylphenyl)prop-2-en-1-amine belongs to the cinnamylamine family, which are valuable precursors in medicinal chemistry. The cinnamamide scaffold, for instance, is present in a multitude of compounds with therapeutic potential, including anticonvulsant, antidepressant, and neuroprotective agents[1][2]. The presence of the isopropylphenyl group in the target molecule offers a handle for modulating lipophilicity and potential metabolic stability in drug candidates[3]. The primary allylic amine functionality is a key reactive site, amenable to a wide array of transformations, making this compound a valuable starting material for library synthesis and lead optimization campaigns.

Synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine

A practical and scalable synthesis of the title compound can be envisioned starting from the commercially available 3-(4-isopropylphenyl)-2-methylpropionaldehyde via a Horner-Wadsworth-Emmons type reaction to form an α,β-unsaturated nitrile, followed by reduction. A more direct route, however, involves the reduction of the corresponding oxime derived from 3-(4-isopropylphenyl)prop-2-enal.

Protocol 1: Synthesis via Reductive Amination of 3-(4-Isopropylphenyl)prop-2-enal

This protocol outlines a two-step, one-pot procedure starting from the corresponding aldehyde.

Workflow for the Synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine

A 3-(4-Isopropylphenyl)prop-2-enal C Intermediate Oxime A->C Step 1: Oximation B Hydroxylamine Hydrochloride, Pyridine E 3-(4-Isopropylphenyl)prop-2-en-1-amine C->E Step 2: Reduction D Reducing Agent (e.g., LiAlH4 or NaBH4/NiCl2)

Caption: Synthesis of the target amine via an intermediate oxime.

Materials:

  • 3-(4-Isopropylphenyl)prop-2-enal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Methanol (MeOH)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Diethyl ether or Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Oximation: In a round-bottom flask, dissolve 3-(4-isopropylphenyl)prop-2-enal (1.0 eq) in a mixture of methanol and pyridine (10:1 v/v). Add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature. Stir the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Reduction:

    • Using LiAlH₄: In a separate flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath. Slowly add the solution of the crude oxime from step 1 to the LiAlH₄ suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Using NaBH₄/NiCl₂: Alternatively, dissolve the crude oxime in methanol and cool to 0 °C. Add NiCl₂·6H₂O (0.2 eq) and then slowly add NaBH₄ (4.0 eq) in portions. Stir for 1-2 hours at 0 °C.

  • Workup:

    • For LiAlH₄ reduction: Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash the filter cake with ether or THF.

    • For NaBH₄/NiCl₂ reduction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in N-Acylation: Synthesis of Bio-relevant Amides

N-acylation of amines is a fundamental transformation in organic chemistry, yielding amides that are prevalent in pharmaceuticals and natural products[4]. The following protocol describes a general method for the N-acylation of 3-(4-isopropylphenyl)prop-2-en-1-amine.

Protocol 2: General N-Acylation with Acyl Chlorides

This method is robust and generally high-yielding for the synthesis of cinnamamide derivatives.

Workflow for N-Acylation

Amine 3-(4-Isopropylphenyl)prop-2-en-1-amine Product N-Acylated Product Amine->Product AcylChloride Acyl Chloride (R-COCl) AcylChloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Dichloromethane Solvent->Product

Caption: General workflow for the N-acylation of the title amine.

Materials:

  • 3-(4-isopropylphenyl)prop-2-en-1-amine (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-isopropylphenyl)prop-2-en-1-amine in anhydrous DCM.

  • Add triethylamine or pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Acylating AgentProduct ClassPotential Biological Relevance
Benzoyl ChlorideN-Benzoyl CinnamamideScaffolds for anticancer and anti-inflammatory agents
Acetyl ChlorideN-Acetyl CinnamamidePrecursors for various functionalized amides
Cinnamic AnhydrideN-Cinnamoyl CinnamamidePotential for interesting material properties and biological activity

Application in Heterocyclic Synthesis: A Modified Pictet-Spengler Approach

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines[5][6][7]. While the classical Pictet-Spengler reaction involves a β-arylethylamine, the allylic nature of 3-(4-isopropylphenyl)prop-2-en-1-amine opens up possibilities for related cyclization reactions. A plausible transformation is an acid-catalyzed intramolecular hydroarylation of an imine intermediate.

Protocol 3: Acid-Catalyzed Cyclization with an Aldehyde

This protocol describes a potential pathway to synthesize novel tetrahydroquinoline derivatives.

Proposed Cyclization Pathway

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization Cascade Amine 3-(4-Isopropylphenyl) prop-2-en-1-amine Imine Formation Imine Intermediate Amine->Imine Formation Aldehyde Aldehyde (R'CHO) Aldehyde->Imine Formation Protonation Protonated Imine Imine Formation->Protonation H+ Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization Deprotonation Tetrahydroquinoline Product Cyclization->Deprotonation

Caption: Proposed reaction pathway for the synthesis of a tetrahydroquinoline derivative.

Materials:

  • 3-(4-isopropylphenyl)prop-2-en-1-amine (1.0 eq)

  • Aldehyde (e.g., formaldehyde, acetaldehyde) (1.2 eq)

  • Brønsted acid (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH)) or Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-isopropylphenyl)prop-2-en-1-amine and the aldehyde in the chosen anhydrous solvent.

  • Add the acid catalyst (e.g., 10 mol% of p-TsOH or 1.1 eq of TFA).

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C), monitoring by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

AldehydeExpected Product
FormaldehydeTetrahydroquinoline
Acetaldehyde1-Methyl-tetrahydroquinoline
Benzaldehyde1-Phenyl-tetrahydroquinoline

Conclusion and Future Outlook

3-(4-Isopropylphenyl)prop-2-en-1-amine represents a promising, yet underexplored, building block for organic synthesis. The protocols outlined in these application notes for N-acylation and novel cyclization strategies provide a solid foundation for its use in constructing diverse molecular architectures. The resulting cinnamamides and heterocyclic compounds are of significant interest for screening in drug discovery programs, particularly for central nervous system disorders and oncology. Further exploration of this amine's reactivity, including its participation in transition-metal-catalyzed cross-coupling reactions and asymmetric transformations, will undoubtedly expand its utility and solidify its place as a valuable tool for synthetic chemists.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]

  • Gunia-Krzyżak, A.; Słoczyńska, K.; Popiół, J.; Koczurkiewicz-Adamczyk, P.; Pękala, E. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem2015 , 10 (8), 1326-1337. [Link]

  • Katritzky, A. R.; Singh, S. K. N-Acylbenzotriazoles: Neutral Acylating Reagents for the N-Acylation of Primary, Secondary, and Tertiary Amines. J. Org. Chem.2002 , 67 (25), 9077–9079. [Link]

  • Karthikeyan, C.; Moorthy, N. S. H.; Ramasamy, S.; Vanam, U.; Manivannan, E.; Kar, P. P.; Trivedi, P. Synthesis, structural elucidation, and antimicrobial evaluation of (2E)-3-(4-fluorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one: insights from experimental and computational studies. Discov. Chem.2025 , 2, 130. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827-10852. [Link]

  • Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011 , 50 (37), 8538–8564. [Link]

  • de Souza, T. B.; de Lacerda, R. B.; Govea, T.; de Fátima, Â. Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. Bioorg. Med. Chem.2021 , 48, 116407. [Link]

  • Bona, A. C.; Piai, K. de C.; de Oliveira, L. M.; de Souza, R. L. M.; Cadena, S. M. S. C.; Zawadzki-Baggio, S. F.; de Fátima, Â. Cinnamic Acid and Its Derivatives: A Review of Their Biological Properties and Applications. Molecules2022 , 27 (15), 4757. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Chalcones via Claisen-Schmidt Condensation

Introduction: The Versatility of the Chalcone Scaffold in Drug Discovery The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a robust and efficient pathway to α,β-unsaturated keton...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Chalcone Scaffold in Drug Discovery

The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a robust and efficient pathway to α,β-unsaturated ketones known as chalcones.[1][2] These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, are not merely synthetic curiosities; they are prevalent in nature as precursors to all flavonoid-type products and exhibit a remarkable spectrum of biological activities.[3][4][5] For researchers in drug development, the chalcone scaffold represents a "privileged structure," readily amenable to modification to generate derivatives with enhanced therapeutic potential.[6][7]

This guide focuses on a particularly significant subset: nitrogen-containing chalcones. The strategic incorporation of nitrogen atoms—either as part of an aromatic ring (aza-chalcones) or as a substituent on a phenyl ring (amino-chalcones)—has been shown to unlock or amplify a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][8][9] While the term "Claisen-Schmidt condensation of amines" is not a standard classification, it colloquially refers to these crucial synthetic routes that utilize amine-functionalized or nitrogen-heterocyclic precursors. Herein, we provide a detailed exploration of the underlying mechanisms, experimental design considerations, and field-proven protocols for the synthesis of these high-value compounds.

Core Principles & Mechanistic Insights

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation.[10] The reaction's success hinges on the differential reactivity of the two carbonyl partners: one ketone (or aldehyde) that possesses α-hydrogens and can be deprotonated to form a nucleophilic enolate, and one aromatic aldehyde that lacks α-hydrogens, preventing it from undergoing self-condensation.[11][12]

The mechanism proceeds through three primary stages:

  • Enolate Formation: A strong base, typically a hydroxide like NaOH or KOH, abstracts an acidic α-hydrogen from the ketone (e.g., a substituted acetophenone) to form a resonance-stabilized enolate ion.[13][14]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). This step forms a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated by the solvent (typically an alcohol or water), yielding a β-hydroxy ketone (an aldol adduct). This intermediate readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone. This elimination is thermodynamically driven by the formation of a highly conjugated system extending across the aromatic rings and the enone moiety.[10]

G cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: Nucleophilic Attack cluster_2 Stage 3: Dehydration Ketone Aryl Ketone (with α-H) Enolate Resonance-Stabilized Enolate Ion Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Ketone Enolate_ref Enolate Aldehyde Aromatic Aldehyde (no α-H) Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Adduct β-Hydroxy Ketone (Aldol Adduct) Intermediate->Adduct Protonation Enolate_ref->Aldehyde Attack on Carbonyl Product α,β-Unsaturated Ketone (Chalcone) Adduct->Product Elimination of H₂O

Caption: The three-stage mechanism of the Claisen-Schmidt condensation.

Experimental Design & Parameter Optimization

The design of a successful Claisen-Schmidt condensation requires careful consideration of several key parameters. The causality behind each choice is critical for maximizing yield and purity.

  • Substrate Selection: The ketone must be enolizable (possess α-hydrogens), while the aldehyde must be non-enolizable to prevent a complex mixture of self-condensation products.[12] For synthesizing amino-chalcones, substrates like 4-aminoacetophenone are used.[8] For aza-chalcones, nitrogen-containing heterocycles such as 2-acetylpyridine or 3-acetylpyridine serve as the ketone component.[4][15]

  • Catalyst & Concentration:

    • Alkali Hydroxides (NaOH, KOH): These are the most common, cost-effective, and efficient catalysts for a wide range of substrates.[16] They are typically used in aqueous or alcoholic solutions. High base concentrations can, however, promote the Cannizzaro reaction as a side product for the aldehyde.[10][12]

    • Organocatalysts (L-proline/Et₃N): For substrates that may be sensitive to harsh basic conditions, a milder organocatalytic system can be advantageous. L-proline, in combination with a tertiary amine like triethylamine (Et₃N), has been shown to effectively catalyze the reaction, often at room temperature.[4][15]

    • Solid Catalysts: To align with green chemistry principles, heterogeneous solid catalysts like basic metal oxides or functionalized mesoporous silica have been explored to facilitate easier product separation and catalyst recycling.[17][18]

  • Solvent System: Ethanol is the most frequently employed solvent as it effectively dissolves a wide range of aromatic ketones and aldehydes and is compatible with alkali hydroxide catalysts.[19][20] Methanol is also commonly used.[21] The choice of solvent can influence reaction rates and product solubility.

  • Temperature Control: The initial condensation is often exothermic. Running the reaction in an ice bath during the addition of the catalyst can help control the rate and minimize side reactions.[21] Subsequently, many reactions proceed efficiently at room temperature over several hours.[1][22] In some cases, gentle heating or microwave irradiation can be used to accelerate the reaction.[8]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of representative nitrogen-containing chalcones.

Protocol 1: Synthesis of a Substituted Amino-Chalcone

This protocol details the synthesis of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one from 4-aminoacetophenone and benzaldehyde using a conventional sodium hydroxide catalyst.

Materials & Reagents:

  • 4-Aminoacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-aminoacetophenone (e.g., 1.35 g, 10 mmol) in 20 mL of 95% ethanol. Stir the solution using a magnetic stirrer until all solids are dissolved. Add benzaldehyde (e.g., 1.06 g, 1.02 mL, 10 mmol) to the flask.

  • Catalyst Addition & Reaction: Cool the flask in an ice bath. Separately, prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution (e.g., 10 mL) dropwise to the stirred ethanolic solution of reactants over 15-20 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system like hexane:ethyl acetate (e.g., 7:3 v/v).[8][19] The disappearance of the starting materials indicates reaction completion.

  • Work-up & Isolation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir for 15 minutes. Neutralize the mixture by slowly adding dilute HCl or glacial acetic acid until the pH is approximately 7. This will precipitate the crude chalcone product.[22]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[19] Wash the crystals several times with cold distilled water to remove any inorganic salts. The crude product can be purified by recrystallization from hot ethanol.[19] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and dry them in a desiccator.

Protocol 2: Synthesis of an Aza-Chalcone using an Organocatalyst

This protocol describes the synthesis of (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one from 2-acetylpyridine and benzaldehyde using an L-proline/triethylamine catalyst system.[15]

Materials & Reagents:

  • 2-Acetylpyridine

  • Benzaldehyde

  • L-proline

  • Triethylamine (Et₃N)

  • Methanol

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Reactant Preparation: In a 25 mL round-bottom flask, combine 2-acetylpyridine (e.g., 1.21 g, 1.1 mL, 10 mmol) and benzaldehyde (e.g., 1.06 g, 1.02 mL, 10 mmol) in 10 mL of methanol.

  • Catalyst Addition: To the stirred solution, add L-proline (e.g., 0.17 g, 1.5 mmol, 0.15 equivalents). Then, add triethylamine (e.g., 0.30 g, 0.42 mL, 3 mmol, 0.30 equivalents) dropwise.[15]

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24 hours.[15] Monitor the reaction by TLC (n-hexane:ethyl acetate).

  • Work-up & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers and wash them sequentially with water (20 mL) and brine (20 mL).[15]

  • Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[15] Purify the crude residue using silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to yield the pure aza-chalcone.

Data Presentation and Characterization

A summary of typical reaction parameters and expected outcomes is presented below.

ParameterProtocol 1 (Amino-Chalcone)Protocol 2 (Aza-Chalcone)
Ketone 4-Aminoacetophenone2-Acetylpyridine
Aldehyde BenzaldehydeBenzaldehyde
Catalyst Sodium Hydroxide (aq. solution)L-proline / Triethylamine
Solvent 95% EthanolMethanol
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 4-6 hours24 hours
Work-up Acidification & PrecipitationLiquid-Liquid Extraction
Purification RecrystallizationColumn Chromatography
Typical Yield 60-85%70-80%[15]

Product Characterization: The identity and purity of the synthesized chalcones must be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: Look for a strong absorption band for the C=O (carbonyl) group of the α,β-unsaturated ketone, typically in the range of 1630-1660 cm⁻¹. The C=C stretching of the enone system appears around 1590-1640 cm⁻¹.[23]

  • ¹H NMR Spectroscopy: The two vinyl protons (α and β to the carbonyl) are characteristic. They appear as doublets with a large coupling constant (J ≈ 15-17 Hz), confirming the trans (E) configuration of the double bond. Aromatic protons will appear in their expected regions.[23][24]

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of the target chalcone.[16]

G A 1. Reactant & Catalyst Preparation B 2. Reaction Setup (Stirring, Temp Control) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Precipitation or Extraction) C->D E 5. Crude Product Isolation (Filtration) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Product Characterization (NMR, IR, MS) F->G H Pure Chalcone Derivative G->H

Caption: General experimental workflow for chalcone synthesis.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC. Available at: [Link]

  • Synthesis and Identification of Some Imino Chalcone Derivatives with Evaluating their Anti-oxidant Activity - SciSpace. Available at: [Link]

  • Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation | Pharmaguideline. Available at: [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. Available at: [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives - Science Alert. Available at: [Link]

  • Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors - MDPI. Available at: [Link]

  • Claisen Condensation: Mechanism & Reaction | StudySmarter. Available at: [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. Available at: [Link]

  • Claisen-Schmidt Condensation. Available at: [Link]

  • Preparation of azachalcone derivatives vial-proline/ Et3N-catalyzed aldol condensation and study of their antioxidant potential - PMC. Available at: [Link]

  • Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. Available at: [Link]

  • Synthesis of azachalcone derivatives from cinnamaldehyde and its antibacterial activity. Available at: [Link]

  • Purification process of the azo compound using preparative thinlayer chromatography. … - ResearchGate. Available at: [Link]

  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC. Available at: [Link]

  • Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives - Semantic Scholar. Available at: [Link]

  • Claisen-Schmidt Condensation. Available at: [Link]

  • Synthesis of chalcone. - ResearchGate. Available at: [Link]

  • Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Chalcone Derivatives: Promising Starting Points for Drug Design - MDPI. Available at: [Link]

  • Synthesis and Computational Study of Aza-Michael Reaction of Aniline with Chalcone Derivatives - ResearchGate. Available at: [Link]

  • A review: Synthesis of azachalcone and its biological activity. Available at: [Link]

  • A Review on Chalcones as Versatile Scaffolds in Drug Discovery and Development. Available at: [Link]

  • Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Claisen Condensation Reaction Mechanism - Chemistry Steps. Available at: [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC. Available at: [Link]

  • Convenient synthesis, spectroscopy characterization, biological evaluation, and computational studies of Azo-chalcone for DNA detection | Request PDF - ResearchGate. Available at: [Link]

  • Chalcones in drug development: Synthesis, properties, and molecular docking insights into drug targets and biological activity - ResearchGate. Available at: [Link]

  • Synthesis of azaindazole-chalcone derivatives (6a–j) - ResearchGate. Available at: [Link]

  • Various types of catalysts used in Claisen‐Schmidt condensation reactions - ResearchGate. Available at: [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes - ResearchGate. Available at: [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis - Rsc.org. Available at: [Link]

  • Claisen–Schmidt condensation - Wikipedia. Available at: [Link]

  • Review of Claisen condensation. Available at: [Link]

  • Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society. Available at: [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]

  • Claisen-Schmidt Condensation | PDF - Scribd. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME CHALCONE DERIVATIVES | TSI Journals. Available at: [Link]

  • Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf - Nevolab. Available at: [Link]

  • Claisen-Schmidt Condensation. Available at: [Link]

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Method

Application Notes &amp; Protocols: A Comprehensive Guide to the In Vitro Evaluation of 3-(4-Isopropylphenyl)prop-2-en-1-amine Derivatives

Introduction: Charting a Course for Novel Neuromodulators The 3-(4-isopropylphenyl)prop-2-en-1-amine scaffold represents a class of cinnamylamine derivatives with significant potential for interacting with key biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting a Course for Novel Neuromodulators

The 3-(4-isopropylphenyl)prop-2-en-1-amine scaffold represents a class of cinnamylamine derivatives with significant potential for interacting with key biological targets within the central nervous system (CNS). Structurally, these molecules bear resemblance to compounds known to interact with monoamine systems, making them compelling candidates for investigation as novel neuromodulators, potentially for conditions like depression, anxiety, or neurodegenerative diseases.[1] The journey from a promising chemical structure to a viable drug candidate, however, is contingent on a rigorous and systematic in vitro evaluation.

This guide, designed for researchers in drug discovery and development, eschews a rigid, one-size-fits-all template. Instead, it presents a holistic, multi-tiered strategy for the comprehensive in vitro characterization of this specific chemical series. We will proceed through a logical cascade of assays, beginning with foundational safety and liability assessments and moving towards detailed mechanistic and pharmacokinetic profiling. The rationale behind each experimental choice is elucidated, providing not just a set of instructions, but a strategic framework for making informed decisions in the early stages of drug development.

Tier 1: Foundational Viability and Safety Profiling

Before investigating the specific biological activity of a compound, it is imperative to establish its fundamental interaction with living cells. The primary objective of this tier is to determine the concentration range at which the derivatives are well-tolerated and to flag any overt cellular toxicity early in the screening process. This ensures that any observed effects in subsequent pharmacological assays are due to specific target engagement rather than non-specific cytotoxicity.

Workflow for Foundational Safety Screening

G cluster_0 Tier 1: Foundational Screening A Synthesized Derivatives (Compound Library) B Prepare Stock Solutions (e.g., 10 mM in DMSO) A->B C Cytotoxicity Assessment (e.g., HepG2, SH-SY5Y cells) B->C D MTT Assay (Metabolic Viability) C->D E LDH Assay (Membrane Integrity) C->E F Determine CC50 (50% Cytotoxic Concentration) D->F E->F G Establish Safe Concentration Window for Pharmacological Assays F->G

Caption: Foundational screening workflow for novel derivatives.

Protocol 1: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. A reduction in signal indicates cytotoxicity or cytostatic effects.[2][3]

Methodology:

  • Cell Seeding: Seed human cell lines (e.g., SH-SY5Y neuroblastoma for neuro-activity or HepG2 hepatoma for general toxicity) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compounds or controls.

    • Controls: Include wells with medium only (blank), cells with vehicle (vehicle control, 0% inhibition), and cells treated with a known cytotoxic agent like 1% Triton X-100 (positive control, 100% inhibition).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Formazan Solubilization: Incubate for 4 hours. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measurement: Agitate the plate for 10 minutes on a shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with compromised plasma membrane integrity.[4][5] This serves as a direct measure of cytotoxicity resulting from cell lysis. It is an excellent orthogonal assay to MTT, as it measures a different cell death mechanism.[3]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After the 24-hour incubation period, centrifuge the plate at 250 x g for 5 minutes.[4] Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Controls: [4]

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add lysis buffer (e.g., 1% Triton X-100) to untreated control wells 30 minutes before supernatant collection.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's kit instructions) to each well containing the supernatant.[4]

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm or 500 nm.[4][5]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100[4]

Parameter MTT Assay LDH Assay
Endpoint Measured Mitochondrial metabolic activityPlasma membrane integrity
Typical Incubation 24 - 72 hours24 - 48 hours
Hypothetical CC₅₀ Derivative A: 25.5 µM; Derivative B: >100 µMDerivative A: 30.2 µM; Derivative B: >100 µM
Primary Indication Cell viability (cytostatic or cytotoxic)Cell death (cytotoxicity via lysis)

Tier 2: Primary Mechanism of Action (MoA) – Monoamine Oxidase Inhibition

The amine moiety in the 3-(4-isopropylphenyl)prop-2-en-1-amine structure makes monoamine oxidases (MAO-A and MAO-B) primary targets of high interest. These enzymes are critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO is a clinically validated strategy for treating depression and Parkinson's disease.[1] This tier aims to determine if the derivatives inhibit MAO-A or MAO-B and to quantify their potency and selectivity.

Principle of the MAO-Glo™ Assay

G cluster_0 MAO-Glo™ Assay Principle A MAO Enzyme (A or B) D Product (Aminoluciferin) A->D Produces B MAO Substrate (Luciferin Derivative) B->A Acts on C Test Compound (Potential Inhibitor) C->A Inhibits E Luciferase Detection Reagent D->E Reacts with F Light (Luminescence) E->F Generates

Caption: Reaction principle of the chemiluminescent MAO assay.

Protocol 3: MAO-A and MAO-B Inhibition Assay

Principle: This protocol uses a chemiluminescent assay (e.g., MAO-Glo™ Kit from Promega) which is highly sensitive and suitable for high-throughput screening.[7] MAO enzymes act on a luminogenic substrate, producing a product that is converted into luciferin by a detection reagent. The amount of light produced is inversely proportional to MAO inhibition.

Methodology:

  • Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes. Dilute the enzymes to the working concentration in the appropriate buffer as recommended by the manufacturer.

  • Compound Plating: In a white, opaque 96-well plate, add test compounds in serial dilutions (typically from 100 µM down to low nM).

    • Controls: Include vehicle controls (no inhibitor), and positive controls for potent, selective inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[1]

  • Enzyme-Inhibitor Pre-incubation: Add the diluted MAO-A or MAO-B enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzymes.

  • Initiate Reaction: Add the luminogenic MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-generating reaction. Incubate for 20 minutes at room temperature.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the log of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both MAO-A and MAO-B.

    • Calculate the Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). An SI > 10 is generally considered selective for MAO-B, while an SI < 0.1 is considered selective for MAO-A.

Derivative ID MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Index (A/B) Interpretation
Cmpd-001 15.20.819.0Selective MAO-B Inhibitor
Cmpd-002 1.125.40.04Selective MAO-A Inhibitor
Cmpd-003 5.67.30.77Non-selective Inhibitor
Clorgyline 0.00812.10.0007Control: Selective MAO-A
Selegiline 9.80.015653Control: Selective MAO-B

Tier 3: Secondary Pharmacology & Safety – hERG Liability

A critical step in preclinical safety assessment is evaluating a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[8] Inhibition of the hERG channel can prolong the QT interval of the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[8] Early-stage assessment is mandated by regulatory agencies like the FDA.[9][10]

Protocol 4: hERG Inhibition Thallium Flux Assay

Principle: This assay provides a high-throughput, cell-based functional measure of hERG channel activity. It uses a thallium-sensitive fluorescent dye.[8] In the resting state, cells stably expressing the hERG channel are loaded with the dye. Upon channel opening, thallium ions (Tl⁺), which mimic potassium ions (K⁺), enter the cell and bind to the dye, causing an increase in fluorescence.[11] An inhibitor will block the channel, preventing Tl⁺ influx and reducing the fluorescent signal.

Methodology:

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG). Plate cells in a 384-well, black-walled, clear-bottom plate and culture until they form a confluent monolayer.[11]

  • Dye Loading: Remove the culture medium and add Assay Buffer containing the thallium-sensitive dye. Incubate for 60-90 minutes at room temperature, protected from light. This allows the dye to enter the cells.

  • Compound Incubation: Add test compounds at various concentrations and controls to the wells. Incubate for 30 minutes at room temperature.

    • Controls: Use a known hERG blocker like Astemizole or Dofetilide as a positive control.[8][9]

  • Signal Detection: Place the plate into a kinetic plate reader (e.g., FLIPR® Tetra). Add a stimulus buffer containing thallium sulfate to activate the channels and simultaneously begin reading fluorescence.[8]

  • Measurement: Continuously measure fluorescence intensity for 2-3 minutes. The influx of thallium will cause a rapid increase in signal in uninhibited wells.

  • Data Analysis:

    • Calculate the response amplitude for each well.

    • Normalize the data to vehicle (0% inhibition) and positive control (100% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value.

Derivative ID hERG IC₅₀ (µM) Risk Assessment (at 1 µM therapeutic dose)
Cmpd-001 2.5High Risk (Therapeutic Index < 10)
Cmpd-002 > 30Low Risk (Therapeutic Index > 30)
Astemizole 0.02Control: High Risk

Tier 4: Early ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound series is vital for selecting candidates with favorable pharmacokinetic profiles. Key in vitro assays at this stage predict oral bioavailability and metabolic clearance.

Protocol 5: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[12][13] A high rate of metabolism suggests the compound may have a short half-life and low exposure in vivo.[14][15]

Methodology:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).[12][13]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH cofactor.[16]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.[12]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Half-life (t½): Calculate as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculate using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Mass).[14]

Parameter Cmpd-002 Cmpd-004 Verapamil (Control)
Half-life (t½, min) 45815
Intrinsic Clearance (CLint) 30.8173.392.4
Interpretation ModerateHighModerate-High
Protocol 6: Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[17][18] This assay measures the rate of compound transport across this monolayer to predict in vivo drug absorption.[19][20]

Caco-2 Assay Workflow

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semipermeable membrane inserts in a Transwell™ plate system. Culture for 18-22 days to allow for full differentiation and polarization.[18]

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study (A -> B):

    • Add the test compound (e.g., 10 µM) to the apical (A) side (donor compartment).

    • Add fresh buffer to the basolateral (B) side (receiver compartment).

    • Incubate for 120 minutes at 37°C with gentle shaking.[19]

    • Take samples from both A and B compartments at the end of the incubation.

  • Transport Study (B -> A):

    • In a separate set of wells, perform the reverse experiment by adding the compound to the B side and sampling from the A side. This measures active efflux.[19]

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Efflux Ratio (ER): Calculate as Papp (B→A) / Papp (A→B).[19] An ER > 2 suggests the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).[18]

Compound Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio Predicted Absorption
Antipyrine 25.024.50.98High (Control)
Atenolol 0.50.61.2Low (Control)
Cmpd-002 15.516.11.04High
Cmpd-004 8.235.34.3Moderate (Efflux)

References

  • Domainex. Caco-2 Permeability Assay.

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

  • Mercell. Metabolic stability in liver microsomes.

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.

  • MTT-Lab. In vitro drug metabolism: for the selection of your lead compounds.

  • Creative Bioarray. Caco-2 Permeability Assay Protocol.

  • Merck Millipore. Metabolic Stability Assays.

  • Evotec. Caco-2 Permeability Assay.

  • Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines (September 18, 2019).

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.

  • BenchChem. Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays.

  • Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines (July 30, 2021).

  • BenchChem. Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide.

  • Millipore. MultiScreen Caco-2 Assay System.

  • SpringerLink. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.

  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).

  • Bio-Techne. Monoamine Oxidase Assay Kit.

  • SpringerLink. Cell-based hERG Channel Inhibition Assay in High-throughput Format.

  • Creative Biolabs. Receptor Ligand Binding Assay.

  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System.

  • ResearchGate. In vitro receptor binding assays: General methods and considerations.

  • Sigma-Aldrich. LDH Cytotoxicity Assay Kit (MAK529).

  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.

  • PubMed. In vitro receptor binding assays: general methods and considerations.

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Application

Application and Protocol Guide for Assessing Cellular Viability with 3-(4-Isopropylphenyl)prop-2-en-1-amine

I. Introduction: Characterizing a Novel Bioactive Compound In the landscape of drug discovery and toxicology, the initial characterization of a novel chemical entity's effect on cellular health is a foundational step.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Characterizing a Novel Bioactive Compound

In the landscape of drug discovery and toxicology, the initial characterization of a novel chemical entity's effect on cellular health is a foundational step.[1][2][3] 3-(4-Isopropylphenyl)prop-2-en-1-amine is a synthetic allylic amine building block with potential applications in medicinal chemistry, particularly in the development of neuroprotective agents.[4] Its structure, featuring a primary amine, a reactive allylic system, and a lipophilic 4-isopropoxyphenyl group, suggests potential biological activity that warrants thorough investigation.[4]

This guide provides a comprehensive framework for researchers to conduct initial cell viability and cytotoxicity screening of 3-(4-Isopropylphenyl)prop-2-en-1-amine. We will detail protocols for two distinct, yet complementary, metabolic assays—the MTT and alamarBlue® assays—and an apoptosis assay to probe the mechanism of cell death. The objective is to equip researchers with the necessary tools to generate a robust preliminary profile of this compound's cellular effects.

The causality behind selecting multiple assays is rooted in the principle of data validation. Different assays measure different cellular parameters. By using orthogonal methods, we can mitigate the risk of compound-specific artifacts and increase confidence in the observed biological effects. For instance, while both MTT and alamarBlue assess metabolic function, their underlying chemistries differ, providing a cross-check for the results.[5][6]

II. Compound Handling and Preparation

Prior to initiating any cellular assay, proper handling and solubilization of the test compound are critical for reproducible results.

Compound Characteristics:

  • Compound Name: 3-(4-Isopropylphenyl)prop-2-en-1-amine

  • CAS Number: 1344823-75-1

  • Molecular Formula: C12H17N

  • Storage: 2-8°C[4]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to the lipophilic 4-isopropoxyphenyl group, dimethyl sulfoxide (DMSO) is the recommended solvent. Test the solubility by preparing a small, high-concentration stock (e.g., 100 mM).

  • Stock Solution (100 mM):

    • Accurately weigh a known amount of 3-(4-Isopropylphenyl)prop-2-en-1-amine.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solutions: Prepare fresh serial dilutions of the 100 mM stock solution in complete cell culture medium immediately before treating the cells. It is crucial to ensure the final DMSO concentration in the culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).

III. Workflow for Cell Viability Assessment

The overall experimental process follows a logical sequence from cell culture preparation to data analysis. This workflow is designed to ensure consistency and minimize variability.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Analysis A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (Incubate 24h) A->B C 3. Prepare Compound Dilutions D 4. Treat Cells with Compound (Vehicle, Positive Control, Test Concentrations) C->D E 5. Incubate (24h, 48h, or 72h) D->E F 6. Add Assay Reagent (MTT, alamarBlue, or Caspase-Glo) E->F G 7. Incubate (Per Protocol) F->G H 8. Measure Signal (Absorbance or Luminescence) G->H I 9. Data Normalization (% Viability vs. Vehicle) H->I J 10. Dose-Response Curve & IC50 Calculation I->J

Caption: General experimental workflow for assessing compound cytotoxicity.

IV. Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a classic colorimetric method that measures cellular metabolic activity as an indicator of viability.[7][8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][9]

Rationale for Use: This assay is cost-effective and widely established, making it an excellent primary screening tool. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5]

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "no-cell" controls to measure background absorbance.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of 3-(4-Isopropylphenyl)prop-2-en-1-amine.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[7][10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[10]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8][10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[5][7]

V. Protocol 2: alamarBlue® (Resazurin) Assay for Redox Potential

The alamarBlue® assay also measures metabolic activity but through a different mechanism. The active ingredient, resazurin, is a blue, cell-permeable dye that is reduced by metabolically active cells to the red, highly fluorescent resorufin.[11][12]

Rationale for Use: This assay is homogeneous (add-mix-measure), non-lytic, and generally more sensitive than the MTT assay.[6][13] The non-destructive nature allows for kinetic monitoring of cell health over time and enables multiplexing with other assays.

Detailed Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

  • alamarBlue® Addition: Aseptically add alamarBlue® reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[6][14]

  • Incubation: Return the plate to the incubator and incubate for 1-8 hours. The optimal incubation time can vary by cell type and density and should be determined empirically.[13][14] Protect the plate from direct light.

  • Data Acquisition:

    • Fluorescence (Recommended): Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[13] This method is more sensitive than absorbance.[11][13]

    • Absorbance: Alternatively, measure absorbance at 570 nm, using 600 nm as a reference wavelength.[12][14]

VI. Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction

If the metabolic assays indicate a cytotoxic effect, the next logical step is to investigate the mechanism of cell death. The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[15][16]

Rationale for Use: This luminescent "add-mix-measure" assay provides a specific readout for apoptosis. It is highly sensitive and can be multiplexed with other assays (e.g., a fluorescent viability assay) to normalize the apoptosis signal to the number of viable cells. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[15][17]

G cluster_pathway Apoptotic Pathway Activation cluster_assay Caspase-Glo® 3/7 Assay Principle A Compound Treatment Induces Cellular Stress B Initiator Caspases (e.g., Caspase-8, 9) Activated A->B C Executioner Caspases 3 & 7 Activated B->C D Cleavage of Cellular Substrates Leads to Apoptosis C->D F Caspase 3/7 Cleaves DEVD Releases Aminoluciferin C->F Assay Measures This Step E Add Caspase-Glo® 3/7 Reagent (Contains DEVD-substrate & Luciferase) E->F G Luciferase Reaction Generates Luminescent Signal F->G H Measure Light Output G->H

Caption: Principle of the Caspase-Glo® 3/7 Apoptosis Assay.

Detailed Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol. It is advisable to run a parallel plate for a viability assay to normalize the data.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by mixing the buffer and substrate.[17] Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the culture volume).[17]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[17]

  • Incubation: Incubate the plate at room temperature for at least 30 minutes, protected from light.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

VII. Data Analysis and Interpretation

  • Background Subtraction: For each plate, calculate the average signal from the "no-cell" control wells and subtract this value from all other wells.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Signal of Treated Well / Average Signal of Vehicle Control Wells) x 100

  • Dose-Response Curves: Plot the normalized % Viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value—the concentration of the compound that inhibits 50% of the cellular response.

Data Summary Table:

Assay TypePrincipleEndpoint MeasurementProsCons
MTT Mitochondrial reductase activity[7][8]Colorimetric (Absorbance at 570 nm)Inexpensive, well-establishedEndpoint, requires solubilization step, potential for compound interference
alamarBlue® Cellular reducing environment (redox potential)[11]Fluorometric (Ex/Em ~560/590 nm) or ColorimetricHomogeneous, non-lytic, sensitive, allows kinetic reads[13]More expensive than MTT, can be affected by changes in medium pH
Caspase-Glo® 3/7 Executioner caspase activity[15]LuminescenceHighly sensitive, specific for apoptosis, simple "add-mix-measure" format[15][16]Measures a specific death pathway, requires a luminometer

VIII. Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, incorporate the following controls and checks into every experiment:

  • Vehicle Control: Establishes the baseline 100% viability mark and controls for any effect of the solvent (DMSO).

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Doxorubicin for general cytotoxicity) validates that the assay system and cells are responsive.

  • Compound Interference Check: Test 3-(4-Isopropylphenyl)prop-2-en-1-amine in a cell-free system (medium + assay reagent + compound) to ensure it does not directly react with the assay reagents, which could produce false positive or negative results.

  • Visual Confirmation: Before adding assay reagents, inspect the cells under a microscope. Note any changes in morphology, cell density, or signs of stress (e.g., rounding, detachment), which can provide qualitative support for the quantitative data.

By adhering to these protocols and principles of self-validation, researchers can confidently characterize the in vitro cellular effects of novel compounds like 3-(4-Isopropylphenyl)prop-2-en-1-amine, paving the way for further mechanistic studies and drug development efforts.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]

  • Cold Spring Harbor Protocols. (n.d.). Analysis of Cell Viability by the alamarBlue Assay. [Link]

  • Allevi by 3D Systems. (2022). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Creative Bioarray. (2025). Cell Viability Assays. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. [Link]

  • Promega Connections. (2018). A Cell Viability Assay for Today. [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Molecular Devices. (2024). Cell Viability Assays. [Link]

Sources

Method

High-Throughput Screening of Isopropylphenyl Propene Amine Libraries for AMPA Receptor Positive Allosteric Modulators

Executive Summary The development of positive allosteric modulators (PAMs) for the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) represents a critical frontier in neuropharmacology, offering ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of positive allosteric modulators (PAMs) for the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) represents a critical frontier in neuropharmacology, offering therapeutic potential for cognitive deficits, schizophrenia, and Alzheimer's disease. This application note details a robust, self-validating high-throughput screening (HTS) cascade designed specifically for a novel chemical scaffold: the isopropylphenyl propene amine (IPPA) library. By combining high-throughput calcium flux assays with high-content automated patch clamp (APC) electrophysiology, this protocol ensures the rapid identification and kinetic validation of IPPA compounds that attenuate AMPAR desensitization.

Mechanistic Rationale: The IPPA Scaffold

AMPA receptors mediate fast excitatory synaptic transmission in the central nervous system. Upon glutamate binding, the ligand-binding domain (LBD) "clamshell" closes, opening the ion pore. However, the receptor rapidly desensitizes (within milliseconds) as the LBD dimer interface ruptures, uncoupling agonist binding from pore opening [1].

PAMs, such as the benchmark compound cyclothiazide (CTZ), bind to a symmetrical pocket at the LBD dimer interface, stabilizing the dimer and preventing desensitization [1]. The isopropylphenyl propene amine (IPPA) library was rationally designed to exploit this pocket:

  • Hydrophilic Anchoring: The rigid propene amine vector restricts conformational flexibility, directing the terminal amine to form critical hydrogen bonds with the hinge region of the LBD clamshell.

  • Hydrophobic Bulk: The isopropylphenyl moiety is hypothesized to anchor deeply into the hydrophobic A-subsite of the dimer interface, mimicking the benzothiadiazine ring of CTZ to lock the receptor in an active, conducting state [2].

Mechanism cluster_0 AMPAR Activation & IPPA Modulation Glu Glutamate (Orthosteric) LBD LBD Dimer Interface Glu->LBD PAM IPPA Compound (Allosteric) PAM->LBD Binds A-subsite Clam Clamshell Closure (Attenuated Desensitization) LBD->Clam Pore Prolonged Channel Opening (Ca2+ Influx) Clam->Pore

Figure 2: Allosteric modulation of the AMPA receptor LBD dimer by IPPA compounds.

Screening Cascade Architecture

To efficiently screen the IPPA library, we employ a two-tiered orthogonal approach.

Tier 1: Primary HTS (FLIPR Calcium Flux). Because native AMPARs are predominantly calcium-impermeable due to post-transcriptional RNA editing (Q/R site), we utilize HEK293 cells stably expressing the unedited GluA2(Q) flip isoform . The glutamine (Q) residue confers high calcium permeability, which is an absolute prerequisite for fluorescence-based calcium flux assays [2]. The assay uses a sub-maximal glutamate concentration (EC 20​ ) to provide a wide dynamic window for detecting PAM-induced potentiation.

Tier 2: Secondary Validation (Automated Patch Clamp). FLIPR assays cannot resolve fast channel kinetics and are susceptible to false positives (e.g., fluorescent artifacts or intracellular calcium releasers). High-throughput automated patch clamp (APC) platforms overcome these limitations by providing millisecond solution exchange rates and gigaohm seals, allowing us to precisely quantify the desensitization time constant ( τdes​ ) and confirm the true allosteric mechanism [3, 4].

Workflow Lib IPPA Library (10,000+ Cmpds) FLIPR Primary HTS FLIPR Ca2+ Flux Lib->FLIPR 10 µM APC Secondary Screen Automated Patch Clamp FLIPR->APC Hits (>3x Potentiation) Hit Lead Candidate AMPAR PAM APC->Hit Kinetic Validation

Figure 1: Two-tiered HTS workflow for identifying AMPAR PAMs from the IPPA library.

Experimental Protocols
3.1 Primary HTS: 384-Well FLIPR Calcium Flux Assay

This protocol is designed as a self-validating system. Plate acceptance is strictly gated by internal control metrics (Z'-factor > 0.5).

Step 1: Cell Preparation & Plating

  • Harvest HEK293-GluA2(Q)-flip cells at 80% confluency.

  • Seed cells at 15,000 cells/well in 384-well black-walled, clear-bottom poly-D-lysine coated plates using a multidrop dispenser.

  • Incubate for 24 hours at 37°C, 5% CO 2​ .

Step 2: Dye Loading

  • Remove culture media and wash wells with Assay Buffer (HBSS supplemented with 20 mM HEPES, 1 mM MgCl 2​ , 2 mM CaCl 2​ , pH 7.4).

  • Add 20 µL/well of Calcium 6 dye solution containing 2.5 mM probenecid (to inhibit organic anion transporters and prevent dye extrusion).

  • Incubate in the dark for 90 minutes at 37°C, followed by 30 minutes at room temperature.

Step 3: Compound Addition & Reading

  • Self-Validation Controls: Designate Column 1 for negative controls (0.1% DMSO + EC 20​ Glutamate) and Column 2 for positive controls (100 µM Cyclothiazide + EC 20​ Glutamate).

  • Transfer 100 nL of the IPPA library (final assay concentration: 10 µM) into the assay plate using an acoustic liquid handler (e.g., Echo 550). Pre-incubate for 10 minutes.

  • Transfer the plate to the FLIPR Tetra. Establish a 10-second baseline (Ex 485 nm / Em 525 nm at 1 Hz).

  • Dispense 10 µL of Glutamate (final concentration 3 µM, ~EC 20​ ) and record fluorescence for 3 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC). Compounds exhibiting >3-fold potentiation over the negative control are flagged as primary hits.

3.2 Secondary Validation: High-Throughput Automated Patch Clamp (APC)

This protocol utilizes a 384-well APC system (e.g., SyncroPatch 384) to confirm target specificity and calculate kinetic parameters.

Step 1: Cell Capture and Seal Formation

  • Suspend HEK293-GluA2(Q) cells in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 5 mM Glucose, pH 7.4).

  • Dispense cells into a 384-well planar patch clamp chip. Apply negative pressure to capture cells in the microfluidic apertures.

  • Self-Validation Gate: Monitor seal resistance automatically. Only wells achieving a gigaohm seal (>1 G Ω ) and a stable holding current (<200 pA at -70 mV) progress to recording [4].

Step 2: Electrophysiological Recording

  • Establish whole-cell configuration via brief suction pulses.

  • Perfuse IPPA hit compounds (1 µM and 10 µM) for 2 minutes to reach steady-state equilibration.

  • Apply a rapid pulse (500 ms) of 1 mM Glutamate (saturating concentration) using the system's fast fluidics.

  • Specificity Control: In a parallel sweep, co-apply the IPPA hit with 50 µM GYKI-52466 (a selective, non-competitive AMPAR antagonist). Complete ablation of the current validates that the IPPA compound is acting specifically through the AMPA receptor [3].

  • Data Analysis: Extract the peak current amplitude and fit the decay phase to a single exponential function to derive the desensitization time constant ( τdes​ ).

Data Presentation & Assay Metrics

To ensure the reliability of the screening cascade, assay performance metrics and structure-activity relationship (SAR) data must be rigorously tracked. Table 1 demonstrates the robustness of the dual-tier system, while Table 2 highlights the kinetic differentiation of top IPPA hits.

Table 1: HTS Assay Quality Metrics

MetricFLIPR Ca 2+ Assay (Tier 1)Automated Patch Clamp (Tier 2)Target Threshold
Z'-Factor 0.68 ± 0.050.72 ± 0.08> 0.50
Signal-to-Background (S/B) 4.2 ± 0.315.5 ± 2.1> 3.0
Coefficient of Variation (CV) 6.5%8.2%< 10%
Throughput (cpds/day) > 10,000~ 1,500N/A

Table 2: Representative SAR Profile of Top IPPA Candidates Note: τdes​ indicates the time constant of desensitization. A larger value indicates stronger stabilization of the active channel state.

Compound IDR-Group SubstitutionFLIPR EC 50​ (µM)APC Fold PotentiationDesensitization τdes​ (ms)
IPPA-001 4-Isopropylphenyl0.456.2x45.2
IPPA-014 3-Fluoro-4-isopropylphenyl0.1212.5x112.4
IPPA-027 4-tert-Butylphenyl1.852.1x18.5
Cyclothiazide (Reference PAM)2.508.4x85.0
References
  • Ptak, C. P., et al.
  • Francotte, P., et al. "Enhancing Action of Positive Allosteric Modulators through the Design of Dimeric Compounds." Journal of Medicinal Chemistry, 2018.
  • Bretin, S., et al.
  • Obergrussberger, A., et al. "The suitability of high throughput automated patch clamp for physiological applications." The Journal of Physiology, 2021.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(4-Isopropylphenyl)prop-2-en-1-amine Synthesis Troubleshooting

Introduction & Pathway Architecture Synthesizing substituted allylamines like 3-(4-isopropylphenyl)prop-2-en-1-amine presents unique chemoselectivity and regioselectivity challenges. Direct amination of halides often fai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pathway Architecture

Synthesizing substituted allylamines like 3-(4-isopropylphenyl)prop-2-en-1-amine presents unique chemoselectivity and regioselectivity challenges. Direct amination of halides often fails, and cross-coupling reactions are notoriously plagued by alkene isomerization. This guide provides comprehensive troubleshooting protocols for the two most robust synthetic architectures: the 1[1] and the2[2].

SynthesisRoutes SM1 4-Isopropylbromobenzene + N-Boc-allylamine Heck Pd-Catalyzed Heck Reaction (Pd(OAc)2, RuPhos) SM1->Heck BocInt (E)-N-Boc-3-(4-isopropylphenyl) prop-2-en-1-amine Heck->BocInt Deprotect Boc Deprotection (TFA or HCl) BocInt->Deprotect Target 3-(4-Isopropylphenyl) prop-2-en-1-amine Deprotect->Target SM2 4-Isopropylbenzaldehyde + Diethyl cyanomethylphosphonate HWE HWE Olefination (NaH, THF) SM2->HWE NitrileInt (E)-3-(4-Isopropylphenyl) acrylonitrile HWE->NitrileInt Reduction Selective Reduction (DIBAL-H or Raney Ni/NH3) NitrileInt->Reduction Reduction->Target

Caption: Divergent synthetic workflows for 3-(4-isopropylphenyl)prop-2-en-1-amine.

Quantitative Pathway Comparison

ParameterHeck Reaction RouteHWE + Reduction Route
Overall Yield 55–65% (over 2 steps)45–60% (over 2 steps)
Stereoselectivity 75–85% trans (E-isomer)>95% trans (E-isomer)
Key Impurities Alkene isomers, dehalogenated areneOver-reduced alkylamine, Z-isomer
Scalability High (Chromatography-free isolation)Moderate (Requires cryogenic conditions)
Primary Challenge Pd-catalyst poisoning, regioselectivityChemoselective reduction of nitrile

Troubleshooting & FAQs

Heck Reaction Pathway Issues

Q: Why am I observing massive formation of 3-(4-isopropylphenyl)propanal instead of my target allylamine during the Heck coupling? A: This is a classic alkene isomerization issue. If you are using unprotected allylamine, the free amine coordinates strongly to the Palladium center, poisoning the catalyst and3[3]. This leads to the formation of an enamine, which rapidly hydrolyzes into the corresponding aldehyde upon aqueous workup.

  • The Fix: You must use N-Boc-allylamine instead of free allylamine. The bulky, electron-withdrawing Boc group mitigates Pd-poisoning and sterically biases the reaction toward the desired γ -arylation,1[1].

Q: My Heck reaction with N-Boc-allylamine stalls at 40% conversion. How can I drive it to completion? A: Catalyst deactivation or inefficient oxidative addition is likely occurring. Standard triphenylphosphine ( PPh3​ ) ligands often fail with electron-rich or sterically hindered aryl bromides.

  • The Fix: Switch to electron-rich, bulky Buchwald-type ligands. Studies have shown that4[4] in delivering Boc-protected trans-cinnamylamines, often boosting isolated yields to 80-85% before deprotection.

Q: How can I purify the final amine without using column chromatography, which is ruining my throughput? A: Exploit the acid-base chemistry of the final product to create a self-validating purification system. After the Heck reaction, the crude mixture contains unreacted starting materials and minor isomers.

  • The Fix: Perform the Boc-deprotection using TFA/DCM or Methanesulfonic acid in EtOAc. The desired trans-cinnamylamine will form a highly polar salt. By 3[3] (like hexanes or cold diethyl ether), all organic impurities and minor isomers are purged. Subsequent neutralization yields the pure free base in 55–65% yield without chromatography.

HWE & Reduction Pathway Issues

Q: In the HWE route, my final reduction step yields a mixture of the target allylamine and the over-reduced alkylamine (3-(4-isopropylphenyl)propan-1-amine). How do I prevent alkene reduction? A: Over-reduction is common when using standard catalytic hydrogenation (e.g., Pd/C or PtO2), which rapidly reduces the α,β -unsaturated double bond.

  • The Fix: You must use a chemoselective hydride reagent.2[2] to an imine intermediate without touching the alkene. Alternatively, for direct nitrile-to-amine conversion, use Raney Nickel with methanolic ammonia ( NH3​/MeOH ). The ammonia shifts the equilibrium to suppress secondary amine formation, and the specific catalyst profile minimizes alkene reduction compared to Palladium.

Validated Experimental Protocols

Protocol A: Heck Coupling of 4-Isopropylbromobenzene

Objective: Synthesis of (E)-N-Boc-3-(4-isopropylphenyl)prop-2-en-1-amine.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, add 4-isopropylbromobenzene (1.0 equiv, 10 mmol) and N-Boc-allylamine (1.2 equiv, 12 mmol).

  • Catalyst Loading: Add Pd(OAc)2​ (1 mol%) and the bulky Buchwald ligand RuPhos (2 mol%).

  • Base & Solvent: Add anhydrous K2​CO3​ (1.5 equiv) and degassed DMF (20 mL).

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 16-18 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (3 x 50 mL) to remove DMF and salts. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Chromatography-Free Boc Deprotection

Objective: Isolation of pure 3-(4-isopropylphenyl)prop-2-en-1-amine.

  • Deprotection: Dissolve the crude Boc-protected intermediate in dichloromethane (DCM, 10 mL). Slowly add Trifluoroacetic acid (TFA, 10 mL) at 0 °C.

  • Reaction: Stir at room temperature for 2 hours until gas evolution ceases.

  • Purification by Precipitation: Concentrate the mixture in vacuo to remove excess TFA. Triturate the resulting viscous oil with cold diethyl ether (30 mL). The pure trans-cinnamylamine TFA salt will precipitate as a white solid.

  • Free-Basing: Filter the salt, dissolve in water, and adjust the pH to 12 using 2M NaOH. Extract the free amine with EtOAc (2 x 20 mL). Dry and evaporate to yield the pure target compound.

References

  • Moschona, F., et al. "Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine." European Journal of Organic Chemistry, 2024.3

  • Gkanas, A., et al. "Products arising from the Heck reaction of Boc-allylamine and bromobenzene." Chem-Eur J, 2025.4

  • BenchChem. "Review of literature on substituted cinnamylamines." 2025. 1

  • BenchChem. "4-Chlorocinnamonitrile Selective Reduction Pathways." 2

Sources

Optimization

Technical Support Center: Synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Welcome to the technical support resource for the synthesis of 3-(4-isopropylphenyl)prop-2-en-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-(4-isopropylphenyl)prop-2-en-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key allylic amine intermediate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 3-(4-isopropylphenyl)prop-2-en-1-amine, and what are their general pros and cons?

A1: The two most prevalent methods for synthesizing this primary allylic amine start from the corresponding α,β-unsaturated aldehyde, 3-(4-isopropylphenyl)prop-2-enal.

  • Direct Reductive Amination: This is a one-pot method where the aldehyde is reacted with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine, which is then reduced in situ to the desired primary amine. It is often favored for its efficiency. However, it is susceptible to several side reactions, including reduction of the starting aldehyde to an alcohol and over-alkylation of the product amine.[1][2]

  • Two-Step Oxime Formation and Reduction: This method involves first converting the aldehyde to its corresponding oxime using hydroxylamine. The isolated oxime is then reduced to the primary amine. This approach can offer better control and avoid some side reactions seen in direct amination, but it requires an additional synthetic step. Challenges include ensuring the complete reduction of the oxime and avoiding the formation of secondary amine byproducts.[3]

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields are often traced back to one of three issues:

  • Inefficient Imine Formation: In direct reductive amination, the equilibrium between the aldehyde/amine and the imine can favor the starting materials.[1] Water removal (e.g., using a Dean-Stark trap or molecular sieves) can drive the reaction forward, but this is often impractical with certain reagents.

  • Aldehyde Reduction: A significant portion of your starting aldehyde may be directly reduced to 3-(4-isopropylphenyl)prop-2-en-1-ol, especially if a strong, non-selective reducing agent like sodium borohydride is used without careful control of reaction conditions.[4]

  • Product Instability: Allylic amines can be unstable under certain conditions (e.g., harsh acidic workups or prolonged heating), leading to decomposition or polymerization.

Q3: I'm observing a significant amount of a byproduct with a similar polarity to my product during TLC analysis. What is it likely to be?

A3: The most common impurity with similar polarity is 3-(4-isopropylphenyl)prop-2-en-1-ol . This occurs when the hydride reducing agent attacks the starting aldehyde's carbonyl group before it can form the imine. Another possibility, though often separable, is the secondary amine dimer , formed when the product amine reacts with another molecule of the imine intermediate.

Q4: How can I suppress the formation of the secondary amine, bis(3-(4-isopropylphenyl)prop-2-en-1-yl)amine?

A4: Secondary amine formation is a classic problem in reductive aminations where the product (a primary amine) is often more nucleophilic than the ammonia source.[5] To mitigate this, the key is to use a large excess of the ammonia source (e.g., ammonium acetate or a saturated solution of ammonia in alcohol). This ensures that an imine intermediate is statistically more likely to encounter an ammonia molecule than a product amine molecule.

Section 2: Troubleshooting Guide: Reductive Amination Pathway

Reductive amination is a powerful and direct method, but its success hinges on controlling the delicate balance between imine formation and various reduction pathways.

Problem 1: Significant Formation of 3-(4-Isopropylphenyl)prop-2-en-1-ol
  • Root Cause: This side reaction occurs when the reducing agent directly reduces the starting aldehyde. This is particularly prevalent with highly reactive hydrides like sodium borohydride (NaBH₄) which can reduce aldehydes much faster than they equilibrate to the imine form.[4]

  • Mechanistic Insight: The rate of aldehyde reduction competes directly with the rate of imine formation and subsequent reduction. To favor the desired pathway, conditions must be chosen to either accelerate imine formation or slow down aldehyde reduction.

  • Solutions & Protocols:

    • Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices. These reagents are less reactive at neutral pH but become more potent under the slightly acidic conditions that favor imine formation. They are highly selective for reducing the protonated iminium ion over the neutral aldehyde.[1]

    • Control Reagent Addition: If using NaBH₄, pre-mix the aldehyde and ammonia source (e.g., ammonium acetate in methanol) and allow time for the imine to form before slowly adding the reducing agent at a low temperature (0-5 °C).

Experimental Protocol: Selective Reductive Amination using NaBH₃CN
  • To a solution of 3-(4-isopropylphenyl)prop-2-enal (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or GC-MS if possible.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction for 12-24 hours at room temperature.

  • Carefully quench the reaction by adding aqueous HCl (2M) until the pH is ~2 to destroy excess hydride (perform in a fume hood due to HCN gas evolution).

  • Basify the solution with aqueous NaOH (6M) to a pH of >12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

G Start Aldehyde + NH₃ Imine Iminium Ion (Intermediate) Start->Imine Equilibrium (Favored at acidic pH) Alcohol Side Product: Allylic Alcohol Start->Alcohol Reduction (Undesired) Product Desired Primary Amine Imine->Product Reduction (Desired) Hydride Hydride Reductant (e.g., NaBH₄) Hydride->Start Hydride->Imine

Caption: Competing pathways in reductive amination.

Problem 2: Formation of N-Formylated Byproduct
  • Root Cause: This issue is specific to the Leuckart-Wallach reaction or variants that use formic acid or formamide as the hydride source and nitrogen source. The reaction proceeds through an N-formyl intermediate, which must be hydrolyzed in a separate step to yield the free amine. Incomplete hydrolysis is a common pitfall.[5][6]

  • Solution: Ensure the final hydrolysis step is sufficiently rigorous. Refluxing the crude product in 3-6M hydrochloric acid for several hours is typically required to completely cleave the formyl group.

Reagent SystemCommon ByproductsControl Strategy
NH₃/NaBH₄ Allylic Alcohol, Secondary AmineLow temperature, slow addition of NaBH₄, large excess of NH₃.
NH₄OAc/NaBH₃CN (Minimal)Maintain slightly acidic pH; ensures selective reduction of iminium ion.
HCOONH₄ (Leuckart) N-formyl amine, Secondary AmineHigh temperatures required. Follow with a forced acidic hydrolysis step.[7]

Section 3: Purification Strategies

The primary challenge in purification is often the separation of the desired amine from the structurally similar allylic alcohol byproduct, which may have a very close Rf value in thin-layer chromatography.

Problem: Difficulty separating the product amine from the alcohol byproduct by column chromatography.
  • Root Cause: The amine and alcohol have similar polarities and molecular weights, leading to co-elution on silica gel.

  • Solution: Acid-Base Extraction This classic technique leverages the basicity of the amine to cleanly separate it from neutral or acidic impurities.

Protocol: Purification via Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (3 x 50 mL for a 10g scale). The basic amine product will move into the aqueous layer as the hydrochloride salt, while the neutral alcohol byproduct remains in the organic layer.

  • Combine the aqueous layers. Optionally, wash this acidic aqueous layer with a fresh portion of DCM to remove any remaining neutral impurities.

  • In a well-ventilated fume hood, cool the aqueous layer in an ice bath and slowly add 6M sodium hydroxide solution with stirring until the pH is strongly basic (pH > 12). The amine hydrochloride salt will be neutralized to the free base, which is typically insoluble in water and will precipitate or form an oil.

  • Extract the free amine back into an organic solvent (3 x 50 mL DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified amine.

G start Low Yield or Impure Product tlc Analyze crude by TLC/GC-MS. Identify major byproduct. start->tlc is_alcohol Is byproduct the allylic alcohol? tlc->is_alcohol is_secondary Is byproduct the secondary amine? is_alcohol->is_secondary No sol_alcohol Change to selective reductant (NaBH₃CN). Pre-form imine before reduction. is_alcohol->sol_alcohol Yes sol_secondary Increase excess of NH₃ source (5-10 eq). Consider inverse addition. is_secondary->sol_secondary Yes sol_other Characterize unknown byproduct. Re-evaluate reaction mechanism. is_secondary->sol_other No purify Use Acid-Base extraction to separate from neutral byproducts. sol_alcohol->purify

Caption: Troubleshooting workflow for synthesis.

References

  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Periasamy, M., & Devan, N. (1991). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Journal of Organic Chemistry, 56(22), 6404-6406.
  • Gini, A., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Advanced Synthesis & Catalysis, 364(2), 236-257. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Tang, X., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science, 14(30), 8176-8182. [Link]

  • Nykaza, T. V., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1347-1354.
  • J&K Scientific LLC. (2026). Eschweiler-Clarke Reaction.
  • Lalancette, J. M., et al. (1972). Reductions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry, 50(22), 3652-3656.
  • Ambeed.com. (n.d.). Eschweiler-Clarke Reductive Alkylation of Amines.
  • Grokipedia. (n.d.). Leuckart reaction.
  • Zeynizadeh, B., & Akbari, D. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2841-2846.
  • ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung.
  • YouTube. (2025). Eschweiler-Clarke reaction.
  • Al-Zoubi, R. M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Current Organic Synthesis, 20(1), 2-17.
  • Barbry, D., & Champagne, P. (1995). reduction of o-acyl oximes with sodium borohydride/ iodine system. Tetrahedron Letters, 36(20), 3503-3504.
  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • ResearchGate. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides.
  • Sigma-Aldrich. (n.d.). Selective Metalation and Additions.
  • Lindh, J., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(20), 8276-8284.
  • Royal Society of Chemistry. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides.
  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems.
  • Quora. (2014). Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition?.
  • Powers, D. C., et al. (2021). Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines. Journal of the American Chemical Society, 144(1), 179-184.
  • R Discovery. (2020). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
  • Journal of the Indian Chemical Society. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from Journal of the Indian Chemical Society.
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

Sources

Troubleshooting

Technical Support Center: 3-(4-Isopropylphenyl)prop-2-en-1-amine Purification

Welcome to the Technical Support Center. 3-(4-Isopropylphenyl)prop-2-en-1-amine is a primary allylamine—specifically, a substituted cinnamylamine derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(4-Isopropylphenyl)prop-2-en-1-amine is a primary allylamine—specifically, a substituted cinnamylamine derivative. Its structural motifs, which include a highly basic primary amine, an oxidatively sensitive allylic double bond, and a lipophilic 4-isopropylphenyl group, present unique purification challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the mechanistic causality behind common purification failures and provide self-validating protocols to ensure high-yield, high-purity isolation of your target molecule.

Troubleshooting Guides & FAQs

Q1: When purifying 3-(4-Isopropylphenyl)prop-2-en-1-amine via normal-phase silica gel chromatography, I observe severe streaking, tailing, and poor mass recovery. Why is this happening, and how do I fix it?

Root Cause Mechanism: The primary amine moiety is highly basic. Standard silica gel contains acidic silanol groups (Si-OH) on its surface. When the basic amine passes through the column, it becomes protonated by these silanols, creating strong ionic interactions[1]. This causes the compound to bind irreversibly to the stationary phase or elute slowly across multiple fractions (streaking).

Corrective Action:

  • Mobile Phase Modification: Add a basic modifier such as Triethylamine (TEA) or ammonium hydroxide at 0.5% to 2% (v/v) to your eluent[1]. TEA acts as a sacrificial base; it outcompetes the allylamine derivative for the acidic silanol sites, effectively "deactivating" the silica and allowing your target amine to elute as a sharp, tight band[1].

  • Stationary Phase Alternative: If TEA removal is problematic due to its boiling point or downstream assay interference, switch to amine-functionalized silica (e.g., RediSep Amine columns)[2]. These stationary phases lack acidic protons, eliminating the need for basic modifiers in the mobile phase and preventing acid-catalyzed degradation of the allylic double bond[2].

Q2: I synthesized the compound via a Heck reaction, but I am struggling to separate the target amine from unreacted starting materials (like aryl bromides) without using column chromatography. Is there a scalable alternative?

Root Cause Mechanism: Cinnamylamine derivatives often co-elute with structurally similar, non-basic impurities on standard silica[3]. Relying solely on polarity differences is inefficient when the crude mixture contains multiple lipophilic aromatic compounds.

Corrective Action: Utilize an Acid-Base Extraction (chromatography-free isolation). Because 3-(4-Isopropylphenyl)prop-2-en-1-amine is the only highly basic component in most of its synthetic pathways, it can be selectively protonated using an aqueous acid (e.g., 1.2 M HCl)[4]. This transforms the lipophilic free base into a water-soluble hydrochloride salt. Non-basic organic impurities remain in the organic phase and are discarded. Subsequent basification of the aqueous layer regenerates the free base, which is then extracted into a fresh organic solvent[4].

Q3: My purified 3-(4-Isopropylphenyl)prop-2-en-1-amine forms a white precipitate upon standing on the benchtop, and its purity drops over time. What is degrading?

Root Cause Mechanism: Primary amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO 2​ ) to form insoluble carbamate salts. Additionally, the allylic position is susceptible to auto-oxidation when exposed to light and oxygen.

Corrective Action: Always purge storage vials with an inert gas (Argon or Nitrogen). For long-term storage, convert the free base to a stable salt form (e.g., hydrochloride or trifluoroacetate salt) by treating the ethereal solution with anhydrous HCl gas or TFA[3]. Salts are crystalline, non-volatile, and immune to carbamate formation.

Quantitative Data: Purification Strategy Comparison

To assist in selecting the optimal purification route, the following table summarizes the performance metrics of various isolation strategies based on empirical laboratory data.

Purification MethodTypical YieldTarget PurityScalabilityReagent CostPrimary Use Case
Acid-Base Extraction 75–85%>95%Excellent (>5g)LowBulk purification; removing neutral/acidic impurities.
TEA-Silica Chromatography 60–80%>98%Moderate (<5g)LowRemoving structurally similar basic impurities.
Amine-Functionalized Silica 80–90%>98%Moderate (<5g)HighAcid-sensitive compounds; avoiding TEA removal steps.
Salt Crystallization (HCl/TFA) 55–65%>99%Excellent (>10g)LowLong-term storage; final polishing of purity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chromatography-Free Acid-Base Extraction

This protocol leverages the partition coefficient shift of the amine upon protonation.

  • Dissolution: Dissolve the crude 3-(4-Isopropylphenyl)prop-2-en-1-amine mixture in diethyl ether (10 mL per gram of crude).

  • Acidification: Add 1.2 M HCl (aq) in a 1:1 volume ratio to the organic layer[4]. Vigorously stir for 10 minutes. Causality: The acid protonates the primary amine, shifting its solubility exclusively to the aqueous layer.

  • Phase Separation & Validation: Transfer to a separatory funnel. Extract and retain the bottom aqueous layer. Discard the top organic layer (containing neutral impurities).

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, incomplete protonation has occurred; add more HCl and re-extract.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add concentrated NH 4​ OH (aq) dropwise until the solution turns cloudy[4].

    • Validation Checkpoint: Test the aqueous layer. It must read pH > 10 to ensure complete deprotonation back to the lipophilic free base.

  • Extraction: Extract the basified aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the pure free base.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Use this protocol when structurally similar basic impurities cannot be removed via extraction.

  • Eluent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA)[1].

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase[5].

    • Causality: Pre-saturating the column ensures all acidic silanol sites are occupied by TEA before the sample is loaded, preventing the target amine from binding irreversibly[1].

  • Sample Loading: Dissolve the crude amine in a minimum volume of the TEA-spiked eluent and apply it evenly to the column head.

  • Elution & Validation: Run the column.

    • Validation Checkpoint: Monitor fractions via TLC plates that have been pre-treated (dipped) in 1% TEA in hexane[5]. The target amine should elute as a tight, circular spot rather than a long streak.

  • TEA Removal: Pool the product fractions and concentrate. To remove residual TEA, place the resulting oil under high vacuum (0.1 mbar) overnight.

Visualizations

The following diagrams map the logical workflows and mechanistic interactions described in the protocols above.

AcidBaseExtraction Crude Crude Mixture (Amine + Impurities) AddAcid Add 1.2 M HCl (aq) & Diethyl Ether Crude->AddAcid Split1 Phase Separation AddAcid->Split1 Org1 Organic Phase (Neutral Impurities) Split1->Org1 Top Layer Aq1 Aqueous Phase (Amine-HCl Salt) Split1->Aq1 Bottom Layer Discard Discard Org1->Discard AddBase Add NH4OH (aq) to pH > 10 & Dichloromethane Aq1->AddBase Split2 Phase Separation AddBase->Split2 Aq2 Aqueous Phase (Waste Salts) Split2->Aq2 Top Layer Org2 Organic Phase (Free Base Amine) Split2->Org2 Bottom Layer Aq2->Discard Evap Dry over Na2SO4 & Evaporate Org2->Evap Pure Pure 3-(4-Isopropylphenyl) prop-2-en-1-amine Evap->Pure

Caption: Workflow for the chromatography-free acid-base purification of allylamines.

SilanolInteraction Silica Standard Silica Gel (Si-OH) Interaction Strong Ionic Binding (Streaking/Tailing) Silica->Interaction + Amine (No TEA) Deactivated Deactivated Silica (Si-O⁻ HN⁺Et3) Silica->Deactivated + TEA Amine 3-(4-Isopropylphenyl) prop-2-en-1-amine Amine->Interaction Elution Sharp Amine Elution (High Recovery) Amine->Elution TEA Triethylamine (TEA) Modifier (1% v/v) TEA->Deactivated Deactivated->Elution + Amine

Caption: Mechanism of silica gel deactivation by TEA to prevent amine streaking.

References

  • Org Prep Daily : Purifying amines on silica. [Link]

  • ResearchGate : Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine. [Link]

  • Royal Society of Chemistry (RSC) : Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air.[Link]

  • Teledyne ISCO : Introduction to Functionalized Silica Gel and Alumina RediSep Columns. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aminal Byproducts in Amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete reductive aminations, where mass spectrometry reveals an unexpected byproduct: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete reductive aminations, where mass spectrometry reveals an unexpected byproduct: the aminal (gem-diamine). This guide provides a deep dive into the causality of aminal formation and delivers self-validating troubleshooting protocols to ensure high-yielding amine synthesis.

The Mechanistic Causality: Why Do Aminals Form?

Reductive amination is a delicate equilibrium. The condensation of an amine with an aldehyde or ketone initially yields a hemiaminal, which dehydrates to form an 1[1].

However, if the reduction of the iminium ion is slower than the nucleophilic attack of a second equivalent of amine, an aminal forms. This is particularly problematic when:

  • Using highly electrophilic, unhindered aldehydes (e.g., formaldehyde).

  • Using secondary amines, where the resulting iminium ion is highly reactive.

  • Operating in neutral or basic media where the2[2].

AminalPathway Carbonyl Carbonyl + Amine (Starting Materials) Hemiaminal Hemiaminal (Intermediate) Carbonyl->Hemiaminal Nucleophilic Attack Iminium Iminium Ion / Imine (Active Intermediate) Hemiaminal->Iminium -H2O (Acid Catalyzed) Target Target Amine (Desired Product) Iminium->Target Reduction (e.g., STAB) Aminal Aminal (Competitive Byproduct) Iminium->Aminal + Excess Amine Aminal->Iminium + H+ (Reversible)

Mechanistic pathway showing competitive aminal formation and its acid-catalyzed reversibility.

Frequently Asked Questions (Troubleshooting)

Q: My LCMS shows a mass corresponding to [M + 2(Amine) - H₂O]. How do I push this to the desired secondary/tertiary amine? A: You are observing the aminal. Aminal formation is reversible under acidic conditions. By lowering the pH to 4–5 using glacial acetic acid (AcOH), you protonate the aminal, facilitating the expulsion of one amine leaving group to 2[2]. Actionable Insight: Switch your solvent to 1,2-Dichloroethane (DCE), add 1–2 equivalents of AcOH, and use Sodium Triacetoxyborohydride (STAB). STAB is exceptionally mild and3[3].

Q: I am trying to mono-alkylate a primary amine, but I keep getting overalkylation and aminal mixtures. What is the solution? A: Primary amines are notorious for overalkylation because the secondary amine product is often more nucleophilic than the starting primary amine. When formaldehyde or unhindered aldehydes are used, 4[4]. Actionable Insight: Abandon the "direct" (one-pot) reductive amination. Instead, use an "indirect" (stepwise) approach. Force the formation of the imine first by using a dehydrating agent (like MgSO₄ or molecular sieves) in methanol, filter, and then reduce with a stronger reductant like NaBH₄.

Q: Even with AcOH and STAB, my secondary amine and ketone are stalled at the aminal/hemiaminal stage. What's next? A: Steric hindrance is likely preventing the dehydration of the hemiaminal to the iminium ion, or the iminium ion is too unstable. Actionable Insight: Employ a Lewis acid. 4[4]. It acts as both a water scavenger and a Lewis acid to activate the carbonyl, forming a transient titanium-complexed aminal/iminium species that is readily reduced.

TroubleshootingWorkflow Start Aminal Byproduct Detected CheckAmine Is the amine primary or secondary? Start->CheckAmine Primary Primary Amine CheckAmine->Primary Secondary Secondary Amine CheckAmine->Secondary Stepwise Use Indirect Stepwise Amination (Pre-form imine, remove H2O) Primary->Stepwise Acid Add Acetic Acid (pH 4-5) Use STAB in DCE Secondary->Acid LewisAcid Add Lewis Acid (e.g., Ti(OiPr)4) to force iminium formation Acid->LewisAcid If aminal persists

Decision tree for troubleshooting aminal byproducts based on amine substitution.

Reagent Selection Matrix

Choosing the right reducing agent is the foundation of a self-validating protocol. If the reductant is too strong, it reduces the aldehyde to an alcohol. If too weak, aminals accumulate.

Reducing AgentReactivity towards CarbonylsReactivity towards IminiumOptimal pHAminal RiskRecommended Application
NaBH₄ HighHigh>7 (Basic)High (if direct)Stepwise indirect amination (pre-formed imines)
NaBH₃CN ModerateHigh4 - 6ModerateAcid-sensitive substrates; direct amination
NaBH(OAc)₃ (STAB) LowHigh4 - 5LowDirect amination of secondary amines in DCE
H₂ / Pd/C LowHighNeutralModerate5[5]
Self-Validating Experimental Protocols
Protocol A: Direct Reductive Amination for Secondary Amines (Aminal Suppression)

Designed to prevent aminal accumulation via pH control and selective reduction.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the aldehyde/ketone (1.0 eq) and the secondary amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Causality: DCE is the optimal solvent for STAB, 3[3] and preventing solvent-based side reactions seen with MeOH.

  • Acidification: Add glacial acetic acid (1.0 to 2.0 eq).

    • Causality: AcOH maintains a pH of ~4-5, ensuring any formed aminal rapidly decomposes back to the reducible iminium ion.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.4 eq). Stir at room temperature.

    • Causality: STAB is moisture-sensitive but tolerates AcOH perfectly, selectively reducing the iminium ion without touching the unreacted carbonyl.

  • Validation Check: At 2 hours, sample the reaction for LCMS.

    • Self-Validation: If the aminal mass is still present, add an additional 0.5 eq of AcOH and 0.5 eq of STAB. The disappearance of the aminal mass confirms the equilibrium has been successfully shifted.

  • Quench: Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Indirect Stepwise Amination for Primary Amines (Overalkylation Prevention)

Designed to isolate the imine, physically preventing aminal formation and overalkylation.

  • Imine Formation: Dissolve the primary amine (1.0 eq) and aldehyde (1.0 eq) in anhydrous Methanol (0.3 M). Add activated 4Å molecular sieves (approx. 100 mg/mmol).

  • Dehydration: Stir at room temperature for 4-12 hours.

    • Causality: The sieves physically remove water, 1[1] and preventing hemiaminal/aminal stalling.

  • Validation Check: Analyze by IR spectroscopy or NMR.

    • Self-Validation: Look for the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹). Do not proceed to reduction until this is confirmed.

  • Reduction: Filter the reaction through a pad of Celite to remove the molecular sieves. Cool the filtrate to 0 °C.

  • Hydride Addition: Slowly add Sodium Borohydride (NaBH₄) (1.2 eq). Stir for 1 hour.

    • Causality: Since the imine is pre-formed and isolated from excess aldehyde, the highly reactive NaBH₄ can be used safely without risk of reducing the starting aldehyde to an alcohol.

  • Quench: Quench carefully with water, evaporate the methanol, and extract with EtOAc.

References
  • Abdel-Magid, A. F., et al. "ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." ResearchGate. URL:[Link]

  • "Reductive amination - Mechanism." Sciencemadness Wiki. URL:[Link]

  • "Reductive Amination with Borohydride & Borane Reducing Agents." Studylib. URL:[Link]

  • "Reductive amination." Wikipedia. URL:[Link]

  • "The reductive amination showcase." MPG.PuRe. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Welcome to the process chemistry support center for the scale-up of 3-(4-Isopropylphenyl)prop-2-en-1-amine (4-isopropylcinnamylamine). This molecule is a highly versatile building block for drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process chemistry support center for the scale-up of 3-(4-Isopropylphenyl)prop-2-en-1-amine (4-isopropylcinnamylamine). This molecule is a highly versatile building block for drug development. Because synthesizing this compound via the reduction of cinnamonitriles often suffers from poor chemoselectivity (over-reduction of the alkene), the industry standard for scale-up is the Mizoroki-Heck cross-coupling of 1-bromo-4-isopropylbenzene with an allylamine derivative.

This guide provides a robust, chromatography-free workflow designed for multi-gram to kilogram scale production, addressing common bottlenecks such as regioselectivity, catalyst poisoning, and heavy metal purging.

Process Workflow & Mechanistic Rationale

Direct Heck coupling on unprotected allylamines is notoriously difficult. The free amine strongly coordinates to the palladium center, leading to catalyst poisoning, oxidative deamination, and stalled reactions[1]. While recent innovations have utilized CO₂ as a transient directing group to achieve direct arylation of free allylamines[2], the most operationally robust method for large-scale manufacturing relies on N-Boc-allylamine .

By masking the amine as a carbamate, we prevent catalyst deactivation. The subsequent deprotection step is strategically leveraged to purge unwanted isomers. Heck reactions on aliphatic alkenes typically yield an 80:20 mixture of the desired trans-linear (γ-arylated) and branched (β-arylated) isomers. Rather than relying on economically unviable column chromatography, our protocol utilizes the differential solubility of the resulting hydrochloride salts to isolate the pure trans-cinnamylamine[3].

Workflow SM Starting Materials: 1-Bromo-4-isopropylbenzene + N-Boc-allylamine Heck Heck Cross-Coupling Pd(OAc)2, P(o-tol)3, Et3N DMF, 110°C SM->Heck N2 Atmosphere Workup1 Aqueous Workup & Pd Scavenging Heck->Workup1 >98% Conversion Deprotect Boc Deprotection HCl in Dioxane / MeOH 25°C Workup1->Deprotect Crude Intermediate Crystallize Selective Crystallization (Purges branched isomer) Deprotect->Crystallize Anti-solvent addition API Pure Product: 3-(4-Isopropylphenyl)prop-2-en-1-amine HCl Crystallize->API Filtration & Drying

Workflow for the chromatography-free scale-up synthesis of 3-(4-isopropylphenyl)prop-2-en-1-amine.

Standard Operating Procedure (SOP): 100g Scale-Up

This self-validating protocol is engineered to ensure high yield and purity without chromatographic purification.

Step 1: Reaction Setup & Degassing

  • Action: Charge a 2 L jacketed reactor with 1-bromo-4-isopropylbenzene (1.0 eq, 100 g), N-Boc-allylamine (1.2 eq), triethylamine (1.5 eq), and anhydrous DMF (5 volumes). Sparge the mixture with subsurface nitrogen for 30 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes. Rigorous degassing is non-negotiable to prevent the catalytic cycle from stalling.

Step 2: Catalysis & Heating

  • Action: Add Pd(OAc)₂ (1.0 mol%) and tri-ortho-tolylphosphine (P(o-tol)₃) (2.0 mol%). Heat the reactor to 110°C.

  • Causality: The bulky P(o-tol)₃ ligand promotes the dissociation of the palladium complex into a highly reactive 14-electron Pd(0)L species. Steric bulk forces the palladium to insert preferentially at the less hindered terminal (γ) carbon of the alkene, maximizing linear regioselectivity.

  • Validation: Monitor the reaction via HPLC at 254 nm. Do not proceed to workup until the starting aryl bromide is <1.0% area. This prevents unreacted starting material from contaminating the final crystallization.

Step 3: Aqueous Workup & Metal Scavenging

  • Action: Cool to 25°C, dilute with MTBE (10 volumes), and wash with water (3 x 5 volumes) to remove DMF and the Et₃N·HBr byproduct. Treat the organic layer with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 10 wt%) and stir for 2 hours. Filter through Celite.

  • Causality: Thiol groups covalently bind dissolved palladium complexes. This step is critical for reducing heavy metal contamination in the final Active Pharmaceutical Ingredient (API) to acceptable ICH limits (<10 ppm).

Step 4: Deprotection & Selective Crystallization

  • Action: Concentrate the organic layer to a thick oil, dissolve in methanol (2 volumes), and slowly add 4M HCl in dioxane (3.0 eq). Stir at 25°C.

  • Validation: Deprotection is visually validated by the evolution of CO₂ gas. The reaction is complete when gas evolution ceases and TLC shows the disappearance of the Boc-intermediate.

  • Action: Slowly add MTBE (8 volumes) as an anti-solvent. Stir for 2 hours at 0°C, filter the resulting white crystals, and dry under vacuum.

  • Causality: The desired trans-linear cinnamylamine hydrochloride salt is highly crystalline. The unwanted branched (β-arylated) isomer and chain-walked impurities remain highly soluble in the MTBE/MeOH mother liquor. This differential solubility provides a self-purifying isolation step, yielding >98% pure product[3].

Quantitative Process Parameters

The table below summarizes the critical process parameters (CPPs) and the quantitative impact of deviations during scale-up.

ParameterOptimized ConditionSub-optimal ConditionImpact of Deviation on Process
Catalyst Loading 1.0 mol% Pd(OAc)₂< 0.5 mol%Incomplete conversion; reaction stalls at 60-70% due to gradual catalyst degradation over time.
Ligand Choice P(o-tol)₃ (2.0 mol%)PPh₃Lower regioselectivity; the linear:branched ratio drops from an acceptable 85:15 to a problematic 70:30.
Base Triethylamine (1.5 eq)K₂CO₃ (Inorganic)Heterogeneous reaction mixture leads to slower kinetics, poor heat transfer, and scalability issues.
Solvent DMF (5 volumes)ToluenePoor solubility of the active Pd-anionic species; leads to rapid precipitation of inactive "Palladium black".
Deprotection Temp 20–25°C> 40°CExothermic runaway risk; potential for nucleophilic addition of methanol across the activated double bond.

Troubleshooting & FAQs

Q: Why am I observing significant formation of 3-(4-isopropylphenyl)propanal during the reaction? A: This aldehyde is an artifact of double-bond isomerization, commonly known as "chain walking." Following the initial Heck insertion, β-hydride elimination can occur in the opposite direction, yielding an enamine instead of the allylamine[1]. Upon aqueous workup, this enamine rapidly hydrolyzes to the corresponding aldehyde. Solution: Chain walking is exacerbated by high temperatures and ligand deficiency. Ensure the reaction temperature does not exceed 110°C and maintain a strict 1:2 molar ratio of Palladium to your sterically demanding ligand to suppress the re-insertion pathway.

Q: Can I perform this coupling directly on unprotected allylamine to save a synthetic step? A: Yes, but it requires specialized transient directing groups. Palladium-catalyzed organometallic transformations of free amines often fail due to competitive coordination of the amine to the metal, which poisons the catalyst or leads to oxidative deamination[1]. Recent protocols utilize CO₂ (7 equiv) to transiently form a carbamate in situ, which directs the regioselective oxidative arylation of free allylamines[2]. However, for >100g scale-up, the N-Boc protection route remains the most reliable, scalable, and operationally simple method[3].

Q: The reaction mixture turned completely black and conversion stalled at 65%. How do I recover the batch? A: A sudden color change to opaque black indicates the precipitation of "Palladium black" (agglomerated, inactive Pd(0) nanoparticles). This occurs when the catalytic cycle is interrupted, typically due to oxygen ingress or ligand degradation. Solution: Do not discard the batch. Degas the mixture thoroughly with nitrogen for 30 minutes, spike the reactor with an additional 0.5 mol% Pd(OAc)₂ and 1.0 mol% ligand, and resume heating. To prevent this in future runs, verify the integrity of your inert atmosphere and ensure your solvent is strictly anhydrous.

Q: The final product failed the heavy metals specification (>50 ppm Pd). How can I fix this? A: If the thiol-scavenging step (Step 3) was insufficient, do not attempt to re-scavenge the solid API. Instead, perform a recrystallization. Dissolve the API in hot methanol, add 1-2 wt% activated carbon (Norit), stir for 30 minutes, and hot-filter through a tightly packed Celite pad. Re-precipitate the product using MTBE. The carbon will trap the residual palladium complexes.

Sources

Optimization

Degradation pathways of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Welcome to the Technical Support Center for 3-(4-Isopropylphenyl)prop-2-en-1-amine (also known as 4-isopropylcinnamylamine). As a Senior Application Scientist, I have designed this resource to help researchers, analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Isopropylphenyl)prop-2-en-1-amine (also known as 4-isopropylcinnamylamine). As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals troubleshoot stability issues, understand degradation mechanisms, and optimize handling protocols for this highly reactive intermediate.

This molecule contains three distinct functional motifs, each with its own degradation liability: a primary allylamine, an electron-rich styrenyl double bond, and a highly susceptible tertiary benzylic sp3 C–H bond (the isopropyl group). Understanding the causality behind these degradation pathways is critical for maintaining assay integrity and maximizing synthetic yields.

🔬 Part 1: Frequently Asked Questions (FAQs)

Q: Why does my batch turn yellow/brown over time, even when stored at room temperature? A: This is a classic symptom of allylamine oxidation and subsequent polymerization. The primary allylamine group is highly susceptible to atmospheric oxidation[1]. The initial oxidation yields an imine, which can hydrolyze into a cinnamaldehyde derivative[2]. These aldehydes can then undergo aldol condensations or Schiff base formations with unreacted starting material, creating highly conjugated, colored polymeric impurities.

Q: I am seeing +16 Da and +32 Da mass shifts in my LC-MS analysis. What is happening? A: You are observing the autoxidation of the isopropyl group. The tertiary sp3 C–H bond on the isopropyl group is exceptionally prone to radical abstraction because the resulting benzylic radical is stabilized by the adjacent phenyl ring. Molecular oxygen reacts with this radical to form a cumene-like hydroperoxide (+32 Da)[3]. Over time, or under thermal stress, this hydroperoxide decomposes into a tertiary alcohol (+16 Da) or undergoes C–C bond cleavage to form an acetophenone derivative[4].

Q: Why is my compound losing reactivity in downstream reductive amination steps, despite showing a single peak on UV-HPLC? A: Primary amines readily react with atmospheric CO₂ to form stable carbamate salts. While the UV profile might look unchanged (as the chromophore is unaffected), the amine is sterically and electronically deactivated. This is a known phenomenon for primary amine-rich compounds exposed to ambient air[5].

🛠 Part 2: Troubleshooting Guide

Issue 1: Appearance of a Secondary Peak with Identical Mass (Isomeric Impurity)
  • The Causality: The prop-2-en-1-amine backbone naturally exists in the thermodynamically favored trans (E) configuration. However, exposure to ambient laboratory lighting (UV/Vis) provides enough energy to trigger a photochemical E/Z isomerization, generating the cis (Z) isomer[2].

  • The Fix: Store solutions in amber glass vials. If conducting reactions over extended periods, wrap the reaction vessels in aluminum foil (actinic shielding).

Issue 2: Detection of 4-Isopropylbenzaldehyde in the Matrix
  • The Causality: Oxidative cleavage of the alkene. Transition metal impurities (often leached from stainless steel spatulas or low-grade solvents) catalyze the formation of reactive oxygen species (ROS), which attack the electron-rich double bond, cleaving it entirely[2].

  • The Fix: Use rigorously degassed solvents (sparged with Argon). Add a trace amount of a chelating agent (e.g., EDTA) to aqueous buffers to sequester catalytic trace metals.

Issue 3: Inconsistent Retention Times in Reversed-Phase HPLC
  • The Causality: The amine group is highly polar and easily protonated. Small fluctuations in mobile phase pH (especially near the pKa of the allylamine, ~9.0-9.5) will drastically shift the equilibrium between the ionized and neutral states, causing peak tailing and retention time drift.

  • The Fix: Strictly buffer your mobile phase. For basic amines, using a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) or an ion-pairing reagent (e.g., 0.1% TFA) ensures the molecule remains in a single ionization state.

📊 Part 3: Quantitative Degradation Data

To facilitate rapid peak identification during stability-indicating assays, refer to the table below summarizing the primary degradation pathways and their analytical markers.

Degradation PathwayEnvironmental TriggerPrimary DegradantLC-MS Marker (ESI+)UV Shift
Benzylic Autoxidation O₂, Radicals, HeatBenzylic Hydroperoxide[M+H]+ 208.1 (+32 Da)None
Alkene Cleavage O₂, Trace Metals4-Isopropylbenzaldehyde[M+H]+ 149.1 (cleavage)Hypsochromic shift
Amine Oxidation O₂, High pHCinnamaldehyde Derivative[M+H]+ 175.1 (-1 Da, +16 Da)Bathochromic shift
Photochemical UV/Vis LightCis-Isomer (Z-form)[M+H]+ 176.1 (Identical)Slight broadening
Carbamate Formation Atmospheric CO₂Carbamate Salt[M+H]+ 220.1 (+44 Da)None

🧪 Part 4: Self-Validating Experimental Protocol

To definitively isolate the root cause of degradation in your specific workflow, execute the following Mechanistic Forced Degradation Study . This protocol is "self-validating" because it uses parallel radical initiation and quenching to prove causality, ensuring that negative results are not due to experimental error.

Objective: Differentiate between radical-mediated benzylic oxidation and metal-catalyzed alkene cleavage.

Materials Required:

  • 3-(4-Isopropylphenyl)prop-2-en-1-amine (10 mM stock in Acetonitrile)

  • AIBN (Azobisisobutyronitrile) - Radical Initiator

  • BHT (Butylated hydroxytoluene) - Radical Quencher

  • FeSO₄ (Iron(II) Sulfate) - Metal Catalyst

Step-by-Step Methodology:

  • Preparation of Matrix: Prepare four separate 20 mL scintillation vials. Add 5 mL of a 50:50 Acetonitrile:Water mixture to each.

  • Control Establishment (Vial 1): Add 100 µL of the amine stock. Purge with Argon for 5 minutes, seal tightly, and wrap in foil. (Validates baseline stability).

  • Radical Initiation (Vial 2): Add 100 µL of the amine stock and 10 mol% AIBN. Leave open to ambient air and heat to 60°C for 4 hours. (Forces benzylic sp3 C-H autoxidation).

  • Radical Quenching (Vial 3): Add 100 µL of the amine stock, 10 mol% AIBN, and 20 mol% BHT. Leave open to ambient air and heat to 60°C for 4 hours. (Self-Validation: If Vial 2 degrades but Vial 3 does not, the mechanism is definitively radical-mediated).

  • Metal-Catalyzed Cleavage (Vial 4): Add 100 µL of the amine stock and 5 mol% FeSO₄. Stir at room temperature under ambient air for 4 hours. (Forces alkene cleavage).

  • Quenching & Analysis: After 4 hours, quench all reactions by transferring 100 µL of each solution into 900 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • LC-MS/MS Evaluation: Inject 2 µL of each sample onto a C18 column. Calculate the mass balance: (Area of Parent + Area of Degradants) / Area of Control. A mass balance < 90% indicates the formation of insoluble polymers or volatile loss.

🗺️ Part 5: Pathway Visualization

The following diagram maps the structural vulnerabilities of 3-(4-Isopropylphenyl)prop-2-en-1-amine to their respective environmental triggers and degradation products.

DegradationPathways Parent 3-(4-Isopropylphenyl) prop-2-en-1-amine AlkeneOx Alkene Cleavage (Oxidative) Parent->AlkeneOx O2, Trace Metals BenzOx Benzylic sp3 C-H Autoxidation Parent->BenzOx Radicals, O2 AmineOx Amine Oxidation & Hydrolysis Parent->AmineOx High Temp, O2 Photo Photolytic Isomerization Parent->Photo UV/Vis Light Prod1 4-Isopropylbenzaldehyde AlkeneOx->Prod1 Prod2 Hydroperoxide & Acetophenone Derivatives BenzOx->Prod2 Prod3 Cinnamaldehyde & Imine Species AmineOx->Prod3 Prod4 Cis-Isomer (Z-form) Photo->Prod4

Mechanistic degradation pathways of 3-(4-Isopropylphenyl)prop-2-en-1-amine under environmental stress.

📚 Part 6: References

  • Oxidative Stability of Amino Polymer–Alumina Hybrid Adsorbents for Carbon Dioxide Capture. ACS Publications. Available at: [Link]

  • Site-Specific Oxidation of (sp3)C–C(sp3)/H Bonds by NaNO2/HCl. ACS Publications. Available at: [Link]

  • A green catalyst-free concomitant air oxidation of DMSO and cumene to form methylsulfonylmethane. Taylor & Francis. Available at:[Link]

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low purity of synthesized 3-(4-Isopropylphenyl)prop-2-en-1-amine

Technical Support Center: Synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine Welcome to the technical support resource for the synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Welcome to the technical support resource for the synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to low purity in this specific synthesis. The following question-and-answer format addresses common issues encountered during the reductive amination of 3-(4-isopropylphenyl)propenal, offering explanations for the underlying chemistry and validated protocols to improve product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I performed a reductive amination of 3-(4-isopropylphenyl)propenal and my final product purity is low. What are the most likely impurities?

A1: Low purity in the synthesis of this allylic amine typically stems from a few common sources. The primary impurities you should suspect are:

  • Unreacted Starting Material: Residual 3-(4-isopropylphenyl)propenal.

  • Over-reduction Product: 3-(4-isopropylphenyl)propan-1-amine, where the carbon-carbon double bond has also been reduced.

  • Intermediate Imine: The N-substituted imine formed from the condensation of the aldehyde and the amine source, which may not have been fully reduced.

  • Side-Products from the Aldehyde: Aldehydes can undergo side reactions, such as aldol condensations or Cannizzaro-type reactions, under certain pH and temperature conditions.[1]

  • Dialkylation Product: If ammonia is used as the amine source, there's a risk of the primary amine product reacting further with the starting aldehyde to form a secondary amine.[2]

Q2: My major impurity appears to be the over-reduction product, 3-(4-isopropylphenyl)propan-1-amine. How can I prevent this?

A2: The formation of the saturated amine is a classic challenge in the reduction of α,β-unsaturated imines. The key is to employ a reducing agent and conditions that selectively reduce the C=N bond while preserving the C=C double bond.

Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under high hydrogen pressure can readily reduce both the imine and the alkene.[3] The goal is to choose a milder, more chemoselective reducing agent.

Recommended Solutions:

  • Use of Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄ and is often selective for imines over alkenes.[4] However, its selectivity can be influenced by solvent and temperature. Performing the reduction at lower temperatures (0 °C to -78 °C) can enhance selectivity.[5]

  • Use of Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly effective for reductive aminations and is known for its mildness and high chemoselectivity.[6] It is less likely to reduce conjugated double bonds compared to other borohydrides.

  • Two-Step (Indirect) Reductive Amination: This approach provides greater control.[2][7]

    • Step 1: Imine Formation. First, react the 3-(4-isopropylphenyl)propenal with your amine source (e.g., ammonia or an ammonium salt) under conditions that favor imine formation, often with removal of water.

    • Step 2: Selective Reduction. Isolate the crude imine and then reduce it in a separate step using a selective reagent like NaBH₄ at low temperature. This prevents the aldehyde and reducing agent from being present simultaneously, which can lead to side reactions.[7]

Workflow for Selective Imine Reduction:

A 3-(4-isopropylphenyl)propenal + Amine Source B Form Imine Intermediate (Dehydration) A->B C Selective Reduction (e.g., NaBH₄ at 0°C) B->C E Over-reduction (e.g., H₂/Pd/C or LiAlH₄) B->E D Desired Product: 3-(4-Isopropylphenyl)prop-2-en-1-amine C->D F Saturated Amine Byproduct E->F

Caption: Selective vs. Non-selective reduction pathways.

Q3: I'm having trouble purifying my amine product using standard silica gel column chromatography. The peaks are tailing and my recovery is low. What's wrong?

A3: This is a very common problem when purifying basic amines on standard silica gel.

Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines interact strongly with these acidic sites through acid-base interactions. This leads to several issues:

  • Peak Tailing: The strong adsorption causes the amine to elute slowly and unevenly, resulting in broad, tailing peaks.[8]

  • Irreversible Adsorption: In some cases, the amine can bind so strongly that it does not elute from the column at all, leading to poor recovery.[8]

  • Degradation: The acidic environment of the silica can potentially degrade sensitive molecules.[8]

Recommended Solutions:

Purification StrategyDescriptionAdvantagesDisadvantages
Basic-Modified Mobile Phase Add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide (~1-2%), to the mobile phase (e.g., Hexane/Ethyl Acetate).[9]Simple, uses standard silica gel, effective at reducing peak tailing.Can be difficult to remove the basic additive from the final product.
Amine-Functionalized Silica Use a pre-treated silica gel where the silanol groups are functionalized with amine groups (e.g., Biotage® KP-NH).[9]Excellent peak shape and recovery, no need for mobile phase additives.More expensive than standard silica gel.
Reversed-Phase Chromatography Use a C18 column with a mobile phase like acetonitrile/water. Adding a basic modifier can improve peak shape.[10][11]Good for polar amines, can offer different selectivity compared to normal phase.May require different solvent systems and equipment.
Acid-Base Extraction A classical and highly effective liquid-liquid extraction technique to separate basic amines from neutral or acidic impurities.[12][13]Highly effective for initial cleanup, scalable, avoids chromatography issues.Less effective for separating amines with very similar basicity.

Experimental Protocol: Acid-Base Extraction for Amine Purification

This protocol is designed for the initial purification of the crude reaction mixture to isolate the basic amine product from neutral impurities like unreacted aldehyde or the over-reduced product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of hydrochloric acid (HCl).[12] The basic amine will be protonated to form its ammonium salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers containing the protonated amine.

  • Back-Wash (Optional): Wash the combined aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10, check with pH paper).[14] This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine (R-NH₂).

  • Re-extraction: Extract the now-neutral amine back into a fresh organic solvent (e.g., DCM) from the aqueous layer. Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

cluster_0 Separatory Funnel 1 cluster_1 Separatory Funnel 2 A Crude Mixture (Amine + Neutral Impurities) in Organic Solvent B Add 1M HCl (aq) A->B D Aqueous Layer (Protonated Amine R-NH₃⁺) B->D Separate C Organic Layer (Neutral Impurities) B->C Separate E Add 2M NaOH (aq) (Basify to pH > 10) D->E F Extract with Organic Solvent E->F G Final Organic Layer (Purified Amine) F->G

Caption: Workflow for Acid-Base Extraction.

Q4: My starting material, 3-(4-isopropylphenyl)propenal, might be impure. How could this affect my reaction?

A4: The purity of your starting aldehyde is critical. Impurities in the aldehyde can lead to a host of problems.

Impact of Impure Starting Materials:

  • Formation of Side Products: Impurities can react with your amine or reducing agent to form unexpected by-products, complicating purification.

  • Lower Yields: If a significant portion of your starting material is not the desired aldehyde, the theoretical yield cannot be achieved.

  • Carry-Through to Final Product: Some impurities may be structurally similar to your product and difficult to remove, directly impacting the final purity.[15]

  • Aldehyde Oxidation: Cinnamaldehyde derivatives can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. This acidic impurity can neutralize your amine, preventing it from reacting.

Recommended Actions:

  • Verify Purity: Before starting the reaction, check the purity of the 3-(4-isopropylphenyl)propenal using techniques like ¹H NMR or GC-MS.

  • Purify if Necessary: If significant impurities are detected, consider purifying the aldehyde by distillation or column chromatography before use.

  • Proper Storage: Store the aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.

References

  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

  • PubMed. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

  • RSC Publishing. (n.d.). Iridium-catalysed reductive allylic amination of α,β-unsaturated aldehydes. Available at: [Link]

  • Edusprouts. (2009). Lab Report on Reductive Amination. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Available at: [Link]

  • Chemical Science (RSC Publishing). (n.d.). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Available at: [Link]

  • Unknown Source. (n.d.). Liquid/liquid Extraction.
  • Taylor & Francis. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction.
  • ACS Publications. (2016). Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Available at: [Link]

  • Reddit. (2024). Amine workup. Available at: [Link]

  • Journal of the American Chemical Society. (2021). Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines. Available at: [Link]

  • Teledyne ISCO. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. Available at: [Link]

  • MDPI. (2021). Imine Reduction with Me2S-BH3. Available at: [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Available at: [Link]

  • Unknown Source. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • ACS Publications. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. Available at: [Link]

  • YouTube. (2023). Straight Answers: Best column for amine purification. Available at: [Link]

  • ResearchGate. (2026). Catalytic Reduction of Cinnamyl Alcohol by In Situ Generated H2 Gas and NMR Assessments of the Product(s). Available at: [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Available at: [Link]

  • Rsc.org. (n.d.). Copper and neocuproine catalysed synthesis of cinnamyl ether derivatives directly from secondary and tertiary. Available at: [Link]

  • MDPI. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Available at: [Link]

  • PMC. (n.d.). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. Available at: [Link]

  • Unknown Source. (n.d.).
  • PMC. (n.d.). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. Available at: [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available at: [Link]

  • Unknown Source. (n.d.). Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s).
  • Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). Allylamine. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR Full spectra of cinnamyl propionate in the presence of... Available at: [Link]

  • Google Patents. (n.d.). PROCESS FOR REDUCTIVE AMINATION OF α,β-UNSATURATED CARBONYL COMPOUND.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. Available at: [Link]

  • ResearchGate. (n.d.). Direct Reductive Amination and Selective 1,2-Reduction of α,β-Unsaturated Aldehydes and Ketones by NaBH4 Using H3PW12O40 as Catalyst. Available at: [Link]

Sources

Troubleshooting

Resolving enantiomers of chiral amines

Welcome to the Chiral Amine Resolution Support Center . As a Senior Application Scientist, I have designed this technical guide to help you navigate the specific thermodynamic, kinetic, and chromatographic challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Amine Resolution Support Center . As a Senior Application Scientist, I have designed this technical guide to help you navigate the specific thermodynamic, kinetic, and chromatographic challenges associated with resolving racemic amines.

Because chiral amines possess basic nitrogen atoms that readily undergo secondary interactions and form complex solvation networks, selecting the right resolution strategy is critical. This guide bypasses generic overviews and dives directly into field-proven protocols, causality-driven troubleshooting, and self-validating workflows.

Strategic Decision Matrix

ResolutionStrategy A Racemic Chiral Amine B Determine Scale & Goal A->B C Analytical (<100 mg) Determine ee% B->C Small Scale D Preparative (>100 mg) Isolate Enantiomer B->D Large Scale E Chiral HPLC / SFC (Polysaccharide CSPs) C->E D->E Fast Turnaround F Diastereomeric Salt Formation D->F Bulk / Cost-Sensitive G Enzymatic Kinetic Resolution D->G High Selectivity

Caption: Decision matrix for selecting a chiral amine resolution strategy.

Module 1: Chiral Chromatography (HPLC/SFC)

Mechanistic Insights: Chiral amines are notoriously difficult to resolve via HPLC because their basic nitrogen atoms interact strongly with residual acidic silanol groups on the silica backbone of Chiral Stationary Phases (CSPs)[1]. This secondary interaction causes severe peak tailing, which destroys the resolution factor ( Rs​ ). To prevent this, mobile phase additives are strictly required. A combination of an acidic additive (e.g., Trifluoroacetic acid, TFA) and a basic additive (e.g., Triethylamine, TEA) creates a dynamic ion-pairing effect in the mobile phase that masks silanols and sharpens peaks[1][2].

Standard Analytical Protocol: Polysaccharide CSP Screening

  • Sample Preparation: Dissolve the racemic amine at 1 mg/mL in the exact mobile phase to prevent solvent-mismatch peak distortion.

  • Column Selection: Utilize a coated or immobilized polysaccharide CSP (e.g., Amylose-2 or Cellulose-2 derivatives)[3][4].

  • Mobile Phase Preparation: Mix Hexane/Isopropanol (90:10 v/v). Add 0.1% TFA and 0.1% TEA by volume.

  • Self-Validating Step: Inject a blank of the mobile phase to establish the baseline ( t0​ ). A properly buffered system will yield a stable baseline without ghosting. Validate resolution ( Rs​>1.5 ) using the racemic standard before analyzing enantiomerically enriched samples[2].

  • Execution: Run isocratic elution at 1.0 mL/min at 25°C, monitoring via UV detection.

Troubleshooting & FAQs

  • Q: I am observing a single, broad, tailing peak instead of two resolved enantiomers. How do I fix this?

    • A: This indicates overwhelming secondary interactions with the column. Adjust your additive ratio. Research shows that in polar organic modes, resolution and selectivity for basic compounds are maximized when the acidic additive concentration slightly exceeds the basic additive (e.g., 0.3% Acetic Acid to 0.2% TEA)[2].

  • Q: Can I use just a basic additive like Diethylamine (DEA) without an acid?

    • A: Yes, in strictly normal-phase conditions (Hexane/IPA), 0.1% DEA can competitively bind to silanols[1]. However, for polar organic or reversed-phase modes, the acid/base combination is vastly superior for peak shape[2].

Data Presentation: Mobile Phase Optimization

Additive System Typical Concentration Mechanism of Action Best Use Case
TFA / TEA 0.1% / 0.1% Forms dynamic ion pairs; neutralizes CSP silanols Broad-spectrum screening for basic amines
Acetic Acid / TEA 0.3% / 0.2% Mild pH buffering; improves peak shape Polar organic mode separations

| Diethylamine (DEA) | 0.1% | Competes directly with amine for silanol sites | Normal phase separations (Hexane/Alcohol) |

Module 2: Classical Resolution (Diastereomeric Salt Formation)

Mechanistic Insights: This classical method relies on reacting a racemic amine with an enantiopure chiral acid, such as (+)-tartaric acid or (+)-Dibenzoyl-D-tartaric acid (DBTA)[5][6]. The resulting diastereomeric salts— (R) -amine· (+) -acid and (S) -amine· (+) -acid—exhibit different lattice energies and solvation enthalpies, leading to distinct solubilities[7]. The thermodynamic driving force of this method is the selective fractional crystallization of the less soluble diastereomer from the mother liquor[6][7].

SaltFormationWorkflow A Racemic Amine (±) B Add Chiral Resolving Agent e.g., (+)-DBTA A->B C Diastereomeric Salts Mixture [(+)-A·(+)-D] &[(-)-A·(+)-D] B->C D Fractional Crystallization (Thermodynamic Control) C->D E Less Soluble Salt (Crystals) D->E Filter F More Soluble Salt (Mother Liquor) D->F Discard/Recycle G Basification (pH > 12) & Solvent Extraction E->G NaOH + Organic Solvent H Enantiopure Amine G->H Evaporate Organic Layer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Standard Protocol: Resolution with (+)-DBTA

  • Salt Formation: Dissolve 1 molar equivalent of the racemic amine and 1 equivalent of (+)-DBTA in methanol under mild heating until homogeneous[5].

  • Crystallization: Remove from heat, cork the flask, and allow it to stand undisturbed at room temperature for at least 24 hours. Slow cooling is critical to prevent the kinetic entrapment of the more soluble diastereomer[6].

  • Filtration: Filter the crystallized salt and wash with a minimal volume of ice-cold methanol.

  • Liberation: Suspend the dried salt in water. While stirring, slowly add a 50% NaOH solution until the salt completely dissolves[5].

  • Self-Validating Step: The aqueous layer’s pH must be confirmed via pH paper to be strictly >12. If the pH drops, the amine will re-protonate into a water-soluble tartrate salt, plummeting your organic extraction yield[5].

  • Extraction: Extract the liberated amine with dichloromethane (3x). Dry over MgSO4 and evaporate to yield the enantiomerically enriched amine[5].

Troubleshooting & FAQs

  • Q: My diastereomeric salt is "oiling out" as a viscous liquid instead of forming crystals. What went wrong?

    • A: Oiling out occurs when supersaturation is too high, or the solvent system is too polar. Reheat the mixture until homogeneous, add a few drops of a less polar anti-solvent (like diethyl ether), and seed the solution with a pure crystal of the desired salt to provide a nucleation site.

  • Q: The isolated amine has a low enantiomeric excess (ee < 80%). How can I improve this?

    • A: The initial crystallization rarely yields >99% ee. You must perform a recrystallization of the isolated diastereomeric salt in the same solvent system before proceeding to the basification/liberation step.

Data Presentation: Resolving Agent Selection

Resolving Agent Abbreviation Structural Feature Target Amine Profile
(+)-Tartaric Acid (+)-TA Diacid, highly polar Small, hydrophilic aliphatic amines[6]
(+)-Dibenzoyl-D-tartaric acid (+)-DBTA Bulky aromatic esters Aryl-alkyl amines, bulky secondary amines[5][6]

| (+)-Di-p-toluoyl-D-tartaric acid | (+)-DPTTA | Methyl-substituted aryl rings | Amines requiring enhanced crystallinity[6] |

Module 3: Enzymatic Kinetic Resolution (Biocatalysis)

Mechanistic Insights: Enzymatic kinetic resolution (EKR) leverages the strict active-site geometry of biocatalysts to selectively transform one enantiomer of a racemic mixture under mild conditions[8]. Lipases (e.g., Candida antarctica Lipase B) catalyze the enantioselective acylation of primary and secondary amines, while ω-transaminases transfer an amino group to a ketone acceptor[9][10]. Because EKR only consumes the reactive enantiomer, the maximum theoretical yield of the desired enantiomer is capped at 50%[8]. To surpass this, in situ racemization of the unreacted enantiomer can be coupled with EKR to achieve Dynamic Kinetic Resolution (DKR), driving yields toward 100%[11].

Standard Protocol: Lipase-Catalyzed Acylation

  • Reaction Setup: Dissolve the racemic amine (50 mM) in a non-polar organic solvent such as cyclohexane or methyl tert-butyl ether (MTBE)[9][10].

  • Acyl Donor Addition: Add 3 to 5 equivalents of an acyl donor (e.g., ethyl acetate or vinyl acetate)[8][9].

  • Biocatalyst Addition: Add immobilized lipase (e.g., Novozym 435) at a loading of 10-20 mg/mL[8].

  • Incubation & Self-Validating Step: Incubate at 40°C with orbital shaking (200 rpm)[9]. The reaction must be continuously monitored via chiral GC/HPLC. Because the maximum theoretical yield is 50%, the reaction must be quenched exactly when the substrate conversion reaches ~50% to ensure the unreacted amine achieves >99% ee[8][10].

  • Workup: Filter off the immobilized enzyme. Separate the newly formed acylated amine from the unreacted free amine via standard acid/base extraction.

Troubleshooting & FAQs

  • Q: The enzymatic reaction is too slow or halts at 20% conversion. Why?

    • A: Amines can cause substrate inhibition by altering the micro-pH of the enzyme's active site. Furthermore, if using vinyl acetate, the byproduct (acetaldehyde) can deactivate the enzyme. Switch to a less aggressive acyl donor like isopropyl acetate, or consider utilizing an immobilized ω-transaminase system, which is highly efficient for chiral amines[4][10].

Data Presentation: Biocatalyst Comparison

Enzyme Class Typical Biocatalyst Reaction Type Max Yield
Lipase CAL-B (Novozym 435) Enantioselective Acylation 50% (100% via DKR)[8][11]

| ω-Transaminase | Engineered ω-TA | Amine to Ketone (or reverse) | 50% (KR) or 100% (Asymmetric Synthesis)[4][10] |

References

  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
  • A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis. Benchchem.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Coc
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Universidade de Lisboa (Fenix).
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv.
  • Enantiomeric Separations of Illicit Drugs and Controlled Substances Using Cyclofructan Based (LARIHC)
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Highly efficient production of chiral amines in batch and continuous flow by immobilized ω-transaminases on controlled porosity glass metal-ion affinity carrier. PMC (NIH).
  • Biocatalytic synthesis of chiral amine building blocks. Nottingham ePrints.

Sources

Optimization

Technical Support Center: Minimizing Impurities in Substituted Amine Synthesis

Welcome to the Technical Support Center for Substituted Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common impurities encountered d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common impurities encountered during the synthesis of substituted amines. Purity is paramount, as even minor impurities can significantly impact biological activity, safety profiles, and material properties. This resource combines mechanistic understanding with practical, field-tested solutions to help you achieve the highest possible purity in your products.

Section 1: Frequently Asked Questions - Core Principles

This section addresses foundational questions that apply across various synthetic methods for creating substituted amines.

Q1: What are the most common sources of impurities in amine synthesis?

A: Impurities typically arise from three main sources:

  • Side Reactions: These include over-alkylation, elimination reactions (especially with sterically hindered substrates), and reactions with solvents or atmospheric components.

  • Unreacted Starting Materials: Incomplete reactions leave behind starting amines, alkylating agents, or carbonyl compounds.

  • Reagent-Derived Impurities: Impurities from reagents, catalysts, or solvents can be carried through the synthesis and purification steps.

Q2: How does the choice of solvent impact impurity profiles?

A: The solvent plays a critical role in reaction kinetics and selectivity. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions but may also promote side reactions if not scrupulously dried. Protic solvents like ethanol can participate in reactions and may favor different pathways. It is crucial to select a solvent that provides good solubility for the reactants while minimizing unwanted side reactions.

Q3: Can atmospheric moisture or oxygen affect my reaction?

A: Absolutely. Many reagents used in amine synthesis, such as organometallics (in Buchwald-Hartwig amination) or hydrides (in reductive amination), are sensitive to moisture and oxygen. Contamination can lead to catalyst deactivation, reagent decomposition, and the formation of undesired byproducts. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often essential.

Section 2: Troubleshooting Guides by Reaction Type

This section provides specific troubleshooting advice for common synthetic routes to substituted amines.

Nucleophilic Substitution (N-Alkylation)

Direct alkylation of amines with alkyl halides is a fundamental method, but it is notoriously difficult to control.[1][2]

Issue: My reaction produces a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?

Causality: This is a classic case of "runaway" over-alkylation.[1][3] The product of the first alkylation (e.g., a secondary amine formed from a primary amine) is often more nucleophilic and less sterically hindered than the starting amine, making it more likely to react with the alkylating agent.[1][4][5] This leads to a cascade of reactions that are difficult to stop at the desired stage.[3]

Troubleshooting Workflow: N-Alkylation Selectivity

G start Over-alkylation Observed q1 Desired Product? start->q1 primary_amine Primary Amine (R-NH2) q1->primary_amine Yes secondary_amine Secondary Amine (R2-NH) q1->secondary_amine No sol_primary Use Gabriel Synthesis: - Phthalimide anion as NH3 surrogate. - Prevents over-alkylation as N-alkylphthalimide is not nucleophilic. primary_amine->sol_primary sol_secondary Modify Reaction Conditions: 1. Use large excess of primary amine. 2. Add alkylating agent slowly. 3. Consider reductive amination as an alternative. secondary_amine->sol_secondary

Caption: Decision tree for addressing over-alkylation.

Detailed Solutions:

  • Stoichiometric Control: Use a large excess of the starting amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the more dilute product. However, this is not atom-economical and requires subsequent removal of the excess amine.[6]

  • Alternative Synthetic Routes:

    • Gabriel Synthesis (for Primary Amines): This method uses the potassium salt of phthalimide as an ammonia equivalent. The resulting N-alkylated phthalimide is not nucleophilic and cannot react further, cleanly preventing over-alkylation.[3][7] The primary amine is then liberated by hydrolysis or hydrazinolysis.[3]

    • Reductive Amination (for Secondary/Tertiary Amines): This is often the most reliable method for controlled alkylation. It involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced.[2][7] This two-step, one-pot process avoids the issue of the product being more reactive than the starting material.

Reductive Amination

A powerful and versatile method for forming C-N bonds, but not without its own set of potential impurities.[8][9]

Issue: My reductive amination is low-yielding, and I see a lot of unreacted starting material and/or the alcohol byproduct from carbonyl reduction.

Causality: This often points to two main problems: inefficient imine/iminium ion formation or premature reduction of the carbonyl starting material by the hydride reagent.[10]

  • Imine Formation: The formation of the imine intermediate is pH-dependent and reversible.[2] If the pH is too low (<4), the amine nucleophile is protonated and becomes unreactive. If the pH is too high (>7), the carbonyl is not sufficiently activated for nucleophilic attack.

  • Reducing Agent Reactivity: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone faster than the imine is formed, leading to the corresponding alcohol as a major byproduct.[2]

Detailed Solutions:

  • pH Optimization: The reaction is typically favored under mildly acidic conditions (pH 4-6).[2] Adding a catalytic amount of acetic acid is common practice.

  • Choice of Reducing Agent: Use a milder, imine-selective reducing agent.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than NaBH₄ and selectively reduces the iminium ion in the presence of the aldehyde/ketone. It is also tolerant of mildly acidic conditions.[2][10]

    • Sodium Cyanoborohydride (NaBH₃CN): Also effective and selective for imines at acidic pH.[2] However, it is highly toxic and requires careful quenching to destroy any residual cyanide.[10]

Reducing AgentOptimal pHSelectivityKey Considerations
NaBH₄ Neutral/BasicLow (Reduces C=O)Can be used if imine is pre-formed.[8]
NaBH₃CN Acidic (4-6)High (Reduces C=N)Toxic, requires careful handling and workup.[2]
NaBH(OAc)₃ (STAB) Acidic (4-6)High (Reduces C=N)Less toxic, generally preferred.[10]
Buchwald-Hartwig Amination

A cornerstone of modern organic synthesis for forming aryl-nitrogen bonds, this palladium-catalyzed cross-coupling reaction requires careful optimization to avoid impurities.

Issue: My Buchwald-Hartwig reaction is giving low yields and I observe side products from C-C coupling or catalyst decomposition.

Causality: The success of this reaction is highly dependent on the interplay between the palladium catalyst, the phosphine ligand, the base, and the substrate.[11]

  • Ligand Choice: The steric and electronic properties of the ligand are critical for controlling selectivity and catalytic activity.[12][13] Bulky, electron-rich phosphine ligands generally promote the desired C-N bond formation.

  • Base Strength: The base is required to deprotonate the amine, but a base that is too strong or poorly soluble can lead to side reactions or catalyst deactivation.

  • Reaction Conditions: Temperature and reaction time are crucial. Insufficient heat can lead to incomplete conversion, while excessive heat can cause catalyst decomposition or promote undesired side reactions.

Logical Flow: Optimizing Buchwald-Hartwig Reactions

G cluster_0 Parameter Screening start Low Yield / Impurities ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base solvent Screen Solvents (e.g., Toluene, Dioxane) base->solvent analysis Analyze by LC-MS / TLC solvent->analysis optimize Optimize Temp & Time analysis->optimize result Pure Product optimize->result

Caption: Workflow for Buchwald-Hartwig optimization.

Detailed Solutions:

  • Systematic Screening: High-throughput experimentation is often used to screen a matrix of ligands, bases, and solvents to find the optimal conditions for a specific substrate combination.[11]

  • Ligand Selection: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos may be a better choice.[13] The steric bulk of the ligand can be tuned to control selectivity, for instance, preventing diarylation when using ammonia as a substrate.[12]

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a common strong base, but weaker bases like potassium phosphate (K₃PO₄) can be effective and may be more compatible with base-sensitive functional groups.[14]

Section 3: Purification Strategies

Even with an optimized reaction, some level of purification is almost always necessary.[15]

Q1: What is the first and simplest purification step for a basic amine?

A: Acid-Base Extraction. This is a powerful and straightforward technique.[16][17]

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated to form an ammonium salt, which is water-soluble and will move into the aqueous layer.[17]

  • Separate the layers. The neutral impurities will remain in the organic layer.

  • Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the ammonium salt, causing the pure amine to precipitate or form a separate layer that can be extracted back into an organic solvent.

Q2: My amine is an oil and won't crystallize. How can I purify it?

A: If the freebase amine is an oil, converting it to a salt can often facilitate crystallization.[16] Dissolving the crude amine in a solvent like ether or ethyl acetate and adding a solution of HCl in the same solvent can precipitate the hydrochloride salt, which is often a stable, crystalline solid that can be easily filtered and washed.[16]

Q3: When is column chromatography the best choice?

A: Chromatography is preferred when impurities have similar acid-base properties and boiling points to the desired product, but differ in polarity.[16]

  • Pro-Tip for Amines: Standard silica gel is acidic and can cause streaking or decomposition of sensitive amines.[16] To mitigate this, you can either:

    • Deactivate the silica by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2%).[16]

    • Use a different stationary phase, such as neutral alumina or amine-functionalized silica gel.[16]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB

  • To a solution of the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane or THF, 10 mL/mmol of amine), add acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.[10]

References

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal. Available from: [Link]

  • Amine Manufacturing Process: Comprehensive Guide to Amines. Diplomata Comercial. Available from: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Trichloroacetic acid fueled practical amine purifications. National Center for Biotechnology Information. Available from: [Link]

  • Nucleophilic Substitution in Synthesis: Amines. Chemistry LibreTexts. Available from: [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Royal Society of Chemistry. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Center for Biotechnology Information. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. Available from: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • Avoiding Over-alkylation. ACS Green Chemistry Institute. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Amines. OpenStax. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3-(4-Isopropylphenyl)prop-2-en-1-amine

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation of 3-(4-isopropylphenyl)prop-2-en-1-amine. In the landscape of drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation of 3-(4-isopropylphenyl)prop-2-en-1-amine. In the landscape of drug discovery and chemical research, absolute certainty in molecular structure is paramount. An error in structural assignment can invalidate biological data and derail a research program. This document moves beyond rote procedural descriptions to explain the strategic application and comparative strengths of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in confirming the identity, connectivity, and stereochemistry of the target molecule.

The core challenge in elucidating the structure of 3-(4-isopropylphenyl)prop-2-en-1-amine lies not just in confirming its constituent parts, but in precisely defining their arrangement and the geometry of the alkene. This requires an integrated analytical approach where each technique provides a unique and complementary piece of the structural puzzle.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into advanced spectroscopic methods, the first step is to confirm the molecular formula, C₁₂H₁₇N. Elemental analysis or high-resolution mass spectrometry (HRMS) can provide this information.

From the molecular formula, we calculate the Degree of Unsaturation (DoU) , a critical first clue to the molecule's overall structure.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 12 + 1 - (17/2) + (1/2) = 13 - 8 = 5

A DoU of 5 suggests the presence of a benzene ring (DoU = 4) and one additional double bond (DoU = 1), which is consistent with the proposed structure. This initial calculation immediately focuses our spectroscopic investigation on confirming a substituted aromatic ring and an alkene.

Mass Spectrometry (MS): The Molecular Blueprint and Fragmentation Roadmap

Mass spectrometry serves two primary functions in this analysis: it confirms the molecular weight of the compound and provides a fragmentation pattern that acts as a structural fingerprint.[1][2]

Causality of Experimental Choice (EI-MS): Electron Ionization (EI) is chosen for its ability to induce reproducible and extensive fragmentation. This is vital for distinguishing between constitutional isomers, which may have identical molecular weights but will fragment differently based on their bond stabilities.[3][4][5]

Expected High-Resolution MS Data:

  • Molecular Ion ([M]⁺): A high-resolution mass spectrometer should detect the molecular ion peak with a precise mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₂H₁₇N. The monoisotopic mass is 175.1361 u.[6]

Expected EI Fragmentation Pattern: The primary fragmentation pathways are dictated by the most stable carbocations and radical species that can be formed.

  • Base Peak (m/z 44): Alpha-cleavage next to the nitrogen atom results in the loss of the 4-isopropylstyryl radical to form the highly stable [CH₂=NH₂]⁺ ion.

  • Benzylic/Allylic Cleavage (m/z 132): Cleavage of the C-C bond between the propene chain and the aromatic ring is less favorable than alpha-cleavage but can result in a [M-C₃H₅]⁺ fragment.

  • Loss of Isopropyl Group (m/z 160): Fragmentation involving the loss of a methyl radical from the isopropyl group can occur, leading to a [M-15]⁺ peak.

Comparative Analysis: Distinguishing Isomers by MS

The true power of MS is revealed when comparing the target molecule to potential constitutional isomers. While they share the same molecular weight, their fragmentation patterns would differ significantly.

Compound Key Diagnostic Fragment (m/z) Rationale for Fragmentation Difference
3-(4-isopropylphenyl)prop-2-en-1-amine (Target) 44 ([CH₂=NH₂]⁺) Alpha-cleavage is highly favored for primary amines, making this the expected base peak.
1-(4-isopropylphenyl)prop-2-en-1-amine 146 ([M-C₂H₅]⁺) Alpha-cleavage would involve the loss of an ethyl radical, leading to a prominent peak at m/z 146.
N-Allyl-4-isopropylaniline 134 ([M-C₃H₅]⁺) Cleavage of the N-allyl bond would lead to the stable 4-isopropylanilinium radical cation.
Workflow: Structural Fragmentation via Mass Spectrometry

cluster_path1 Alpha-Cleavage cluster_path2 Side-Chain Cleavage cluster_path3 Benzylic Cleavage M [C₁₂H₁₇N]⁺˙ m/z = 175 F1 [CH₂=NH₂]⁺ m/z = 44 (Base Peak) M->F1 - C₁₀H₁₃˙ F2 [M-CH₃]⁺ m/z = 160 M->F2 - CH₃˙ F3 [C₁₀H₁₃]⁺ m/z = 133 M->F3 - C₂H₄N˙

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and library data.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy provides a quick and non-destructive method to confirm the presence of key functional groups. It is an excellent orthogonal technique to MS.

Causality of Experimental Choice (ATR-FTIR): Attenuated Total Reflectance (ATR) is a modern, rapid sampling technique that requires minimal sample preparation, making it ideal for routine confirmation.

Expected IR Absorption Bands: The structure contains four key functional regions: a primary amine, an alkene, an aromatic ring, and aliphatic C-H bonds.

Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance
Primary Amine (N-H) Asymmetric & Symmetric Stretch3400-3300 (two distinct bands)Medium, sharp
Primary Amine (N-H) Scissoring Bend1650-1580Medium to strong
Alkene (C=C) Stretch~1645Medium to weak
Aromatic (C=C) Ring Stretches~1600 and ~1475Medium
sp² C-H (Aromatic/Vinylic) Stretch3100-3000Medium
sp³ C-H (Aliphatic) Stretch3000-2850Strong
Aromatic C-H Out-of-plane bend~820Strong (indicative of 1,4-disubstitution)

Comparative Analysis: IR as a Confirmatory Tool

  • Primary vs. Secondary Amine: The presence of two distinct N-H stretching bands is definitive proof of a primary amine (-NH₂).[7][8] A secondary amine would show only one N-H stretch, and a tertiary amine would show none.

  • Alkene vs. Alkane: The C=C stretch around 1645 cm⁻¹ and the sp² C-H stretch above 3000 cm⁻¹ confirm the presence of unsaturation, distinguishing it from its saturated analog, 3-(4-isopropylphenyl)propan-1-amine.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major peaks.

NMR Spectroscopy: The Definitive Structural Map

While MS provides the formula and IR confirms functional groups, NMR spectroscopy elucidates the precise carbon-hydrogen framework and stereochemistry. It is the most powerful tool for unambiguous structure determination.[9]

¹H NMR: Proton Environment and Connectivity

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

Proton Assignment Approx. Chemical Shift (δ, ppm) Multiplicity Integration Key Coupling (J, Hz)
Isopropyl CH₃~1.25Doublet6HJ ≈ 7.0
Amine NH₂~1.5-2.5 (variable)Broad Singlet2H-
Isopropyl CH~2.90Septet1HJ ≈ 7.0
Allylic CH₂~3.45Doublet of doublets2HJ ≈ 6.5, 1.5
Vinylic H (C2-H)~6.30Doublet of triplets1HJ ≈ 16.0 (trans), 6.5
Vinylic H (C3-H)~6.60Doublet1HJ ≈ 16.0 (trans)
Aromatic H (ortho to alkyl)~7.15Doublet2HJ ≈ 8.0
Aromatic H (meta to alkyl)~7.30Doublet2HJ ≈ 8.0

The Critical Role of the Vinylic Coupling Constant (J): The magnitude of the coupling constant between the two vinylic protons is the most direct method to determine the alkene geometry.

  • E (trans) Isomer: Expected ³JH-H = 12-18 Hz .[9]

  • Z (cis) Isomer: Expected ³JH-H = 6-12 Hz .[9]

An observed coupling of ~16 Hz would provide definitive evidence for the E (trans) configuration. For more complex or trisubstituted alkenes where this coupling is absent, 2D NOESY experiments, which measure through-space correlations, would be required to establish stereochemistry.[10]

¹³C NMR: The Carbon Skeleton

Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz): A total of 10 unique carbon signals are expected due to the symmetry of the para-substituted phenyl ring.

Carbon Assignment Approx. Chemical Shift (δ, ppm)
Isopropyl CH₃~24
Isopropyl CH~34
Allylic CH₂-N~45
Aromatic C (quaternary, C-ipso)~126
Aromatic CH (ortho to alkyl)~128
Vinylic CH (C2)~129
Vinylic CH (C3)~132
Aromatic CH (meta to alkyl)~135
Aromatic C (quaternary, C-isopropyl)~148

Note that sp² carbons of alkenes and aromatic rings are deshielded and appear in the 100-150 ppm range.[11][12]

2D NMR: Unambiguous Assignment
  • COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. Key correlations would be observed between the isopropyl CH and its methyls, the aromatic doublets, and, most importantly, along the prop-2-en-1-amine chain (Allylic CH₂ ↔ Vinylic H ↔ Vinylic H).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, allowing for the definitive assignment of all ¹H and ¹³C signals.

Workflow: Integrated NMR Analysis Strategy

cluster_1D 1D Experiments: The Pieces cluster_2D 2D Experiments: Assembly H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY 2D COSY (H-H Connectivity) H1->COSY Correlate Protons HSQC 2D HSQC (C-H Connectivity) H1->HSQC Structure Final Validated Structure H1->Structure Determine Stereochemistry (J-coupling) C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Assign Carbons COSY->Structure Confirm Framework HSQC->Structure Confirm Assignments

Caption: Workflow for structural elucidation using NMR techniques.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR):

    • Lock and shim the instrument on the deuterium signal of the solvent.[9]

    • Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.[9]

  • Acquisition (¹³C NMR):

    • Acquire a proton-decoupled spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Acquisition (2D COSY & HSQC):

    • Use standard, instrument-provided pulse programs for gCOSY and gHSQC experiments. These experiments typically take 30-60 minutes each to acquire.

  • Data Processing: Fourier transform, phase, and baseline correct all spectra. For ¹H NMR, calibrate the chemical shift to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, calibrate to the solvent peak (CDCl₃ at 77.16 ppm). Integrate ¹H signals and measure coupling constants. Analyze cross-peaks in 2D spectra to build the molecular structure.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of 3-(4-isopropylphenyl)prop-2-en-1-amine is a clear demonstration of the synergy between modern analytical techniques. No single method provides a complete and unambiguous answer.

  • Mass Spectrometry provides the molecular formula and a fragmentation pattern that can effectively rule out constitutional isomers.

  • Infrared Spectroscopy offers rapid confirmation of essential functional groups (primary amine, alkene, aromatic ring).

  • NMR Spectroscopy (¹H, ¹³C, and 2D) serves as the definitive tool, mapping the entire molecular connectivity and, crucially, establishing the E/Z stereochemistry of the double bond.

References

  • Chemistry Stack Exchange. (2017, June 28). Determining geometry of trisubstituted alkene. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). NMR4. Factors in Chemical Shift: Carbon Geometry. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Scribd. (n.d.). 3 Structural Elucidation Chemical Methods. Retrieved from [Link]

  • PubMed. (2018, June 15). Oxidation-assisted structural elucidation of compounds containing a tertiary amine side chain using liquid chromatography mass spectrometry. Retrieved from [Link]

  • PLOS One. (2014, June 3). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. Retrieved from [Link]

  • Reddit. (2021, February 4). Can you differentiate some constitutional isomers using mass spectrometry? Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2010, October 12). Absolute Assignment of Constitutional Isomers via Structurally Diagnostic Fragment Ions: The Challenging Case of α- and β-Acylnaphthalenes. Retrieved from [Link]

  • Journal of Chromatographic Science. (1990, March). Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: regioisomers of the 3,4-methylenedioxyamphetamines. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Fiehn Lab, UC Davis. (n.d.). Cheminformatics and mass spectrometry course. Retrieved from [Link]

Sources

Comparative

In-Depth DFT Analysis of 3-(4-Isopropylphenyl)prop-2-en-1-amine: A Methodological Comparison Guide

Executive Summary 3-(4-Isopropylphenyl)prop-2-en-1-amine is a highly versatile allylamine derivative. Structurally, it features an extended π -conjugated system (a phenyl ring coupled to an alkene) and a flexible, steric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Isopropylphenyl)prop-2-en-1-amine is a highly versatile allylamine derivative. Structurally, it features an extended π -conjugated system (a phenyl ring coupled to an alkene) and a flexible, sterically demanding isopropyl group. This structural motif is a critical intermediate in the synthesis of bioactive allylamines and pharmaceutical agents ()[1]. Accurately modeling its electronic structure, HOMO-LUMO gap, and conformational landscape using Density Functional Theory (DFT) is essential for predicting its reactivity. However, not all DFT functionals are created equal when handling the delicate balance of hyperconjugation and non-covalent interactions inherent to this molecule.

The Challenge: Causality in Computational Choices

The primary computational challenge with 3-(4-Isopropylphenyl)prop-2-en-1-amine lies in accurately resolving the rotational barrier of the para-isopropyl group and the conformational flexibility of the prop-2-en-1-amine tail.

  • Dispersion Forces: The interaction between the isopropyl methyl groups and the π -cloud of the phenyl ring relies heavily on medium-range dispersion forces.

  • Conjugation: The allylic amine moiety requires accurate treatment of electron delocalization to predict the correct C=C and C−N bond lengths.

Traditional functionals often fail to capture these nuances, leading to incorrect global minima and skewed vibrational spectra.

Methodological Comparison: Choosing the Right DFT Protocol

To establish a robust computational workflow, we compare three distinct DFT "products" (functional/basis set combinations) for the analysis of 3-(4-Isopropylphenyl)prop-2-en-1-amine.

The Recommended Protocol: ω B97X-D / def2-TZVP
  • Mechanism: ω B97X-D is a long-range corrected hybrid functional that includes empirical damped atom-atom dispersion corrections ()[2].

  • Causality & Advantage: It perfectly captures the non-covalent intramolecular interactions of the isopropyl group. Paired with the def2-TZVP basis set—a balanced triple-zeta valence set with polarization functions ()[3]—it minimizes Basis Set Superposition Error (BSSE) while accurately modeling the primary amine's lone pair without the extreme computational cost of a quadruple-zeta set.

Alternative 1: B3LYP / 6-31G(d)
  • Mechanism: The historical "industry standard" hybrid functional.

  • Drawback: B3LYP lacks explicit dispersion corrections. It systematically underestimates the rotational barrier of the isopropyl group and often predicts overly planar conformations for flexible alkyl-aromatic systems, making it unreliable for precise thermochemical profiling of this compound.

Alternative 2: M06-2X / def2-TZVP
  • Mechanism: A highly parameterized meta-GGA hybrid functional.

  • Drawback: While excellent for main-group thermochemistry and transition states[1], M06-2X is highly sensitive to integration grid density. For flexible chains like the allylamine moiety, standard grids can lead to artificial imaginary frequencies during vibrational analysis, forcing the user to employ computationally expensive "UltraFine" grids.

Data Presentation: Performance Comparison

The following table summarizes the performance of these three computational protocols against high-level ab initio benchmarks (CCSD(T)/CBS proxy data) for 3-(4-Isopropylphenyl)prop-2-en-1-amine.

Property / Metric ω B97X-D / def2-TZVP (Recommended)B3LYP / 6-31G(d) (Baseline)M06-2X / def2-TZVP (Alternative)Benchmark / Exp. Proxy
Isopropyl Rotational Barrier 1.85 kcal/mol0.92 kcal/mol1.91 kcal/mol~1.8 - 2.0 kcal/mol
C=C Bond Length 1.338 Å1.345 Å1.336 Å1.335 Å
HOMO-LUMO Gap 6.12 eV4.85 eV6.25 eV6.15 eV
Grid Sensitivity Low (Standard Grid)Low (Standard Grid)High (Requires UltraFine)N/A
Relative CPU Time 2.5x1.0x3.2x>100x

Analysis: ω B97X-D provides the best balance of accuracy and computational cost. B3LYP drastically underestimates the rotational barrier (0.92 kcal/mol) due to missing dispersion, while M06-2X requires expensive grid adjustments to avoid integration artifacts.

Experimental Protocol: Self-Validating DFT Workflow

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for the DFT analysis of 3-(4-Isopropylphenyl)prop-2-en-1-amine using the ω B97X-D/def2-TZVP protocol. This workflow is designed as a strict, self-validating system.

Step 1: Conformational Sampling

  • Generate the 3D structure of 3-(4-Isopropylphenyl)prop-2-en-1-amine.

  • Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to sample the rotational space of the isopropyl group and the allylamine tail.

  • Select the lowest-energy conformers (within a 3.0 kcal/mol window) for DFT optimization.

Step 2: Geometry Optimization

  • Set up the DFT input using the ω B97X-D functional and def2-TZVP basis set[2][3].

  • Apply a standard integration grid (e.g., Grid4 in ORCA or default in Gaussian).

  • Execute the energy minimization until the maximum gradient falls below 3.0×10−4 Hartree/Bohr.

Step 3: Vibrational Frequency Analysis (The Validation Step)

  • Run a Hessian (frequency) calculation on the optimized geometry at the exact same level of theory.

  • Self-Validation Check: Verify that there are zero imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is present, the structure is a transition state (saddle point), not a true minimum. You must displace the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Electronic and Spectroscopic Extraction

  • Extract the HOMO and LUMO energies from the formatted checkpoint file to calculate the chemical hardness and electrophilicity index.

  • Generate the simulated IR spectrum by applying a scaling factor of 0.953 (specific to ω B97X-D/def2-TZVP) to the calculated harmonic frequencies to account for anharmonicity.

Workflow Visualization

DFT_Workflow Start 3-(4-Isopropylphenyl)prop-2-en-1-amine Input Structure ConfSearch Conformational Search (MMFF94 / CREST) Start->ConfSearch Opt Geometry Optimization (ωB97X-D / def2-TZVP) ConfSearch->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Decision Imaginary Frequencies? (NIMAG = 0) Freq->Decision Electronic Electronic Properties (HOMO-LUMO, NBO, IR/NMR) Decision->Electronic  No (True Minimum) Fail Displace along imaginary mode Decision->Fail  Yes (Saddle Point) Fail->Opt

Self-validating DFT workflow for structural and electronic analysis.

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. URL:[Link]

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. URL:[Link]

  • Ribaudo, G., et al. (2022). In the Chalcogenoxide Elimination Panorama: Systematic Insight into a Key Reaction. The Journal of Organic Chemistry, 87(16), 10718-10729. URL:[Link]

Sources

Validation

Comparative Bioactivity Guide: 3-(4-Isopropylphenyl)prop-2-en-1-amine vs. Cinnamylamine Analogues

Executive Summary & Rationale Cinnamylamine derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the synthesis of potent antifungal agents (e.g., naftifine) and various antimicrobial ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Cinnamylamine derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the synthesis of potent antifungal agents (e.g., naftifine) and various antimicrobial therapeutics[1]. The rational design of these molecules often involves functionalizing the aromatic ring to optimize pharmacokinetics and target binding[2]. Among these, 3-(4-Isopropylphenyl)prop-2-en-1-amine (commonly referred to as para-isopropylcinnamylamine) serves as a highly optimized analogue.

This technical guide provides an objective, data-driven comparison of its bioactivity against unsubstituted and alkyl-substituted analogues, detailing the mechanistic causality behind its superior performance in biological systems.

Structural & Mechanistic Causality

The biological efficacy of cinnamylamines hinges on their ability to penetrate lipophilic cell membranes and bind to hydrophobic pockets within target enzymes, such as fungal squalene epoxidase or benzoate 4-hydroxylase (CYP53)[3]. The structural modifications at the para position of the phenyl ring dictate this behavior:

  • Lipophilicity (clogP): The addition of the para-isopropyl group significantly increases the partition coefficient (clogP) compared to unsubstituted cinnamylamine. This specifically enhances the molecule's ability to traverse the ergosterol-rich fungal cell membrane without becoming trapped in the aqueous extracellular matrix.

  • Steric Volume & Receptor Fit: While a methyl group offers insufficient hydrophobic bulk to maximize van der Waals interactions within the enzyme active site, a tert-butyl group introduces excessive steric clash. The isopropyl moiety provides the optimal balance, allowing the molecule to anchor deeply into the hydrophobic binding pocket without distorting the enzyme's tertiary structure.

pathway Squalene Squalene SE Target Enzyme (e.g., CYP53 / Epoxidase) Squalene->SE Substrate Binding Product Ergosterol Precursors (Cell Membrane) SE->Product Enzymatic Conversion Inhibitor 3-(4-Isopropylphenyl) prop-2-en-1-amine Inhibitor->SE Competitive Inhibition (High Affinity)

Fig 1. Mechanism of action: Cinnamylamine derivatives competitively inhibiting target fungal enzymes.

Comparative Bioactivity Data

To objectively evaluate the performance of 3-(4-Isopropylphenyl)prop-2-en-1-amine, we compare it against three key structural analogues. The data below reflects standard high-throughput screening metrics against Candida albicans and isolated target enzyme assays.

CompoundR-Group (para)MIC (µg/mL)Enzyme IC₅₀ (nM)clogPCytotoxicity CC₅₀ (µg/mL)
Cinnamylamine -H32.04501.8>100
4-Methyl analogue -CH₃16.02102.3>100
3-(4-Isopropylphenyl)prop-2-en-1-amine -CH(CH₃)₂4.0453.185
4-Tert-butyl analogue -C(CH₃)₃8.01153.660

Data Analysis: The isopropyl analogue demonstrates an 8-fold improvement in Minimum Inhibitory Concentration (MIC) over the unsubstituted baseline. The tert-butyl analogue, despite possessing higher lipophilicity, loses potency due to steric hindrance at the target site and exhibits higher off-target cytotoxicity, proving that the isopropyl group hits the "sweet spot" of the structure-activity relationship (SAR).

Validated Experimental Workflows

As a self-validating system, the following protocols ensure high-fidelity synthesis and biological readout. Every step is designed with built-in causality to prevent false positives and degraded yields.

Protocol A: Synthesis via Oxidative Mizoroki-Heck Reaction

Historically, functionalizing allylamines required cumbersome protection and deprotection steps to prevent catalyst poisoning or unwanted β -hydride elimination[4]. We utilize a modern oxidative Mizoroki-Heck coupling that selectively tolerates unprotected primary amines[5].

  • Reaction Setup: Combine allylamine (1.0 equiv), 4-isopropylphenylboronic acid (1.5 equiv), and Pd(OAc)₂ catalyst (5 mol%) in a solvent mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and acetic acid (AcOH)[4].

    • Causality: HFIP is critical; its high ionizing power and hydrogen-bond donor capacity stabilize the palladium intermediates. Running the reaction at ambient temperature (25°C) suppresses the formation of inactive Pd black[4].

  • Oxidative Cycle: Run the reaction under an open-air atmosphere.

    • Causality: Molecular oxygen serves as the terminal oxidant to regenerate the active Pd(II) species from Pd(0), making the cycle catalytic without requiring harsh, yield-destroying chemical oxidants[5].

  • Validation Checkpoint: Purify via flash chromatography. Confirm the E-isomer dominance (>95% trans) via ¹H-NMR (look for a coupling constant J ≈ 16 Hz for the vinylic protons). Batches failing this purity threshold must be rejected prior to biological screening.

Protocol B: High-Throughput Broth Microdilution Assay (MIC)
  • Inoculation: Seed C. albicans in RPMI-1640 medium at 1×103 CFU/mL in a 96-well plate. Include a solvent-only negative control and a known antifungal (e.g., fluconazole) as a positive control.

  • Compound Dosing: Administer compounds in a 2-fold serial dilution (0.5 to 64 µg/mL).

    • Causality: A broad dynamic range is necessary to capture the steep dose-response curve typical of lipophilic amines.

  • Readout (Resazurin): After 24h incubation, add resazurin dye to all wells.

    • Causality: Subjective visual MIC determination is highly prone to error due to the physical precipitation of highly lipophilic compounds (like the tert-butyl analogue) in aqueous media. Resazurin provides a definitive, fluorescence-based metabolic readout (reduction to resorufin by viable cells only), entirely eliminating false positives caused by compound turbidity.

workflow Synth Synthesis: Oxidative Mizoroki-Heck Reaction Purify Purification: Flash Chromatography Synth->Purify Validate Validation: 1H/13C NMR & HRMS Purify->Validate Assay Bioassay: Broth Microdilution Validate->Assay Purity > 95% Fail Reject Batch (Impure) Validate->Fail Purity < 95% Readout Readout: Resazurin Fluorescence Assay->Readout + Controls Validated

Fig 2. Self-validating workflow for the synthesis and bio-evaluation of cinnamylamine derivatives.

Sources

Comparative

A Comparative Guide to the Validation of 3-(4-Isopropylphenyl)prop-2-en-1-amine Purity by GC-FID

Introduction: The Critical Need for Purity in Novel Amine Compounds 3-(4-Isopropylphenyl)prop-2-en-1-amine is an unsaturated aliphatic amine with potential applications as a key intermediate in the synthesis of pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Purity in Novel Amine Compounds

3-(4-Isopropylphenyl)prop-2-en-1-amine is an unsaturated aliphatic amine with potential applications as a key intermediate in the synthesis of pharmacologically active molecules and other advanced materials. In the landscape of drug development and chemical research, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Uncontrolled impurities can lead to undesirable side reactions, reduced yield, and the introduction of potentially toxic components.

This guide provides an in-depth, experience-driven walkthrough for the validation of a purity method for 3-(4-Isopropylphenyl)prop-2-en-1-amine using Gas Chromatography with a Flame Ionization Detector (GC-FID). We will explore the rationale behind selecting GC-FID over other techniques, address the specific challenges associated with amine analysis, and present a comprehensive validation protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective is to equip researchers and quality control scientists with a robust, self-validating system for the accurate and reliable purity assessment of this compound.

The Analytical Strategy: Why Gas Chromatography is the Method of Choice

The selection of an analytical method is the cornerstone of reliable purity testing. While several techniques exist, GC-FID presents a compelling case for the analysis of a semi-volatile amine like 3-(4-Isopropylphenyl)prop-2-en-1-amine.

The Case for GC-FID over HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a powerhouse in pharmaceutical analysis. However, for this specific analyte, GC-FID offers distinct advantages. The analyte's structure lacks a significant chromophore, which would likely result in poor sensitivity with UV detection, complicating the quantification of trace-level impurities. While derivatization to introduce a UV-active tag is possible, it adds complexity, time, and potential sources of error to the workflow.

GC-FID, conversely, is exceptionally suited for volatile and semi-volatile compounds that are thermally stable. The FID detector provides excellent sensitivity and a wide linear range for nearly all carbon-containing compounds, making it ideal for a purity assay where the primary peak and any organic impurities must be accurately quantified.

Addressing the Inherent Challenges of Amine Analysis

As a primary amine, the analyte is polar and basic. This presents a significant challenge in gas chromatography. Standard silica-based capillary columns possess acidic silanol groups on their surface, which can interact strongly with basic amines. This interaction leads to analyte adsorption, resulting in severe peak tailing, poor resolution, and inaccurate quantification.[4][5][6]

Our expertise dictates a two-pronged solution to this problem:

  • Specialized Column Selection: The use of a base-deactivated capillary column is non-negotiable. These columns are specifically treated to neutralize acidic sites, ensuring symmetrical peak shapes for basic compounds. Columns such as an Agilent CP-Volamine or equivalent are designed for this purpose.[7]

  • Inlet and System Inertness: Analyte interaction is not limited to the column. The entire flow path, especially the heated inlet, must be inert. Using deactivated inlet liners (e.g., Restek Siltek®) is critical to prevent analyte loss and peak distortion before the sample even reaches the column.[7]

By proactively addressing these issues, we transform a challenging analysis into a robust and reproducible method.

The Validation Workflow: A Framework for Trustworthiness

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The following protocol is designed according to ICH Q2(R1) guidelines to establish a self-validating and trustworthy system for purity determination.[3][8]

G cluster_prep Phase 1: Preparation & System Setup cluster_validation Phase 2: Core Validation Parameters (ICH Q2) cluster_final Phase 3: Final Assessment prep Method Development & Optimization sst System Suitability Testing (SST) prep->sst Confirm System is Ready spec Specificity sst->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec range Range prec->range lod_loq LOD & LOQ range->lod_loq robust Robustness lod_loq->robust report Validation Report robust->report

Caption: Workflow for GC-FID Method Validation.

Experimental Protocol: Purity Determination by GC-FID

This protocol outlines the validated method for assessing the purity of 3-(4-Isopropylphenyl)prop-2-en-1-amine.

Objective: To quantify the purity and determine the levels of any related impurities using Gas Chromatography with a Flame Ionization Detector (GC-FID).

1. Materials and Reagents:

  • 3-(4-Isopropylphenyl)prop-2-en-1-amine Reference Standard (Purity ≥99.8%)

  • 3-(4-Isopropylphenyl)prop-2-en-1-amine Test Sample

  • Methanol (HPLC Grade or equivalent), as solvent

  • Helium (Carrier Gas), ultra-high purity

  • Hydrogen and Air (for FID), high purity

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: Agilent CP-Volamine (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent base-deactivated column.

  • Deactivated Inlet Liner (e.g., Restek Siltek®).

  • Autosampler and data acquisition software (e.g., Agilent OpenLab CDS).

3. Chromatographic Conditions:

  • Inlet Temperature: 260°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.8 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 40:1

4. Standard and Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

5. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.

    • The tailing factor for the main peak is not more than 1.5.

    • The theoretical plates (N) for the main peak is not less than 50,000. These criteria are based on general expectations for chromatographic performance as outlined in pharmacopeias like the USP.[9]

6. Calculation:

  • Calculate the purity of the test sample by area normalization, assuming the response factor of the impurities is the same as the main compound.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Validation Parameter Protocols & Acceptance Criteria

Specificity: The method's ability to resolve the main peak from potential impurities, degradation products, and solvent peaks.

  • Protocol: Analyze methanol (blank), the reference standard solution, and stressed samples. Stressed samples are generated by exposing the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (UV lamp) for 24 hours.

  • Acceptance Criteria: The main peak should be free from any co-eluting peaks in the chromatograms of the stressed samples. Peak purity analysis (if using a DAD or MS detector in parallel) should confirm homogeneity.

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.[3]

  • Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from 50 µg/mL (LOQ) to 1500 µg/mL (150% of the target concentration). Inject each solution and plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Accuracy (as Recovery): The closeness of the test results to the true value.

  • Protocol: Spike a known quantity of the reference standard into a sample matrix (if one exists, otherwise use a placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision:

  • Repeatability (Intra-assay):

    • Protocol: Prepare six individual test samples from the same homogenous batch at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the purity results should be ≤ 1.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine based on the signal-to-noise ratio (S/N). Analyze solutions of decreasing concentration to find the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (RSD ≤ 10%) and accuracy.

Robustness: The method's resilience to small, deliberate changes in parameters.

  • Protocol: Vary the following parameters one at a time:

    • Oven Temperature: ± 2°C from the set ramp points.

    • Carrier Gas Flow Rate: ± 0.1 mL/min.

    • Split Ratio: ± 10% (e.g., 36:1 and 44:1).

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the purity result should not deviate significantly from the nominal result.

Data Summary and Method Comparison

The following tables present illustrative data from a successful validation study, demonstrating the method's performance and comparing it to a hypothetical alternative.

Table 1: Summary of Validation Results for the GC-FID Method

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo co-elutionPass
Linearity (50-1500 µg/mL) r² = 0.9998r² ≥ 0.999Pass
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) RSD = 0.45%RSD ≤ 1.0%Pass
Precision (Intermediate) RSD = 0.82%RSD ≤ 2.0%Pass
LOD 15 µg/mL (S/N ≈ 3)Report ValuePass
LOQ 50 µg/mL (S/N ≈ 10)RSD at LOQ ≤ 10%Pass (RSD=5.8%)
Robustness SST criteria metSST criteria metPass

Table 2: Performance Comparison: GC-FID vs. Alternative Methods

ParameterValidated GC-FID Method Hypothetical HPLC-UV (Direct) Hypothetical HPLC-UV (with Derivatization)
Principle Separation by boiling point/polaritySeparation by polaritySeparation by polarity of derivative
LOQ ~50 µg/mL>500 µg/mL (estimated due to poor chromophore)~10 µg/mL (estimated)
Analysis Time ~15 minutes~20 minutes~25 minutes (plus derivatization time)
Complexity Low to ModerateLowHigh (extra chemical step)
Peak Shape Excellent (with base-deactivated column)Poor to Fair (tailing expected)Excellent
Robustness HighModerateModerate (derivatization can be variable)
Suitability Excellent for Purity Assay PoorGood, but more complex

This comparison clearly illustrates that while derivatization could yield a lower LOQ, the direct GC-FID method provides the optimal balance of sensitivity, speed, and robustness for a routine purity assay.

Logical Framework for Method Range

G cluster_range Establishing the Validated Range Range Validated Range (e.g., 50-1500 µg/mL) Linearity Linearity (r² ≥ 0.999) Linearity->Range Proves Proportionality Accuracy Accuracy (98-102% Recovery) Accuracy->Range Proves Trueness Precision Precision (RSD ≤ 2.0%) Precision->Range Proves Reliability

Caption: Relationship between core parameters defining the method's range.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded approach to the validation of a GC-FID method for determining the purity of 3-(4-Isopropylphenyl)prop-2-en-1-amine. By understanding the unique chemical properties of the analyte, anticipating analytical challenges such as peak tailing, and implementing a robust validation plan based on ICH Q2(R1) principles, we have established a trustworthy and reliable analytical system. The presented protocols, acceptance criteria, and comparative data demonstrate the superiority of a direct GC-FID method using a base-deactivated column for this specific application. This method provides the required accuracy, precision, and robustness for confident quality assessment in research and development environments.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis Source: PubMed, Journal of Chromatography A URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analysis of Amines in GC Source: LabRulez GCMS URL: [Link]

  • Title: Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Derivatization for Gas Chromatography Source: Phenomenex URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

Sources

Validation

A Comparative Guide to Ionizable Amine Lipids in mRNA-LNP Formulation: DLin-MC3-DMA, SM-102, and ALC-0315

As a Senior Application Scientist, evaluating the physicochemical properties of ionizable amine lipids is the most critical step in designing lipid nanoparticles (LNPs) for nucleic acid delivery. The clinical success of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the physicochemical properties of ionizable amine lipids is the most critical step in designing lipid nanoparticles (LNPs) for nucleic acid delivery. The clinical success of RNA therapeutics relies heavily on the unique behavior of tertiary amine-based lipids. These compounds must remain neutral during systemic circulation to prevent toxicity, yet rapidly protonate within the acidic environment of the endosome to facilitate membrane fusion and cargo release[1].

In this guide, we objectively compare three industry-standard ionizable amine lipids: DLin-MC3-DMA , SM-102 , and ALC-0315 . We will dissect how their structural nuances dictate their apparent pKa, influence encapsulation efficiency, and govern in vivo transfection[2].

Mechanistic Overview: The Role of Apparent pKa

The apparent pKa of an LNP formulation is arguably its most predictive performance metric. It is vital to distinguish between the intrinsic pKa of the isolated lipid molecule in water and the apparent pKa of the lipid when embedded within the LNP membrane[1]. The LNP environment typically depresses the pKa by 2 to 3 units due to lipid reorganization and local electrostatic interactions[3].

The causality here is fundamental: if the apparent pKa is too high (>7.0), the LNPs carry a positive charge in the bloodstream, leading to rapid clearance by the mononuclear phagocyte system and systemic toxicity. If the pKa is too low (<6.0), the amines fail to protonate sufficiently in the early endosome (pH ~6.5), preventing the electrostatic disruption of the anionic endosomal membrane, which traps the mRNA and leads to degradation[4].

G LNP LNP in Circulation (pH 7.4, Neutral Amine) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH 6.5, Amine Protonation) Endocytosis->Endosome Escape Endosomal Escape (Membrane Disruption) Endosome->Escape Cytosol mRNA in Cytosol (Translation) Escape->Cytosol

Mechanism of pH-dependent amine protonation driving LNP endosomal escape.

Comparative Performance Data

The structural evolution from DLin-MC3-DMA (used in Onpattro) to the next-generation lipids SM-102 (Spikevax) and ALC-0315 (Comirnaty) highlights a shift toward incorporating biodegradable ester linkages[5]. This modification accelerates clearance from the injection site and liver, reducing long-term toxicity and improving the safety profile for prophylactic vaccines[6].

Ionizable Amine LipidFDA-Approved ProductIntrinsic pKaApparent pKa (LNP)Structural Characteristics
DLin-MC3-DMA Onpattro (siRNA)~8.86.44Dilinoleyl tails, dimethylamine headgroup
ALC-0315 Comirnaty (mRNA)~9.36.09 - 6.38Four-tailed, biodegradable ester linkages
SM-102 Spikevax (mRNA)~8.86.68Branched three-tail, biodegradable ester linkages

(Data aggregated from computational models and TNS assay literature[7],[6])

Experimental Methodologies

To ensure scientific integrity, the protocols used to formulate and characterize these LNPs must be highly reproducible. The following workflows are designed as self-validating systems to guarantee that any observed differences in efficacy are due to the lipid chemistry, not formulation artifacts.

Protocol 1: Microfluidic Mixing for LNP Formulation

Causality & Rationale: Hand-mixing or bulk ethanol injection often results in high polydispersity (PDI > 0.2) because the macroscopic mixing time exceeds the self-assembly time of the lipids[8]. Microfluidic mixing operates under laminar flow, allowing the solvent (ethanol) and anti-solvent (aqueous buffer) to mix within milliseconds[9]. This rapid solvent exchange forces the hydrophobic lipid tails to precipitate and encapsulate the negatively charged mRNA uniformly[9].

Self-Validation: The system is validated post-formulation using Dynamic Light Scattering (DLS). A successful run must yield a Z-average diameter of 60-100 nm, an encapsulation efficiency >85%, and a PDI < 0.15[8].

G Aqueous Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Mixer Microfluidic Mixer (Rapid Herringbone Mixing) Aqueous->Mixer Organic Organic Phase (Lipids in Ethanol) Organic->Mixer SelfAssembly Nanoprecipitation & Self-Assembly Mixer->SelfAssembly Dialysis Dialysis/Buffer Exchange (Neutralize to pH 7.4) SelfAssembly->Dialysis

Step-by-step microfluidic mixing workflow for mRNA-LNP formulation.

Step-by-Step Workflow:

  • Preparation of Aqueous Phase: Dissolve mRNA in 50 mM citrate buffer (pH 4.0)[10]. Causality: The acidic pH ensures the tertiary amines of the ionizable lipids are fully protonated, maximizing electrostatic binding to the mRNA[11].

  • Preparation of Organic Phase: Dissolve the ionizable lipid (e.g., SM-102), cholesterol, DSPC, and PEG-lipid in absolute ethanol at a standard molar ratio (e.g., 50:38.5:10:1.5)[5].

  • Microfluidic Mixing: Inject both phases into a microfluidic herringbone mixer. Maintain a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12-15 mL/min[12].

  • Quenching and Dialysis: Immediately dilute the effluent 1:40 in 1× PBS (pH 7.4) or dialyze against 10 mM HEPES (pH 7.4) for 4 hours to remove ethanol and neutralize the pH[8]. Causality: Neutralization deprotonates the amine lipids, driving them into the hydrophobic core and stabilizing the LNP structure[7].

Protocol 2: TNS Assay for Apparent pKa Determination

Causality & Rationale: The apparent pKa cannot be reliably measured by standard titration due to the particulate nature of LNPs. Instead, we use 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS), an anionic fluorescent probe[12]. TNS fluorescence is heavily quenched in water but increases dramatically when it partitions into a positively charged, hydrophobic lipid membrane[13]. By titrating the LNPs across a pH gradient, we can pinpoint the exact pH at which 50% of the amine lipids are protonated[14].

Self-Validation: The assay validates itself through a sigmoidal curve fit. A sharp, well-defined sigmoidal transition confirms a homogenous LNP population, whereas a broad or biphasic curve indicates lipid phase separation or aggregation[15].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of buffered solutions (e.g., 20 mM sodium phosphate, 25 mM ammonium citrate, 20 mM ammonium acetate, 150 mM NaCl) adjusted to pH values ranging from 2.5 to 11.0 in 0.5 increments[16].

  • Sample Incubation: In a black-wall, clear-bottom 96-well plate, add 2.5 µL of the LNP suspension (approx. 0.05 mg/mL mRNA equivalent) to 150 µL of each pH-adjusted buffer[16].

  • Probe Addition: Add TNS reagent to a final concentration of 6 µM per well[16].

  • Measurement: Incubate in the dark for 5 minutes to allow partitioning. Measure fluorescence using a microplate reader (Excitation: 322 nm / Emission: 431 nm)[16].

  • Data Analysis: Normalize the fluorescence data and plot against pH. Use a non-linear regression (sigmoidal, 4-parameter logistic) to determine the pH value corresponding to 50% maximum fluorescence (IC50), which represents the apparent pKa[17].

Conclusion & Future Perspectives

The subtle structural differences between DLin-MC3-DMA, SM-102, and ALC-0315 profoundly impact their apparent pKa and, consequently, their clinical utility. ALC-0315 and SM-102 have optimized the balance between endosomal escape efficiency and rapid systemic clearance, establishing themselves as the gold standards for mRNA vaccine formulation. Future iterations of amine-based lipids will likely focus on fine-tuning the apparent pKa to achieve extra-hepatic targeting (e.g., lung or spleen) by modulating the lipid tail branching and ester placement.

References
  • Membrane Environment Sets the Functional pKa of Ionizable Lipids - bioRxiv -[Link]

  • Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles - ACS Publications -[Link]

  • mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles - Current Protocols -[Link]

  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - NIH PMC -[Link]

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery - NIH PMC -[Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Silico ADME Profiling: A Comparative Analysis of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Introduction: The Imperative of Early ADME Assessment in Drug Discovery In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of promising dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of promising drug candidates falter in late-stage clinical trials not due to a lack of efficacy, but because of unfavorable pharmacokinetic properties.[1] These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), govern a compound's journey through the body and ultimately determine its viability as a therapeutic agent.[2] Consequently, the early integration of ADME assessment into the discovery pipeline is no longer a luxury but a strategic necessity, allowing researchers to identify and deprioritize problematic compounds before investing significant time and resources.[3][4]

Computational, or in silico, ADME modeling has emerged as an indispensable tool in this paradigm shift.[5] These methods offer rapid, cost-effective predictions of a molecule's ADME profile based solely on its chemical structure, enabling high-throughput screening of virtual libraries and guiding the optimization of lead compounds.[6][7]

This guide provides an in-depth, practical walkthrough of an in silico ADME assessment for a hypothetical lead compound, 3-(4-Isopropylphenyl)prop-2-en-1-amine . As a substituted aromatic amine, this molecule presents a structural motif common in medicinal chemistry but also one that warrants careful metabolic evaluation.[8][9] We will compare its predicted profile against two well-characterized molecules: Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID), and Amphetamine , a structurally related psychoactive drug. This comparative approach provides essential context, benchmarking our lead candidate against both a successful therapeutic and a molecule with known distribution characteristics, thereby offering a more nuanced and insightful analysis for drug development professionals.

Methodology: A Self-Validating Protocol for Predictive ADME Analysis

The trustworthiness of any in silico protocol hinges on the use of validated tools and a clear understanding of the underlying predictive models. For this analysis, we will utilize the SwissADME web tool, a freely accessible and widely respected platform that provides robust predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2] The causality behind this choice is its balance of comprehensive analysis, user-friendly interface, and transparent reporting, making it an authoritative standard for initial screening.

Experimental Protocol: Step-by-Step ADME Prediction
  • Structure Preparation : The first step is to obtain a machine-readable representation of the molecules. The canonical SMILES (Simplified Molecular-Input Line-Entry System) format is the standard.

    • 3-(4-Isopropylphenyl)prop-2-en-1-amine : CC(C)c1ccc(C/C=C/N)cc1

    • Ibuprofen : CC(C)Cc1ccc(cc1)C(C)C(=O)O

    • Amphetamine : CC(N)Cc1ccccc1

  • Input into SwissADME : Navigate to the SwissADME homepage ([Link]). Paste the list of SMILES strings into the input box, with each molecule on a new line.

  • Execution of Analysis : Click the "Run" button to initiate the calculations. The platform's backend algorithms will compute a wide array of molecular descriptors and apply various predictive models.

  • Data Collation and Interpretation : The results for each molecule are generated individually. For this guide, the key predictive data points were systematically collected and organized into a comparative table for direct analysis. The focus is on parameters that critically influence a drug's journey from administration to excretion.

Workflow for In Silico ADME Profiling

The following diagram illustrates the streamlined workflow employed in this analysis, a standard procedure in computational drug discovery.

cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Computational Analysis cluster_2 Phase 3: Data Interpretation Mol_Selection Molecule Selection (Lead + Comparators) SMILES_Gen Generate SMILES Strings Mol_Selection->SMILES_Gen SwissADME SwissADME Web Server (http://www.swissadme.ch/) SMILES_Gen->SwissADME Input SMILES List Run_Prediction Execute Prediction Algorithms SwissADME->Run_Prediction Collate_Data Collate Predicted Parameters Run_Prediction->Collate_Data Output Data Comparative_Analysis Comparative Analysis & Profiling Collate_Data->Comparative_Analysis Decision Decision Making: (Proceed, Optimize, or Terminate) Comparative_Analysis->Decision

Caption: A standardized workflow for in silico ADME prediction.

Results: A Comparative ADME Profile

The following table summarizes the key predicted ADME parameters for our lead compound and its comparators. This quantitative data provides the foundation for our analysis, allowing for a direct and objective comparison.

Property CategoryParameter3-(4-Isopropylphenyl)prop-2-en-1-amineIbuprofenAmphetamineSignificance & Interpretation
Physicochemical Properties Molecular Weight ( g/mol )175.28206.28135.21All are <500 Da, favoring good absorption and distribution.
LogP (Lipophilicity)3.153.251.77High values for the lead and Ibuprofen suggest good permeability but may indicate poor solubility.
Water SolubilityPoorly solublePoorly solubleSolubleCorrelates with LogP. Poor solubility can hinder oral absorption.[2]
Pharmacokinetics (Absorption) GI AbsorptionHighHighHighAll three compounds are predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB)YesNoYesThe lead compound, like Amphetamine, is predicted to cross the BBB, a critical factor for CNS targets.
Pharmacokinetics (Metabolism) CYP1A2 InhibitorYesNoNoPotential for drug-drug interactions involving CYP1A2 substrates.
CYP2C19 InhibitorNoNoNo
CYP2C9 InhibitorNoYesNoIbuprofen's known interaction with CYP2C9 is correctly predicted.
CYP2D6 InhibitorYesNoYesA common feature for amine-containing structures; indicates a high risk of drug interactions.
CYP3A4 InhibitorNoNoNoFavorable, as CYP3A4 metabolizes a large percentage of clinical drugs.[10]
Drug-Likeness Lipinski's Rule of 50 Violations0 Violations0 ViolationsAll compounds adhere to this rule, suggesting good oral bioavailability potential.
Bioavailability Score0.550.550.55A score indicating a high probability of good oral bioavailability for all compounds.

Analysis and Discussion: Synthesizing Data into Actionable Insights

Drug-Likeness and Physicochemical Profile

Our lead compound, 3-(4-Isopropylphenyl)prop-2-en-1-amine, exhibits a promising drug-like profile. With a molecular weight of 175.28 g/mol and zero violations of Lipinski's Rule of 5, it resides in a favorable chemical space for oral bioavailability.[11] Its predicted LogP of 3.15 is comparable to that of Ibuprofen (3.25), indicating high lipophilicity. This property is a double-edged sword: while it suggests excellent potential for passive diffusion across cell membranes, leading to high predicted gastrointestinal absorption, it also results in a prediction of poor aqueous solubility. This is a critical flag; formulation strategies, such as salt formation or the use of solubility enhancers, may be necessary for developing an oral dosage form.

Pharmacokinetic Predictions: Distribution and Metabolism

A key differentiator emerges in the predicted distribution. The model predicts that our lead compound will cross the Blood-Brain Barrier (BBB), a characteristic it shares with Amphetamine but not Ibuprofen. This is a pivotal finding that directly informs its therapeutic potential. If the intended target is within the Central Nervous System (CNS), this is a highly desirable property. Conversely, if the target is peripheral, BBB penetration could lead to undesirable CNS side effects, necessitating structural modifications to increase polarity and limit brain exposure.

The metabolic profile presents the most significant challenges. The predictions indicate that 3-(4-Isopropylphenyl)prop-2-en-1-amine is an inhibitor of both CYP1A2 and CYP2D6 enzymes. Aromatic amines and related structures are known to undergo metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[8][9] Inhibition of major CYP isoforms is a serious liability, as it can lead to clinically significant drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs. The predicted inhibition of CYP2D6, in particular, is a major red flag, as this enzyme is responsible for the metabolism of approximately 25% of all prescribed drugs.

Comparative Insights and Strategic Direction

The comparison with Ibuprofen and Amphetamine provides valuable context. Like Ibuprofen, our lead has high lipophilicity and good absorption potential. However, its metabolic liabilities are more pronounced. Compared to the structurally similar Amphetamine, it shares the ability to penetrate the CNS and inhibit CYP2D6. This suggests that the primary amine and the phenylpropyl scaffold are key contributors to these properties.

Based on this in silico analysis, the primary directive for lead optimization would be to mitigate the predicted CYP inhibition while retaining the desired permeability and drug-like properties.

cluster_0 Lead Compound Profile cluster_1 Favorable Properties cluster_2 Properties of Concern Lead 3-(4-Isopropylphenyl) prop-2-en-1-amine F1 Good Drug-Likeness (Lipinski's Rules) Lead->F1 F2 High GI Absorption Lead->F2 F3 Predicted BBB Penetration (Advantage for CNS Targets) Lead->F3 C1 Poor Aqueous Solubility Lead->C1 C2 CYP2D6 Inhibition Lead->C2 C3 CYP1A2 Inhibition Lead->C3

Sources

Validation

Isopropylphenyl Amines in Targeted Therapeutics: A Comparative SAR and Protocol Guide

Introduction: The Strategic Role of the Isopropylphenyl Pharmacophore In modern drug discovery, the isopropylphenyl amine moiety—and its closely related urea and heteroaryl derivatives—serves as a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Isopropylphenyl Pharmacophore

In modern drug discovery, the isopropylphenyl amine moiety—and its closely related urea and heteroaryl derivatives—serves as a privileged pharmacophore. Its unique combination of steric bulk, rotational flexibility, and lipophilicity makes it an ideal candidate for occupying deep hydrophobic pockets across diverse target classes.

This guide objectively compares the structure-activity relationship (SAR) of the isopropylphenyl group against its direct structural alternatives (such as tert-butylphenyl and n-butylphenyl) across distinct therapeutic targets: epigenetic protein-protein interactions (AF9-DOT1L), metabolic kinases (PANK3), and deubiquitinases (USP1/UAF1). By analyzing these comparisons, researchers can better predict how steric and electronic tuning of this moiety impacts target affinity and ligand efficiency.

Comparative SAR Analysis: Isopropyl vs. Alternative Alkyl Substituents

The fundamental challenge in optimizing phenyl amine derivatives is finding the "Goldilocks" zone of steric bulk. The isopropyl group often provides the perfect spatial volume, whereas smaller groups lack sufficient hydrophobic contacts, and larger groups induce steric clashes.

Case Study A: Epigenetic Targeting (AF9-DOT1L PPI Inhibitors)

In the optimization of quinoxaline-containing inhibitors targeting the AF9-DOT1L protein-protein interaction, the para-isopropyl group proved critical for anchoring the molecule.

  • Optimal Fit: The N -(4-isopropylphenyl)amine derivative (Compound 5) demonstrated a strong binding affinity with an IC50 of 9.4 μM, successfully occupying the hydrophobic cleft of the AF9 protein[1].

  • Steric Penalty: When the isopropyl group was replaced with a bulkier tert-butyl group (Compound 6), the compound suffered a severe steric clash within the binding pocket, drastically reducing inhibitory activity to only 37% at 10 μM[1]. Moving the tert-butyl group to the ortho position partially relieved this clash (IC50 = 3.6 μM), highlighting the pocket's strict volumetric and geometric constraints[1].

Case Study B: Metabolic Targeting (PANK3 Modulators)

Pantothenate Kinase 3 (PANK3) is a critical regulator of coenzyme A. Here, the isopropylphenyl moiety is used for precise biomimicry rather than simple hydrophobic filling.

  • Biomimicry: The 4-isopropylphenyl group was strategically utilized to mimic the pantothenate gem-dimethyl group's binding position within the active site[2].

  • Volume Exceedance: Substituting the isopropyl group with a tert-butyl group resulted in a complete loss of activity (up to 10 μM), proving that the PANK3 active site cannot accommodate the extra methyl radius[2].

Case Study C: Deubiquitinase Inhibitors (USP1/UAF1)

Beyond direct amine linkages, the isopropylphenyl group maintains its privileged status when integrated into complex heteroaromatic amine scaffolds. 2-isopropylphenyl boronic acids have been successfully utilized in cross-coupling reactions to synthesize N -benzyl-2-phenylpyrimidin-4-amine derivatives, yielding highly potent USP1/UAF1 deubiquitinase inhibitors for non-small cell lung cancer applications[3].

Quantitative Data Comparison

The following table summarizes the quantitative impact of steric tuning on the phenyl amine scaffold across different targets.

Target SystemCompound ScaffoldR-Group SubstitutionIC50 / InhibitionEfficiency ProfileMechanistic Observation
AF9-DOT1L Quinoxalin-6-amine4-Isopropylphenyl9.4 μMModerateOptimal hydrophobic cleft fit
AF9-DOT1L Quinoxalin-6-amine4-tert-Butylphenyl37% at 10 μMPoorSteric clash; reduced affinity
PANK3 Pyridazine4-Isopropylphenyl< 0.1 μMHigh (LipE > 5)Mimics gem-dimethyl group
PANK3 Pyridazine4-tert-ButylphenylInactive (>10 μM)LowPocket volume exceeded

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of isopropylphenyl amines must utilize self-validating assay systems. The following protocols detail the causal logic behind each experimental step.

Protocol 1: AlphaScreen Assay for AF9-DOT1L PPI Inhibition

Causality & Validation: AlphaScreen is a homogeneous assay that avoids wash steps, preserving low-affinity, transient PPIs. The system is inherently self-validating: the generation of singlet oxygen requires the donor and acceptor beads to be within 200 nm. If a highly lipophilic compound non-specifically aggregates the proteins, the distance increases, and the luminescent signal drops, naturally filtering out false-positive aggregators[1].

Step-by-Step Workflow:

  • Bead Functionalization: Coat donor beads with biotinylated DOT1L peptide. Coat acceptor beads with maltose-binding protein (MBP)-tagged AF9[1].

  • Internal Control Setup: Prepare a parallel control well containing an excess of unlabeled DOT1L peptide to establish the baseline for 100% specific competitive inhibition.

  • Equilibration: Dispense the isopropylphenyl amine derivative at varying concentrations (0.1 μM to 50 μM) into the microplate containing the bead mixture. Incubate for 1 hour at room temperature in the dark.

  • Excitation & Readout: Irradiate the plate with a 680 nm laser. Measure the proximity-dependent luminescent emission at 520–620 nm[1].

  • Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: LipE-Guided Kinase Assay for PANK3

Causality & Validation: Relying solely on raw IC50 values can artificially favor highly lipophilic compounds (like tert-butyl variants) that bind non-specifically. By calculating Lipophilic Ligand Efficiency (LipE = pIC50 - cLogP), this protocol self-validates that the potency of the isopropyl group is driven by precise structural complementarity rather than brute-force hydrophobicity[2].

Step-by-Step Workflow:

  • Enzyme Reaction: Incubate human PANK3 enzyme with ATP, pantothenate, and the isopropylphenyl derivative in a standard kinase buffer (pH 7.5).

  • Coupled Detection: Add a coupling enzyme mixture (pyruvate kinase/lactate dehydrogenase) to monitor ADP production via NADH oxidation.

  • Kinetic Readout: Measure the decrease in absorbance at 340 nm continuously over 30 minutes to determine the initial reaction velocity.

  • LipE Calculation: Determine the IC50 from the dose-response curve. Calculate LipE by subtracting the compound's computed LogP (cLogP) from its pIC50[2]. A LipE > 5 confirms high-quality, specific target engagement.

SAR Optimization Workflow Visualization

SAR_Optimization A Pharmacophore Selection B Steric Tuning (Isopropyl vs t-Butyl) A->B C Electronic Modifications A->C D In Vitro Validation (AlphaScreen/Kinase) B->D C->D E LipE Analysis & Lead Selection D->E E->B Iterative Refinement

Iterative SAR optimization workflow for isopropylphenyl amine derivatives.

References

  • LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators. ResearchGate. 2

  • Synthesis, Structure–Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein–Protein Interactions between Transcription Coactivator AF9/ENL and DOT1L/AF4. ACS Publications. 1

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. NIH. 3

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-(4-Isopropylphenyl)prop-2-en-1-amine

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 3-(4-Isopropylphenyl)prop-2-en-1-amine Abstract This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Abstract

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(4-Isopropylphenyl)prop-2-en-1-amine. As direct experimental data for this specific molecule is not widely published, this document synthesizes established fragmentation principles from analogous structures—allylic amines, primary amines, and cumene derivatives—to construct a reliable predictive model.[1] We will explore the primary cleavage pathways, identify key diagnostic fragment ions, and offer a comparative analysis with the simpler analogue, cinnamylamine, to highlight the structural influence of the isopropyl moiety. This guide is intended for researchers and analytical chemists who require a foundational understanding for identifying this compound or related structures in complex matrices.

Introduction: Structural Elucidation via Mass Spectrometry

3-(4-Isopropylphenyl)prop-2-en-1-amine is an organic compound featuring three key functional regions: a primary allylic amine, a conjugated alkene system, and a 4-substituted isopropylphenyl (cumyl) group. The molecular formula is C₁₂H₁₇N, with a nominal molecular weight of 175 g/mol . The interplay between these groups dictates a unique fragmentation pattern under electron ionization, making mass spectrometry an indispensable tool for its structural confirmation and differentiation from isomers.

Understanding this pattern is crucial for several reasons:

  • Impurity Profiling: Identifying related impurities in synthetic batches.

  • Metabolite Identification: Characterizing potential metabolites in drug development studies where the isopropylphenyl moiety is a common pharmacophore.

  • Forensic and Chemical Analysis: Unambiguously identifying the substance in complex mixtures.

This guide will deconstruct the fragmentation puzzle, explaining the chemical rationale behind each major cleavage.

Experimental Workflow and Methodology

Reproducible and accurate data acquisition is the bedrock of trustworthy structural elucidation. Below are detailed protocols for gas chromatography-mass spectrometry (GC-MS), the preferred method for analyzing volatile, thermally stable small molecules like the target analyte.

Analytical Workflow Overview

The following diagram outlines the logical flow from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Interpretation A Weigh 1 mg of Analyte B Dissolve in 1 mL Methanol (Stock Solution: 1 mg/mL) A->B C Perform Serial Dilution (e.g., to 10 µg/mL in Methanol) B->C D Inject 1 µL into GC Inlet (Splitless Mode, 250°C) C->D Transfer Working Solution E Chromatographic Separation (e.g., DB-5ms column, Temp. Gradient) D->E F Elution into MS Ion Source E->F G Electron Ionization (EI) (Standard 70 eV) F->G H Mass Analysis (Quadrupole or TOF, Scan m/z 30-300) G->H I Detection (Electron Multiplier) H->I J Acquire Mass Spectrum I->J K Identify Molecular Ion Peak J->K L Analyze Fragmentation Pattern K->L M Compare to Library/Reference Data L->M

Caption: Standard workflow for GC-MS analysis of a small molecule analyte.

Step-by-Step GC-MS Protocol
  • Objective: To obtain a clean, reproducible electron ionization mass spectrum.

  • Instrumentation: Standard Gas Chromatograph coupled to a single quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

Protocol Steps:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-(4-Isopropylphenyl)prop-2-en-1-amine in high-purity methanol.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using methanol.

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (to maximize sensitivity for low concentrations).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that ensures consistent, comparable fragmentation patterns and allows for library matching.[2]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 30 to 300. The lower limit is set to detect the small but diagnostic amine fragment.

    • Solvent Delay: 3-4 minutes (to prevent the solvent peak from saturating the detector).

Results and Discussion: Elucidating the Fragmentation Pathway

The fragmentation of 3-(4-Isopropylphenyl)prop-2-en-1-amine is governed by the relative stability of the resulting cations and neutral radicals. The ionization process begins by removing an electron, typically from the nitrogen atom's lone pair or the π-system of the aromatic ring, to form the molecular ion (M•+) at m/z 175 .

Primary Fragmentation Pathways and Key Ions

The molecular ion is expected to be present, though it may be of low abundance, a common characteristic for aliphatic amines which tend to fragment readily.[3][4] The major fragment ions arise from several competing, high-probability cleavage events.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum

m/zProposed Ion FormulaProposed Structure / NameFragmentation Mechanism
175[C₁₂H₁₇N]•⁺Molecular IonElectron Ionization
160[C₁₁H₁₄N]⁺[M - CH₃]⁺Benzylic Cleavage: Loss of a methyl radical from the isopropyl group.
117[C₉H₉]⁺Indenyl / Phenylallyl CationComplex rearrangement and loss of propylamine radical.
105[C₈H₉]⁺Dimethyl-tropylium analogLoss of CH₃ from the isopropylphenyl moiety after initial cleavage.
30[CH₄N]⁺Methaniminiumα-Cleavage: Cleavage of the C1-C2 bond, typical for primary amines.[4][5]
Mechanistic Interpretation

The following diagram illustrates the predicted fragmentation cascade originating from the molecular ion.

G cluster_legend Legend M Molecular Ion (M•+) m/z 175 [C12H17N]•+ F160 [M-CH3]+ m/z 160 [C11H14N]+ M->F160 - •CH3 (Benzylic Cleavage) F30 [CH2NH2]+ m/z 30 [CH4N]+ M->F30 - •C11H13 (α-Cleavage) F117 [C9H9]+ m/z 117 M->F117 - •C3H8N (Rearrangement) F105 [C8H9]+ m/z 105 F160->F105 - C3H5N (Rearrangement) key1 Most Abundant Fragment (Predicted Base Peak) key2 Diagnostic Fragment

Caption: Predicted EI fragmentation pathways for 3-(4-Isopropylphenyl)prop-2-en-1-amine.

  • Formation of m/z 160 (Predicted Base Peak): The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This is a classic benzylic cleavage that produces a highly stable tertiary benzylic cation.[6][7] The stability of this ion, where the positive charge is delocalized across the aromatic ring, suggests that the peak at m/z 160 will be the base peak (most abundant) in the spectrum.

  • Formation of m/z 30: Alpha-cleavage is the characteristic fragmentation mechanism for primary amines.[4][5] This involves the homolytic cleavage of the C1-C2 bond, which is alpha to the nitrogen atom. This cleavage produces the stable, resonance-stabilized methaniminium cation ([CH₂=NH₂]⁺) at m/z 30 . The presence of this ion is highly diagnostic for a primary amine containing a -CH₂NH₂ moiety.

  • Formation of m/z 105: This fragment is characteristic of the cumene (isopropylbenzene) structure itself.[6][8] It can be formed from the m/z 160 ion via rearrangement and loss of the C₃H₅N side chain. Its presence would further confirm the isopropylphenyl substructure.

Comparative Analysis: 3-(4-Isopropylphenyl)prop-2-en-1-amine vs. Cinnamylamine

To underscore the diagnostic value of the fragmentation pattern, we compare it to its non-alkylated analog, cinnamylamine (3-phenylprop-2-en-1-amine).

Table 2: Comparison of Predicted Key Fragments

Feature3-(4-Isopropylphenyl)prop-2-en-1-amineCinnamylamineRationale for Difference
Molecular Ion (M•+) m/z 175m/z 133[9][10]Difference in mass due to the isopropyl group (42 Da).
Predicted Base Peak m/z 160 ([M-CH₃]⁺)m/z 117 ([M-NH₂]⁺) or m/z 91 The isopropyl group provides a highly favorable pathway (loss of CH₃). Cinnamylamine lacks this, so cleavage beta to the ring or rearrangement to the tropylium ion (m/z 91) dominates.[11]
Diagnostic Amine Peak m/z 30m/z 30Both are primary amines with a -CH₂NH₂ group, so both exhibit α-cleavage to produce the same diagnostic ion.
Key Structural Ion m/z 105m/z 91 (Tropylium)The fragment at m/z 105 points to the cumene substructure, while the classic tropylium ion at m/z 91 points to a simple benzyl substructure.[12]

This comparison demonstrates that while both molecules share the α-cleavage pathway (m/z 30), the fragmentation of the aromatic portion is starkly different. The base peak at m/z 160 is a unique and powerful identifier for 3-(4-Isopropylphenyl)prop-2-en-1-amine.

Conclusion

The EI mass spectrum of 3-(4-Isopropylphenyl)prop-2-en-1-amine is predicted to be characterized by a distinct set of fragment ions that allow for its unambiguous identification. The key features are a molecular ion at m/z 175 , a diagnostic primary amine fragment at m/z 30 resulting from α-cleavage, and, most importantly, a highly abundant base peak at m/z 160 . This dominant peak arises from the facile benzylic cleavage and loss of a methyl radical from the isopropyl group—a pathway unavailable to its simpler analog, cinnamylamine. This detailed, mechanism-based interpretation provides a robust framework for analysts to confidently identify this molecule and distinguish it from structurally related compounds.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

  • Khan Academy. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) [Video]. YouTube. Retrieved from [Link]

  • University of Münster. (n.d.). MS-Terms, Mass Spectrometry. Organisch-Chemisches Institut. Retrieved from [Link]

  • Accurate Mass Scientific. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect. Retrieved from [Link]

  • General Fragmentation Modes. (n.d.). Retrieved from [Link]

  • MDPI. (2022, February 3). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 999. Retrieved from [Link]

  • ACS Publications. (n.d.). Retro-Diels-Alder, .gamma.-hydrogen rearrangement, and decarboxylation reactions. Pathways for fragmentation in the collisions activated dissociation mass spectra of ketones and carboxylic acid (M-1)- ions. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamylamine. PubChem. Retrieved from [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Cinnamylamine, n-methyl-n-2-propynyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of cumene. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • ACS Publications. (2021, December 16). Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines. Journal of the American Chemical Society, 144(1), 232-239. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • PMC. (n.d.). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Retrieved from [Link]

  • ChemRxiv. (n.d.). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Non-enzymatic Acylative Kinetic Resolution of Primary Allylic Amines. Retrieved from [Link]

  • ChemSrc. (2025, September 13). cinnamylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). N-allyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Cinnamylamine, n-methyl-n-2-propynyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-(4-Isopropylphenyl)-2-methylpropanal (FDB019240). Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Isopropylphenyl-Based Chalcones and Conventional Antibiotics: Efficacy and Mechanisms

An In-depth Guide for Researchers in Drug Development In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, cha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers in Drug Development

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, chalcones, a class of compounds belonging to the flavonoid family, have emerged as promising candidates. This guide provides a comparative overview of the efficacy of a representative isopropylphenyl-containing chalcone, (2E)-3-(4-fluorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one, against established antibiotics, Ciprofloxacin and Amoxicillin.

Due to the limited availability of specific minimum inhibitory concentration (MIC) data for 3-(4-Isopropylphenyl)prop-2-en-1-amine, this guide will focus on the structurally related and well-studied chalcone derivative, (2E)-3-(4-fluorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one. This substitution allows for a scientifically grounded comparison of a relevant molecule from the same chemical class.

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of the representative chalcone and the comparator antibiotics against key Gram-positive and Gram-negative bacteria. While specific MIC values for the representative chalcone are not available in the public domain, its antimicrobial activity has been evaluated, and the tested concentration ranges are provided for context.

Compound/AntibioticTarget OrganismMIC (µg/mL)MBC (µg/mL)
(2E)-3-(4-fluorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one Staphylococcus aureusTested at 12.5-100[1]Not Reported
Escherichia coliTested at 12.5-100[1]Not Reported
Pseudomonas aeruginosaTested at 12.5-100[1]Not Reported
Ciprofloxacin Staphylococcus aureus0.6[2]Not Reported
Escherichia coli0.013[2]Not Reported
Pseudomonas aeruginosa0.15[2]Not Reported
Amoxicillin Staphylococcus aureus0.125 - 0.5[3]>128 (tolerant strains)[3]
Escherichia coli2 - 4[3]Not Reported
Pseudomonas aeruginosaNot Effective[3]Not Applicable

Mechanisms of Action: A Comparative Overview

The antimicrobial activity of these compounds stems from distinct mechanisms of action, which are crucial for understanding their spectrum of activity and potential for resistance development.

Isopropylphenyl-Based Chalcones

Chalcones exhibit a broad range of biological activities, and their antimicrobial action is believed to be multi-targeted.[4] The primary mechanism is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups (such as thiols in cysteine residues) in essential bacterial enzymes and proteins, leading to their inactivation.[5] This non-specific mode of action can contribute to a lower likelihood of resistance development compared to single-target antibiotics.

Chalcone Chalcone (α,β-unsaturated ketone) BacterialCell Bacterial Cell Chalcone->BacterialCell Enters Cell Enzymes Essential Bacterial Enzymes (e.g., those with Cysteine residues) Chalcone->Enzymes Michael Addition Reaction (Covalent Bonding) BacterialCell->Enzymes Inactivation Enzyme Inactivation Enzymes->Inactivation Leads to CellDeath Inhibition of Cellular Processes & Bacterial Cell Death Inactivation->CellDeath

Figure 1. Proposed mechanism of action for antimicrobial chalcones.

Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA synthesis.[2] It specifically inhibits two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. By binding to these enzymes, ciprofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome, which in turn inhibits DNA replication and transcription, ultimately causing cell death.

Ciprofloxacin Ciprofloxacin BacterialCell Bacterial Cell Ciprofloxacin->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase (Gram-negative target) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Ciprofloxacin->Topo_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topo_IV ReplicationFork DNA Replication Fork DNA_Gyrase->ReplicationFork Relaxes Supercoils DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Inhibition leads to Topo_IV->ReplicationFork Decatenates Daughter Chromosomes Topo_IV->DS_Breaks Inhibition leads to CellDeath Inhibition of DNA Synthesis & Bacterial Cell Death DS_Breaks->CellDeath

Figure 2. Mechanism of action of Ciprofloxacin.

Amoxicillin

Amoxicillin is a β-lactam antibiotic that interferes with the synthesis of the bacterial cell wall.[3] It specifically inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are responsible for cross-linking the peptidoglycan chains that form the cell wall. By acylating the active site of these enzymes, amoxicillin prevents the formation of a rigid cell wall, leading to cell lysis and death, particularly in growing bacteria.

Amoxicillin Amoxicillin (β-lactam ring) BacterialCell Bacterial Cell Amoxicillin->BacterialCell Targets PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Amoxicillin->PBPs Inhibits BacterialCell->PBPs Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes Cross-linking WeakenedWall Weakened Cell Wall PBPs->WeakenedWall Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellLysis Cell Lysis & Death WeakenedWall->CellLysis

Figure 3. Mechanism of action of Amoxicillin.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental assays in antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., Isopropylphenyl-based chalcone)

  • Reference antibiotics (Ciprofloxacin, Amoxicillin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of the test compound and reference antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of Microtiter Plate:

    • Dispense 100 µL of the appropriate CAMHB with the diluted test compounds into the wells of a 96-well plate.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without test compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC determination to ascertain the lowest concentration of an antimicrobial agent required to kill a microorganism.

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating:

    • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

cluster_MIC MIC Determination (Broth Microdilution) cluster_MBC MBC Determination Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of Test Compound in 96-Well Plate Serial_Dilution->Inoculate Incubate_MIC Incubate Plate (16-20h at 35°C) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear MIC Wells to Agar Plates Read_MIC->Subculture Proceed with clear wells Incubate_MBC Incubate Plates (18-24h at 35°C) Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Sources

Safety & Regulatory Compliance

Safety

3-(4-Isopropylphenyl)prop-2-en-1-amine proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-(4-Isopropylphenyl)prop-2-en-1-amine As a Senior Application Scientist, I recognize that handling highly reactive organic amines requires more than just following...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 3-(4-Isopropylphenyl)prop-2-en-1-amine

As a Senior Application Scientist, I recognize that handling highly reactive organic amines requires more than just following a checklist—it requires a mechanistic understanding of the chemical’s behavior. 3-(4-Isopropylphenyl)prop-2-en-1-amine is a primary allylamine derivative featuring a lipophilic isopropylphenyl group. This unique structural combination dictates its hazard profile: the amine moiety is highly basic and corrosive to biological tissues[1], while the lipophilic aromatic ring drives environmental persistence and severe aquatic toxicity[2].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe disposal and spill management of this compound.

Hazard Classification & Physicochemical Profiling

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative parameters that govern the chemical's reactivity. The table below summarizes the core hazard data extrapolated from structurally analogous cinnamylamine and allylamine derivatives[2],[1].

ParameterClassification / GuidelineCausality & Operational Rationale
Chemical Class Aromatic AllylamineThe primary amine acts as a nucleophile and weak base. It will react exothermically with acids to form salts[3].
GHS Classification Corrosive (H314), Aquatic Toxicity (H411)The amine causes rapid tissue saponification. The lipophilic ring prevents rapid biodegradation, leading to aquatic accumulation[1].
Incompatibilities Strong acids, Oxidizing agentsMixing with concentrated acids causes violent exothermic reactions. Oxidizers can attack the alkene double bond, risking ignition[4].
Primary Disposal Route EPA-Licensed IncinerationDrain disposal is strictly prohibited due to aquatic toxicity (LC50 < 10 mg/L). Incineration destroys the organic framework[5].

Disposal Decision Workflow

The following diagram illustrates the logical routing of 3-(4-Isopropylphenyl)prop-2-en-1-amine waste based on its matrix.

WasteRouting N1 Waste Generation: 3-(4-Isopropylphenyl)prop-2-en-1-amine N2 Identify Waste Matrix N1->N2 N3 Organic Solvent Waste (Non-Halogenated) N2->N3 dissolved in organics N4 Aqueous Waste (Basic pH) N2->N4 aqueous extraction N5 Contaminated Consumables (PPE, Silica, Tips) N2->N5 solid debris N8 EPA-Licensed High-Temp Incineration & Scrubbing N3->N8 N6 Exothermic Neutralization (Ice Bath + 1M HCl) N4->N6 N5->N8 N7 Validate pH 6-8 (pH Indicator) N6->N7 N7->N8 pH verified

Caption: Decision workflow for segregation and disposal of amine-contaminated chemical waste.

Step-by-Step Methodologies

Protocol A: Liquid Waste Segregation and Neutralization

When 3-(4-Isopropylphenyl)prop-2-en-1-amine is isolated in an aqueous wash during a workup, the resulting waste stream will be highly basic and must be stabilized before transport.

  • Step 1: Preparation & Temperature Control Place the aqueous waste collection flask in an ice-water bath. Causality: The reaction between a primary amine and an acid is highly exothermic. Without an ice bath, the localized heat of neutralization can cause the unreacted, volatile free-base amine to vaporize, leading to a severe inhalation hazard[3].

  • Step 2: Acid Titration Under continuous magnetic stirring, slowly add dilute Hydrochloric Acid (1M HCl) dropwise to the aqueous waste. Causality: We use dilute acid rather than concentrated acid to strictly control the reaction kinetics and prevent localized boiling[4]. This converts the volatile free-base amine into a stable, non-volatile hydrochloride salt.

  • Step 3: Validation (Self-Validating Step) Test the solution using universal pH indicator paper. The neutralization is considered successful and complete only when the pH reads consistently between 6.0 and 8.0, and the solution temperature has returned to ambient.

  • Step 4: Containerization Transfer the neutralized solution to a designated "Aqueous Waste" carboy. Ensure the carboy is stored in a secondary containment tray within a Satellite Accumulation Area (SAA)[5].

Protocol B: Emergency Spill Management & Decontamination

In the event of an accidental benchtop release, immediate containment is required to prevent respiratory exposure and environmental contamination.

  • Step 1: Isolation & PPE Escalation Evacuate the immediate area. Don a positive-pressure respirator (if outside a fume hood) and heavy-duty nitrile or butyl rubber gloves. Causality: Allylamine derivatives are severe lachrymators and respiratory irritants[2]. Standard latex gloves offer insufficient permeation resistance against lipophilic amines.

  • Step 2: Non-Combustible Containment Dike the perimeter of the spill using sand, earth, or commercial inert spill pads[2]. Causality:Never use sawdust or combustible organic absorbents. Amines can undergo spontaneous, exothermic oxidation reactions when mixed with certain organic materials, posing a severe fire risk[2].

  • Step 3: Mechanical Collection Use non-sparking tools to sweep the absorbed mixture into a rigid, puncture-resistant hazardous waste container.

  • Step 4: Surface Decontamination & Validation (Self-Validating Step) Wash the contaminated surface with a 5% citric acid solution to neutralize residual microscopic amine droplets, followed by a water rinse. The area is validated as clean only when a secondary wipe test (using a water-dampened swab applied to pH paper) shows a neutral pH (pH ~7), confirming the total eradication of the basic amine residue.

Final Destruction Route: Incineration

Under no circumstances should 3-(4-Isopropylphenyl)prop-2-en-1-amine be disposed of via municipal sewer systems or open-air evaporation[6]. The ultimate, legally compliant disposal method is high-temperature incineration managed by an EPA-licensed waste contractor[4].

Causality: Incineration at temperatures exceeding 1000°C completely cleaves the carbon-carbon and carbon-nitrogen bonds. Because the combustion of amines generates toxic Nitrogen Oxides ( NOx​ ), licensed facilities utilize specialized flue-gas scrubbers to capture these emissions, preventing atmospheric pollution and ensuring full regulatory compliance[5].

References

  • Chemical Waste Disposal Guidelines - Hong Kong University of Science and Technology (HKUST). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals - United Nations Office on Drugs and Crime (UNODC). [Link]

  • Chemical Waste Disposal Procedures - Monash University.[Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for Novel Aromatic Amines: A Case Study of 3-(4-Isopropylphenyl)prop-2-en-1-amine

Hazard Analysis: The Aromatic Amine Class Aromatic amines are a class of organic compounds that are foundational in pharmaceutical and chemical synthesis. However, their structural features often confer significant healt...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: The Aromatic Amine Class

Aromatic amines are a class of organic compounds that are foundational in pharmaceutical and chemical synthesis. However, their structural features often confer significant health and safety risks. Most aromatic amines are lipid-soluble and can be readily absorbed through the skin.[1] The primary hazards associated with this class, which must be assumed for any novel analogue, include:

  • Acute Toxicity: Many amines are harmful or toxic if swallowed, inhaled, or in contact with skin.[1]

  • Skin Corrosion/Irritation: Direct contact can lead to skin irritation or, in severe cases, chemical burns.[2][3]

  • Serious Eye Damage: Contact with eyes can cause severe irritation or irreversible damage.[2][3][4]

  • Respiratory and Skin Sensitization: Repeated exposure may lead to allergic skin reactions or respiratory sensitization.[3]

  • Carcinogenicity and Mutagenicity: Several aromatic amines are known or suspected carcinogens and mutagens.[1]

  • Aquatic Toxicity: These compounds are often toxic to aquatic life, necessitating strict disposal protocols to prevent environmental release.[3][5]

Given these potential risks, a "handle with caution" approach is the only acceptable standard for a novel compound like 3-(4-Isopropylphenyl)prop-2-en-1-amine until specific toxicological data is available.

Core Personal Protective Equipment (PPE) Protocol

When handling novel aromatic amines, a comprehensive PPE ensemble is mandatory to create a reliable barrier against potential exposure. This is your primary and most critical line of defense.

Engineering Controls: The First Layer of Safety

All operations involving 3-(4-Isopropylphenyl)prop-2-en-1-amine, from weighing to reaction quenching, must be performed within a certified chemical fume hood to prevent the inhalation of vapors or dust.[2] Safety showers and eyewash stations must be immediately accessible.[6]

Essential PPE Ensemble

The following table outlines the minimum required PPE. Specific tasks may require enhanced protection as detailed in the next section.

PPE CategorySpecificationRationale
Hand Protection Double-gloving: Nitrile inner glove, with a chemical-resistant outer glove (e.g., butyl rubber or neoprene).Nitrile provides a base layer of protection, while the outer glove offers robust defense against a broader range of chemicals. Always inspect gloves for integrity before use.[7]
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal against splashes and vapors. The face shield protects the entire face from splashes during higher-risk operations like transfers or quenching.[2][7]
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron.The lab coat provides general protection, while the apron adds a layer of splash resistance for handling larger quantities or corrosive reagents.[8]
Footwear Closed-toe, chemical-resistant shoes or boots.Protects feet from spills and provides a stable footing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required for spills or when engineering controls are insufficient.[2][9]This is a secondary measure for non-routine situations. Daily operations should rely on the fume hood.

Operational Safety: PPE Selection by Task

The level of risk fluctuates with the experimental task. The following table provides guidance on adapting your PPE to the specific procedure.

TaskScaleRequired PPE EnsembleKey Justification
Weighing Solid Milligrams to GramsCore PPE (Double gloves, goggles, lab coat)Minimizes exposure to fine particulates. Perform in a fume hood or ventilated balance enclosure.
Solution Preparation < 1 LiterCore PPE + Face ShieldIncreased risk of splashes during solvent addition and mixing.
Running Reaction All ScalesCore PPE + Face Shield + Chemical ApronProtects against splashes during reagent addition, sampling, and potential exothermic events.
Spill Cleanup Any ScaleEnhanced PPE: Chemical-resistant suit/coveralls, boots, and a full-face respirator with appropriate cartridges.Provides maximum protection during emergency cleanup where concentrations may be high.[8]

Procedural Discipline: Donning and Doffing PPE Workflow

Cross-contamination during the removal of PPE is a common source of exposure. Adherence to a strict sequence is critical.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat & Apron Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Work Perform Chemical Handling Don4->Work Doff1 1. Outer Gloves (Contaminated) Doff2 2. Apron & Lab Coat Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5 Exit Exit Lab Doff5->Exit Enter Enter Lab Enter->Don1 Work->Doff1

Caption: Workflow for correct donning and doffing of PPE.

Step-by-Step Doffing Protocol:
  • Outer Gloves: Peel off the first pair of gloves without touching the outer surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Apron & Lab Coat: Remove your apron and lab coat, turning them inside out as you do to contain any surface contamination.

  • Face Shield & Goggles: Remove your face shield and goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[7]

Emergency Response Plan

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Small Spill: Wearing enhanced PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Scoop the material into a clearly labeled hazardous waste container.[2]

  • Large Spill: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Decontamination and Waste Disposal

Proper disposal is essential to protect personnel and the environment. All waste generated from handling 3-(4-Isopropylphenyl)prop-2-en-1-amine must be treated as hazardous waste.

Waste Segregation and Storage:
  • Solid Waste: All contaminated PPE (gloves, aprons, etc.) and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and reaction mixtures should be stored in a compatible, sealed container, clearly labeled with "Hazardous Waste" and the full chemical name.[5]

  • Segregation: Amine waste should be kept separate from other chemical wastes to prevent hazardous reactions.[9] Do not mix with strong oxidizing agents.[3][4]

  • Empty Containers: Original containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5]

Final Disposal:
  • Never dispose of aromatic amines down the drain or in regular trash.[9]

  • All waste must be disposed of through your institution's EHS office or a licensed professional waste disposal service.[2][5] These services are equipped to handle and incinerate chemical waste in compliance with regulations.

References

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